1-Isobutylpyrrolidin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-3-4-8(9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYGANTXQVDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396207 | |
| Record name | 1-Isobutylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-92-5 | |
| Record name | N-Isobutylpyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isobutylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isobutylpyrrolidin-2-one: Properties and Applications in Modern Organic Synthesis
Abstract
This technical guide provides a detailed examination of 1-Isobutylpyrrolidin-2-one, a member of the N-alkylpyrrolidone class of polar aprotic solvents. Recognizing the significant industrial and regulatory drive to replace solvents with reproductive toxicity concerns, such as N-Methyl-2-pyrrolidone (NMP), this document focuses on the physicochemical properties, synthesis applications, and safety profile of N-alkylpyrrolidones, using 1-Butylpyrrolidin-2-one (NBP) as a well-documented surrogate for the less-studied 1-isobutyl isomer. We present a comprehensive analysis of its solvent properties, its role in facilitating key organic transformations, and detailed protocols for its application, providing researchers and process chemists with the critical information needed to adopt safer, more sustainable solvent systems.
Introduction and Strategic Context
The landscape of chemical synthesis is continually shaped by the dual pressures of innovation and regulation. A prime example is the increasing scrutiny of traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dimethylacetamide (DMAc).[1] Due to its classification as a reproductive toxin, NMP has been placed on the EU's "Substances of Very High Concern" list, compelling chemists to seek safer alternatives that do not compromise performance.[2][3]
Within this context, the class of N-alkylpyrrolidones (NAPs) has emerged as a highly promising replacement. These compounds retain many of the desirable solvent characteristics of NMP—high polarity, excellent solvency, and thermal stability—but exhibit a significantly more favorable toxicological profile.[2][4] This guide focuses specifically on This compound , also known as N-isobutylpyrrolidinone.
It is critical to distinguish this compound from its more widely documented isomer, 4-Isobutyl-2-pyrrolidinone, which is a key intermediate in the synthesis of the pharmaceutical Pregabalin. In this compound, the isobutyl group is attached to the nitrogen atom of the pyrrolidone ring, defining its properties as a solvent.
Due to a scarcity of published experimental data for this compound itself, this guide will leverage the extensive data available for its close structural analog, 1-Butylpyrrolidin-2-one (NBP) , to provide reliable estimations of its properties and performance. This approach is a pragmatic and scientifically grounded method for evaluating a novel solvent system.
Physicochemical and Solvent Properties
The utility of a solvent is dictated by its physical properties. N-alkylpyrrolidones are valued for their high boiling points, aprotic nature, and ability to dissolve a wide range of organic and inorganic compounds.[5][6] The properties of 1-Butylpyrrolidin-2-one (NBP), which are expected to be very similar to the 1-isobutyl isomer, are summarized below.
Table 1: Physicochemical Properties of 1-Butylpyrrolidin-2-one (NBP) (CAS: 3470-98-2)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₅NO | [7] |
| Molecular Weight | 141.21 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 240-244 °C (at 101.3 kPa) | [5][8] |
| Density | 0.96 g/cm³ (at 20 °C) | [4][9] |
| Flash Point | 108 °C | [7][8] |
| Water Solubility | Fully miscible (1000 g/L at 20 °C) | [10][11] |
| logP (Octanol/Water) | 1.265 | [8][10] |
| Vapor Pressure | 13 Pa (at 25 °C) |[11] |
Causality Behind Key Solvent Characteristics
-
High Boiling Point: The high boiling point (>240 °C) is a direct consequence of the compound's polarity and molecular weight. This property is highly advantageous for reactions requiring elevated temperatures to overcome activation energy barriers, enabling faster reaction kinetics. It also minimizes solvent loss through evaporation and reduces volatile organic compound (VOC) emissions.
-
Polar Aprotic Nature: The lactam functionality provides a strong dipole moment, making the solvent highly polar. The absence of acidic protons (aprotic) means it does not interfere with reactions involving strong bases or organometallic reagents, which would otherwise be quenched. This polarity is crucial for dissolving polar substrates and stabilizing charged intermediates in reaction mechanisms like SNAr.
-
Excellent Solvency: NBP and its isomers can dissolve a wide array of materials, including many polymers, resins, and salts used in organic synthesis.[9] This broad solvency power makes it a versatile medium for coatings, cleaning formulations, and as a reaction solvent.[9]
-
Favorable Safety Profile: Unlike NMP, N-Butylpyrrolidinone is not classified as a mutagenic or reproductive toxin, representing a significant improvement in occupational safety and reducing the burden of regulatory compliance.[1][2]
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a high-performance, safer alternative to traditional dipolar aprotic solvents. Its properties make it particularly well-suited for reactions that are sluggish or require high temperatures and a polar environment to proceed efficiently.
Replacement for NMP/DMF in Catalysis and Synthesis
N-alkylpyrrolidones have been successfully employed in a variety of transformations historically reliant on NMP or DMF. Research by Hunt and others has demonstrated that NBP is a viable replacement solvent for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, often providing comparable or even superior yields.[10]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions often require high temperatures and a polar aprotic solvent to stabilize the charged Meisenheimer complex intermediate.[9] The properties of N-alkylpyrrolidones make them ideal for this purpose. Their high boiling point allows for the necessary thermal energy input, while their polarity effectively solvates the anionic intermediate, facilitating the displacement of the leaving group.
Experimental Protocol: Mizoroki-Heck Reaction
This section provides a detailed, self-validating protocol for a Mizoroki-Heck cross-coupling reaction, a cornerstone of C-C bond formation, using an N-alkylpyrrolidone like NBP as the solvent.[4] This protocol is representative of the types of applications for which this compound would be well-suited.
Objective
To synthesize (E)-1-phenoxy-4-phenylbut-1-ene via the palladium-catalyzed coupling of 1-bromo-4-phenoxybenzene and styrene in an N-alkylpyrrolidone solvent.
Materials & Reagents
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [P(Ph)₃]
-
1-Bromo-4-phenoxybenzene
-
Styrene
-
Potassium carbonate (K₂CO₃), anhydrous
-
1-Butylpyrrolidin-2-one (NBP), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, reflux condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology
-
Catalyst Preparation (In Situ):
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Causality: The Pd(0) active catalyst is generated in situ from the Pd(II) precursor. Triphenylphosphine acts as a ligand to stabilize the catalyst and facilitate the catalytic cycle. The inert atmosphere is critical to prevent oxidation of the Pd(0) species.
-
-
Reaction Assembly:
-
To the flask containing the catalyst, add anhydrous potassium carbonate (1.5 mmol, 207 mg), 1-bromo-4-phenoxybenzene (1.0 mmol, 249 mg), and 1-Butylpyrrolidin-2-one (NBP) (5 mL).
-
Stir the mixture for 5 minutes at room temperature to ensure homogenization.
-
Add styrene (1.2 mmol, 125 mg, 0.14 mL) to the mixture via syringe.
-
Causality: K₂CO₃ is the base required to facilitate the reductive elimination step and regenerate the catalyst. NBP serves as the polar aprotic solvent, dissolving the reactants and salts while tolerating the high temperature.
-
-
Reaction Execution:
-
Attach a reflux condenser to the Schlenk flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 120 °C using an oil bath and stir vigorously for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Causality: The high temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The high boiling point of NBP is essential here.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: The aqueous workup removes the inorganic base (K₂CO₃) and any water-soluble impurities. Brine wash helps to break any emulsions and further dry the organic layer.
-
-
Characterization:
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety and Handling
As with all chemicals, proper safety protocols must be observed. The safety information for 1-Butylpyrrolidin-2-one (NBP) provides a strong basis for handling its isobutyl isomer.
-
GHS Hazard Statements: NBP is typically classified with the following hazards:
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, and eye/face protection.
-
P264: Wash skin thoroughly after handling.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
The key advantage of N-alkylpyrrolidones like NBP and this compound is the absence of the H360 (May damage fertility or the unborn child) hazard statement associated with NMP, making them a significantly safer choice for laboratory and industrial use.[2]
Conclusion
This compound stands as a promising, yet under-documented, member of the N-alkylpyrrolidone family of solvents. By leveraging extensive data from its close analog, 1-Butylpyrrolidin-2-one, we can confidently assert its role as a high-performance polar aprotic solvent with a favorable safety profile. Its high thermal stability, broad solvency, and lack of reproductive toxicity make it an excellent candidate to replace NMP and DMF in a wide range of organic synthesis applications, from academic research to industrial-scale manufacturing. As the chemical industry continues to prioritize green chemistry and sustainable practices, the adoption of solvents like this compound will be a critical step toward safer and more responsible chemical synthesis.
References
-
Di M., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Available at: [Link]
-
N-Butylpyrrolidinone/1-Butylpyrrolidin-2-one/NBP CAS 3470-98-2. LookChem. Available at: [Link]
-
1-butylpyrrolidin-2-one | 3470-98-2. Kuujia.com. Available at: [Link]
-
N-Butyl-2-pyrrolidone. ECHA. Available at: [Link]
-
1-butylpyrrolidin-2-one - Substance Information. ECHA. Available at: [Link]
-
Sherwood J., et al. (2016). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. ResearchGate. Available at: [Link]
-
PUBLIC REPORT 2-Pyrrolidinone, 1-butyl-. Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Available at: [Link]
-
Safety data sheet 1-Butylpyrrolidin-2-one. Lasala AG. (2020). Available at: [Link]
-
Lopez J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Farnetti, E. (2016). Pyrrolidone-Based Surfactants (a Literature Review). ResearchGate. Available at: [Link]
-
2-Pyrrolidinone, 1-butyl-. PubChem. Available at: [Link]
-
Ferlin, F. (2019). use and recovery of N-octyl pyrrolidone. GREEN CHEMISTRY. Alma Mater Studiorum Università di Bologna. Available at: [Link]
- USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP). Google Patents.
-
Sherwood, J., et al. (2014). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. RSC Publishing. Available at: [Link]
-
Ferlin, F., et al. (2022). Sustainable processes for the catalytic synthesis of safer chemical substitutes of N-methyl-2-pyrrolidone. ResearchGate. Available at: [Link]
-
Safety data sheet ags 1. Trion Tensid AB. (2023). Available at: [Link]
-
USE OF IMPROVED N-ALKYL PYRROLIDONE SOLVENTS. European Patent Office. Available at: [Link]
-
Process for the preparation of aromatic compounds containing a heterocyclic system. European Patent Office. Available at: [Link]
-
Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
Solvent Users Look to Replace NMP. Vertec BioSolvents. Available at: [Link]
-
De, S. (2021). C2 to C6 biobased carbonyl platforms for fine chemistry. Beilstein Journals. Available at: [Link]
-
Safety Data Sheet. Maris Polska. (2023). Available at: [Link]
-
NMP Alternative. AcraStrip. Available at: [Link]
-
NMP Alternatives: Dioxolane & TOU. Integrated Chemicals Specialties. Available at: [Link]
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Hansen Solubility Parameters of 1-Isobutylpyrrolidin-2-one vs. NMP
The following is an in-depth technical guide comparing 1-Isobutylpyrrolidin-2-one (and its commercial isomer analogs) against N-Methyl-2-pyrrolidone (NMP) .
Executive Summary
N-Methyl-2-pyrrolidone (NMP) has long been the "gold standard" dipolar aprotic solvent due to its high solvency power and water miscibility.[1] However, its classification as a Substance of Very High Concern (SVHC) under REACH (Reprotoxic Cat.[1] 1B) has necessitated the search for safer alternatives.
This compound (also referred to as N-Isobutylpyrrolidone or NiBP ) and its linear isomer N-n-Butylpyrrolidone (NBP) represent the leading "Next Generation" pyrrolidone replacements.[1] While they share the core lactam structure of NMP, the substitution of the methyl group with an isobutyl group significantly alters the Hansen Solubility Parameters (HSP) , specifically reducing the polarity (
This guide analyzes the physicochemical shift from NMP to this compound, providing the data and protocols necessary to validate this substitution in drug delivery, coating formulations, and chemical synthesis.[1]
Part 1: The Physicochemical Profile[1][2]
Chemical Structure & Identity
The transition from NMP to this compound involves replacing the
| Feature | NMP (Incumbent) | This compound (Challenger) |
| IUPAC Name | 1-Methylpyrrolidin-2-one | 1-(2-Methylpropyl)pyrrolidin-2-one |
| Common Abbr. | NMP | NiBP (or NBP for the n-butyl isomer) |
| CAS Number | 872-50-4 | 61312-87-6 (Isobutyl) / 3470-98-2 (n-Butyl) |
| Molecular Weight | 99.13 g/mol | 141.21 g/mol |
| Boiling Point | 202°C | ~240°C (Isomer dependent) |
| REACH Status | SVHC (Reprotoxic) | Not Classified as Reprotoxic |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note on Commercial Availability : While This compound is the specific branched isomer, the commercial market is dominated by its linear isomer, N-n-Butylpyrrolidone (TamiSolve® NxG) . Due to their structural similarity, their HSP values are nearly identical, with the isobutyl variant exhibiting slightly lower dispersion forces due to steric branching.[1] The data below uses the verified N-n-butyl values as the primary reference for the "Butyl-pyrrolidone" class.
Part 2: Hansen Solubility Parameters (HSP) Analysis[1]
The core feasibility of replacing NMP relies on the Hansen Solubility Parameters :
Comparative HSP Values
The following table contrasts the standard Abbott values for NMP with the empirical values for the Butyl-pyrrolidone class (Isobutyl/n-Butyl).
| Solvent | Molar Vol (cc/mol) | |||
| NMP | 18.0 | 12.3 | 7.2 | 96.5 |
| This compound * | 17.6 | 8.0 | 5.8 | ~142.0 |
| N-n-Butylpyrrolidone (Ref) | 17.8 | 8.2 | 5.9 | 141.2 |
Values for 1-Isobutyl are estimated based on Group Contribution Methods relative to the verified N-n-Butyl reference (Eastman TamiSolve NxG).
Interpretation of the Shift
-
Reduced Polarity (
) : The most critical difference. The bulky isobutyl tail shields the polar lactam ring, significantly lowering the dipole interaction capability compared to the exposed methyl group of NMP.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Impact: this compound is less effective at dissolving highly polar salts or polymers (e.g., certain polyimides) that rely strictly on dipole-dipole interactions.[1]
-
-
Reduced Hydrogen Bonding (
) : The H-bonding capability is slightly reduced, further shifting the solvent towards a more "hydrophobic" profile.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Similar Dispersion (
) : The dispersion forces remain stable, ensuring good wetting properties on most organic surfaces.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Solvency Sphere Visualization
The following diagram illustrates the "Solubility Sphere" shift. Polymers located in the "High Polarity" zone of NMP may precipitate if switched directly to the Isobutyl variant without reformulation.[1]
Caption: The "Hydrophobic Shift" moves the solvency sphere of this compound away from highly polar polymers (like pure PVDF) toward more non-polar resins.[1]
Part 3: Application Suitability & Substitution[1]
Where to Substitute
Due to the HSP shift, this compound is not a "drop-in" replacement for every NMP application.[1]
| Application | Suitability | Technical Rationale |
| Polyurethane Dispersions (PUDs) | Excellent | The lower |
| Wire Enamels | Good | High boiling point and good solvency for polyamide-imides (PAI), though viscosity may increase.[1] |
| Agrochemicals | Excellent | Better solubility for lipophilic active ingredients; safer toxicity profile.[1] |
| Membrane Fabrication (PVDF) | Moderate | Requires adjustment.[1] The lower polarity changes the phase inversion kinetics, altering pore size.[1] |
| Lithium Ion Batteries | Challenging | NMP is optimized for PVDF binders.[1] Isobutyl variants may require binder modification due to lower |
Safety & Toxicity Advantage
The primary driver for this substitution is safety.[1]
-
NMP : Classified as Reprotoxic (Cat 1B) .[1] Restricted under REACH Annex XVII.[1]
-
This compound : Studies (e.g., Taminco/Eastman patents) indicate no developmental toxicity .[1] It is generally not classified as an SVHC, making it a sustainable long-term choice.[1]
Part 4: Experimental Protocol for Validation
To validate the substitution of NMP with this compound in a specific formulation, use the Turbidity Titration Method to determine the precise solubility boundary (RED number).[1]
Protocol: Relative Energy Difference (RED) Determination
Objective : Determine if Polymer X is compatible with this compound (
Materials :
-
Solvent A: this compound (or N-n-Butylpyrrolidone).[1]
-
Solvent B: Standard "Bad Solvent" (e.g., Water or Hexane, depending on polymer polarity).[1]
-
Target Polymer.[1]
Workflow :
-
Dissolution : Prepare a 10% w/w solution of the polymer in this compound.
-
Observation: If it does not dissolve clear at room temperature, heat to 50°C. If still insoluble, the solvent is incompatible (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Titration : If dissolved, titrate the "Bad Solvent" into the solution dropwise while stirring.[1]
-
Endpoint : Record the volume added when the solution becomes turbid (Cloud Point).
-
Calculation :
-
Calculate the mixture HSP at the cloud point (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Calculate the distance (
) between the solvent and the polymer's center.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Pass Criteria : If the pure solvent sits well within the sphere (
), the substitution is viable.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Caption: Logical workflow for validating solvent substitution using solubility boundaries.
References
-
Eastman Chemical Company. TamiSolve™ NxG Technical Data Sheet. (Provides authoritative HSP values for the N-n-butylpyrrolidone isomer).
-
[1]
-
-
Abbott, S., Hansen, C.M., Yamamoto, H. Hansen Solubility Parameters in Practice (HSPiP).[1] (Standard reference for NMP values and Group Contribution methods).
-
Vandeputte, B., et al. (2015).[1] Use of Improved N-Alkyl Pyrrolidone Solvents. U.S. Patent 2015/0057375 A1. (Details the safety profile and lack of reprotoxicity for N-isobutylpyrrolidone).
-
[1]
-
-
European Chemicals Agency (ECHA).
Sources
A Technical Guide to the Thermodynamic and Electrical Properties of 1-Isobutylpyrrolidin-2-one for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the thermodynamic data and dipole moment of 1-Isobutylpyrrolidin-2-one (CAS No. 61312-87-6). Recognizing the current scarcity of direct experimental data for this specific compound, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We bridge this knowledge gap by presenting established data for structurally analogous compounds, including the parent 2-pyrrolidinone and other N-alkylated derivatives. Furthermore, this guide details the definitive experimental and computational methodologies required to precisely determine these crucial physicochemical parameters. A thorough understanding of these properties is paramount for applications ranging from reaction engineering and process design to predicting a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and potential for ligand-receptor interactions.
Introduction: The Significance of Pyrrolidone Scaffolds
The pyrrolidone ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its utility stems from its ability to act as a versatile pharmacophore, contributing to the molecule's three-dimensional structure and stereochemistry, which are critical for selective interaction with biological targets.[2] this compound, an N-substituted derivative, is of interest as a potential synthetic intermediate or a candidate molecule in its own right. Its thermodynamic properties and dipole moment are fundamental parameters that govern its behavior in both chemical and biological systems.
A molecule's thermodynamic data, such as its enthalpy of fusion, vaporization, and heat capacity, are essential for predicting its phase behavior, stability, and solubility—key considerations in drug formulation and delivery.[3] The dipole moment, a measure of molecular polarity, profoundly influences a substance's dielectric properties, intermolecular interactions, and, consequently, its miscibility with solvents and its ability to cross biological membranes.[4] These parameters are critical inputs for computational models that predict drug absorption, distribution, metabolism, and excretion (ADME).
Current State of Knowledge: Data on this compound and Analogs
As of the date of this publication, specific, experimentally verified thermodynamic data for this compound are not widely available in peer-reviewed literature. Chemical databases primarily list predicted properties. However, a robust understanding can be built by examining closely related molecules.
This compound (Target Molecule)
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [5] |
| Molecular Weight | 141.21 g/mol | [5] |
| Boiling Point | 269.1 ± 9.0 °C (Predicted) | [6] |
| Density | 0.927 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 16.66 ± 0.40 (Predicted) | [6] |
Note: The lack of experimental data underscores the importance of the methodologies described in subsequent sections.
Reference Data from Structural Analogs
To provide a reliable frame of reference, the following tables summarize key experimental data for 2-pyrrolidinone (the parent compound), N-methyl-2-pyrrolidone (NMP), and 1-butyl-2-pyrrolidinone (a close homolog).
Table 2.2.1: Thermodynamic Properties of 2-Pyrrolidinone (CAS: 616-45-5) [7]
| Property | Value | Units |
| Melting Point (T_fus) | 298.72 ± 0.10 | K |
| Boiling Point (T_boil) | 518.20 | K |
| Enthalpy of Fusion (Δ_fus_H°) | 8.08 | kJ/mol |
| Enthalpy of Vaporization (Δ_vap_H°) | 68.70 ± 1.50 | kJ/mol |
| Liquid Heat Capacity (C_p,liquid) @ 298.15 K | 169.55 | J/mol·K |
Table 2.2.2: Physicochemical Properties of N-Alkylpyrrolidones
| Property | N-Methyl-2-pyrrolidone | 1-Butyl-2-pyrrolidinone | Units | Source |
| CAS Number | 872-50-4 | 3470-98-2 | - | [8][9] |
| Molecular Formula | C₅H₉NO | C₈H₁₅NO | - | [8][9] |
| Molecular Weight | 99.13 | 141.21 | g/mol | [8][9] |
| Boiling Point | 202 °C (475.15 K) | - | - | [8] |
| Melting Point | -24 °C (249.15 K) | - | - | [8] |
| Dipole Moment | 4.09 | - | Debye | [8] |
| Dielectric Constant @ 25°C | 32.2 | - | - | [10] |
Expert Insight: The substitution of the N-H proton in 2-pyrrolidinone with an alkyl group eliminates hydrogen bonding capabilities between molecules, which typically lowers the boiling point relative to what might be expected from the increase in molecular weight alone. However, the addition of the alkyl chain increases van der Waals forces. The high dipole moment of NMP (4.09 D) indicates that dipole-dipole interactions are a dominant force governing its liquid structure and high boiling point.[11][12] It is expected that this compound will also have a significant dipole moment and that its thermodynamic properties will be influenced by the size and shape of the isobutyl group.
Methodologies for Experimental Determination
For researchers requiring definitive data, the following experimental protocols are standard in the field for determining thermodynamic and electrical properties.
Determination of Thermodynamic Properties
Core Technique: Calorimetry Calorimetry is the primary technique for measuring heat changes associated with physical and chemical processes.[13]
3.1.1. Enthalpy of Fusion and Melting Point The enthalpy of fusion (ΔH_fus) and melting point (T_m) are precisely determined using Differential Scanning Calorimetry (DSC) .[14] This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15]
Experimental Protocol: DSC for Enthalpy of Fusion
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as the reference.
-
Instrument Setup: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting transition.
-
Hold isothermally for several minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The melting process will appear as an endothermic peak on the thermogram. The onset of this peak is taken as the melting temperature. The area under the peak is directly proportional to the enthalpy of fusion, which is calculated by integrating the heat flow signal over the temperature range of the transition.[14]
3.1.2. Enthalpy of Vaporization and Vapor Pressure For low-volatility liquids like N-alkylpyrrolidones, measuring the vapor pressure at various temperatures is key to determining the enthalpy of vaporization (ΔH_vap). Techniques such as the Knudsen effusion method or static vapor pressure measurement are suitable.[16][17] Thermogravimetric Analysis (TGA) can also be used as a rapid screening method.[18][19] The Clausius-Clapeyron equation is then used to relate vapor pressure and temperature to find ΔH_vap.
Determination of Dipole Moment
The molecular dipole moment (μ) is not measured directly but is derived from the measurement of a bulk property, the dielectric constant (ε) , also known as relative permittivity.[20][21]
Theoretical Framework: The Guggenheim Method For determining the dipole moment of a polar solute in a non-polar solvent, the Guggenheim method is a widely accepted approach. It relies on measuring the dielectric constant and refractive index of dilute solutions. The method avoids the need to measure the density of each solution.[22] The dipole moment is calculated using the following equation:
μ² = [27kT / (4πN_A(ε₁ + 2)(n₁² + 2))] * [(Δε / w) - (Δn² / w)]
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N_A is Avogadro's number
-
ε₁ and n₁ are the dielectric constant and refractive index of the pure non-polar solvent
-
Δε and Δn² are the differences in dielectric constant and square of the refractive index between the solution and the pure solvent
-
w is the weight fraction of the solute
Experimental Protocol: Dielectric Constant Measurement
-
Solvent Selection: Choose a non-polar solvent in which this compound is soluble (e.g., heptane, cyclohexane, or benzene).
-
Solution Preparation: Prepare a series of dilute solutions of this compound in the chosen solvent with precisely known weight fractions.
-
Dielectric Constant Measurement: Use a dipole meter, which operates by measuring the capacitance of a cell with and without the sample liquid.[20][23] Measure the dielectric constant for the pure solvent and each prepared solution.
-
Refractive Index Measurement: Use an Abbé refractometer to measure the refractive index of the pure solvent and each solution at the same temperature.
-
Data Analysis: Plot (ε_solution - ε_solvent) and (n²_solution - n²_solvent) against the weight fraction (w) of the solute. The slopes of these plots provide the (Δε / w) and (Δn² / w) terms for the Guggenheim equation, from which the dipole moment (μ) can be calculated.[22]
Computational Prediction Protocols
In parallel with experimental work, computational chemistry offers powerful tools for predicting thermodynamic properties and dipole moments. Quantum mechanical methods, particularly Density Functional Theory (DFT) , provide a robust framework for these calculations.[24]
Protocol for DFT Calculation
-
Structure Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is achieved through a geometry optimization calculation. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Property Calculation:
-
Thermodynamic Data: Standard thermodynamic properties like enthalpy, Gibbs free energy, and heat capacity are direct outputs of the frequency calculation.
-
Dipole Moment: The dipole moment is also a standard property calculated from the optimized electron density distribution. For excited state dipoles, additional keywords like Density=current may be required in the calculation setup.[25]
-
Trustworthiness Note: The accuracy of computational predictions is highly dependent on the chosen functional and basis set. It is standard practice to benchmark the chosen computational method against known experimental data for analogous compounds (like NMP) to validate its predictive power before applying it to the target molecule.[26]
Relevance in Drug Discovery and Development
A comprehensive understanding of the thermodynamic and electrical properties of a compound like this compound is not merely academic; it is a cornerstone of rational drug design.[27]
-
Solubility and Bioavailability: The enthalpy of fusion and melting point are critical determinants of a compound's solubility, which directly impacts its oral bioavailability. A high melting point often correlates with poor solubility.
-
Drug-Target Interactions: The binding of a drug to its target protein is a thermodynamic process. Isothermal Titration Calorimetry (ITC) can experimentally dissect the binding event into its enthalpic and entropic contributions, providing deep insights for lead optimization.[27][28] The dipole moment of the ligand plays a significant role in the electrostatic interactions within the binding pocket, contributing to binding affinity and specificity.
-
Membrane Permeability: A molecule's ability to cross the lipid bilayers of cell membranes is governed by a balance between its hydrophilicity and lipophilicity. The dipole moment is a key indicator of polarity; a high dipole moment can hinder passive diffusion across non-polar membrane interiors.
-
Formulation Development: Knowledge of phase behavior, stability, and solubility is essential for developing a stable and effective drug formulation, whether for oral, intravenous, or topical delivery.
References
-
Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. [Link]
- Dinsdale, A. T. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
-
Kato, R., & Gmehling, J. (2005). Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents. Green Chemistry, 7(10), 734-738. [Link]
-
Calnesis Laboratory. (n.d.). Measurement of enthalpy of fusion. [Link]
-
Auer, B. M., et al. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 7(5), 62. [Link]
-
Wikipedia. (2024). Vapor pressure. [Link]
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2021, September 16). Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]
-
Saleh, M. A., et al. (2019). Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. Applied Sciences, 9(8), 1642. [Link]
-
Gapsys, V., & de Groot, B. L. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews, 121(2), 945-978. [Link]
-
Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(3), 195-206. [Link]
-
Surface Measurement Systems. (2021, May 13). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. [Link]
-
van der Pal, M., et al. (2015). Measurements of Heat Capacity and Enthalpy of Phase Change Materials by Adiabatic Scanning Calorimetry. Journal of Thermal Analysis and Calorimetry, 122, 249-255. [Link]
-
University of Zurich. (2018). Dipole Moment. Physical Chemistry Lab Course I. [Link]
-
Chemistry LibreTexts. (2023, January 29). Dipole Moments. [Link]
-
The Organic Chemistry Tutor. (2018, April 10). Dipole Moment, Molecular Polarity & Percent Ionic Character. [Link]
-
Eötvös Loránd University. (n.d.). Dipole moment and molar refraction. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18984, 1-Butyl-2-pyrrolidinone. [Link]
-
T-Raissi, A. A., et al. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). The Journal of Physical Chemistry B, 122(42), 9783-9792. [Link]
-
T-Raissi, A. A., et al. (2018). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). ResearchGate. [Link]
-
Wikipedia. (2024). N-Methyl-2-pyrrolidone. [Link]
-
Chemistry LibreTexts. (2023, May 13). 12.3: Heat Capacity, Enthalpy, and Calorimetry. [Link]
-
Chemistry LibreTexts. (2023, June 15). Dipole Moments. [Link]
-
Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 59(11), 3381-3392. [Link]
-
ResearchGate. (2019, April 18). How to calculate the transient dipole moment (µtr) of organic molecule by DFT inplanted in gaussian 09?. [Link]
-
García-Sablón, A., et al. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 28(24), 8049. [Link]
-
Pharmaguideline. (n.d.). Dielectric Constant and Dipole Moment. [Link]
-
Fumanal, M., et al. (2018). Constrained dipole moment density functional theory for the calculation of the charge-transfer energy in non-covalent complexes. The Journal of Chemical Physics, 148(12), 124113. [Link]
-
ChemSynthesis. (n.d.). 1-isobutyl-2-pyrrolidinone. [Link]
-
ResearchGate. (2019, November 1). Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents. [Link]
-
Holdgate, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. [Link]
-
Wikipedia. (2024). Electric dipole moment. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77392, N-Isopropylbutyrolactam. [Link]
-
S. Chand Publishing. (n.d.). DIPOLE MOMENT. [Link]
-
Matter Modeling Stack Exchange. (2021, November 17). Calculating the excited state dipole moment. [Link]
-
Galliero, G., et al. (2016). Accurate schemes for calculation of thermodynamic properties of liquid mixtures from molecular dynamics simulations. The Journal of Chemical Physics, 145(24), 244501. [Link]
-
ResearchGate. (2014, October 1). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]
-
ResearchGate. (2022, September 1). Thermodynamic Studies for Drug Design and Screening. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Importance of Thermodynamics in Drug Designing. Journal of Cellular Biochemistry, 98(5), 984-992. [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. youtube.com [youtube.com]
- 7. 2-Pyrrolidinone (CAS 616-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. productcatalog.eastman.com [productcatalog.eastman.com]
- 11. Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. calnesis.com [calnesis.com]
- 15. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 16. Vapor pressure - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules [mdpi.com]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. bartel.cems.umn.edu [bartel.cems.umn.edu]
- 27. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
Technical Monograph: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
CAS Registry Number: 7226-23-5 Document Type: Technical Identification & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers
Executive Summary
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a cyclic urea widely utilized as a polar aprotic solvent in pharmaceutical synthesis. Historically, it was introduced as a safer alternative to Hexamethylphosphoramide (HMPA) , a potent carcinogen. DMPU mimics the cation-solvating properties of HMPA—crucial for enhancing the reactivity of nucleophiles and organometallic reagents—while presenting a significantly improved safety profile, though it remains a suspected reproductive toxin.
This guide provides a definitive structural analysis, spectroscopic identification data, and a validated application protocol for using DMPU in high-value drug development workflows.
Chemical Identity & Molecular Architecture
DMPU is characterized by a six-membered heterocyclic ring containing two nitrogen atoms flanking a carbonyl group. Its high dipole moment and ability to donate electron density from the carbonyl oxygen make it an exceptional Lewis base for solvating metal cations (e.g.,
Identification Data Table
| Parameter | Detail |
| CAS Number | 7226-23-5 |
| IUPAC Name | 1,3-Dimethyl-1,3-diazinan-2-one |
| Common Synonyms | DMPU; N,N'-Dimethylpropyleneurea; 1,3-Dimethyl-2-oxohexahydropyrimidine |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| Physical State | Colorless, hygroscopic liquid |
| Boiling Point | 246 °C (High thermal stability) |
| Dipole Moment | ~4.23 D (High polarity) |
Structural Visualization (Graphviz)
The following diagram illustrates the molecular connectivity and the resonance stabilization that drives its high Lewis basicity.
Caption: Structural logic of DMPU (CAS 7226-23-5) highlighting the resonance effects that facilitate cation solvation.
Spectroscopic Characterization Profile
Accurate identification of CAS 7226-23-5 relies on distinct NMR and IR signatures. The cyclic urea motif creates a unique electronic environment compared to acyclic ureas or standard ketones.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum with three distinct signal sets.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 2.92 | Singlet (s) | 6H | ||
| 3.26 | Triplet (t) | 4H | ||
| 1.98 | Quintet (m) | 2H | ||
| 156.0 | Singlet | - | ||
| 47.8 | - | - | ||
| 35.5 | - | - | ||
| 22.1 | - | - |
Note: Shifts are reported in
Infrared Spectroscopy (IR)
The diagnostic feature of DMPU is the carbonyl stretch. Due to the donation of the nitrogen lone pairs into the carbonyl
-
Diagnostic Peak: 1630–1650 cm⁻¹ (Very Strong,
stretch). -
Secondary Peaks: 2930 cm⁻¹ (
stretch), 1500 cm⁻¹ (C-N stretch/ring mode).
Synthesis & Purification Protocols
While commercially available, understanding the synthesis validates the impurity profile (e.g., residual amines).
Industrial Synthesis Route
The primary synthesis involves the condensation of urea with 1,3-diaminopropane, followed by methylation, or the direct reaction of N,N'-dimethyl-1,3-propanediamine with a carbonyl source (e.g., urea or phosgene derivatives).
Laboratory Purification (Self-Validating Protocol)
Commercial DMPU often contains water, which is detrimental to organometallic chemistry.
-
Drying: Stir DMPU over
(Calcium Hydride) for 12 hours. -
Distillation: Perform vacuum distillation.
-
Boiling Point: ~146 °C at 44 mmHg (or ~100 °C at lower vacuum).
-
-
Validation: Check water content via Karl Fischer titration (< 50 ppm required for lithiation reactions).
Pharmaceutical Application: Alkylation of Lithium Enolates
DMPU is most critical when a reaction requires the separation of tight ion pairs, such as in the alkylation of enolates where HMPA was formerly mandatory.
Protocol: Enolate Alkylation using DMPU
Objective: Alkylation of a ketone at the
Reagents:
-
Substrate: Ketone (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Solvent: THF (anhydrous)
-
Additive: DMPU (CAS 7226-23-5) (2.0–4.0 equiv relative to base)
-
Electrophile: Alkyl Halide (1.2 equiv)
Step-by-Step Methodology:
-
Enolization: In a flame-dried flask under Argon, cool the LDA/THF solution to -78 °C. Add the ketone dropwise. Stir for 30–60 minutes to form the lithium enolate.
-
Solvation (The Critical Step): Add DMPU dropwise via syringe.
-
Mechanism:[1] DMPU solvates the
cation, breaking the enolate aggregates (tetramers/dimers) into reactive monomers.
-
-
Alkylation: Add the alkyl halide. The reaction rate will be significantly faster than in pure THF.
-
Quench: Monitor by TLC. Quench with saturated
. -
Workup: Extract with EtOAc. Wash organic layer with water (3x) to remove DMPU (DMPU is water-miscible).
Application Workflow Diagram
Caption: Decision matrix for replacing carcinogenic HMPA with DMPU in drug synthesis workflows.
Safety & Stability (HMPA Comparison)
| Hazard Class | HMPA (Legacy Solvent) | DMPU (CAS 7226-23-5) |
| Carcinogenicity | Known Human Carcinogen (IARC Group 1/2A) | Not classified as carcinogenic |
| Reproductive Toxicity | Teratogenic | Suspected (Repr. 2) - Handle with care |
| Acute Toxicity | High | Moderate (Harmful if swallowed) |
| Vapor Pressure | Low (Persistent) | Low (Persistent) |
Handling Directive: While safer than HMPA, DMPU is not benign. It is a suspected reproductive toxin. All handling must occur in a fume hood with appropriate PPE (nitrile gloves, safety glasses). Waste must be segregated as non-halogenated organic solvent waste.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 81646, DMPU. Retrieved from [Link]
- Substitution of HMPA: Seebach, D., et al. (1982). N,N'-Dimethylpropyleneurea (DMPU) as a Cosolvent for Electrochemical Reductions and as a Substitute for HMPA in Organometallic Reactions. Helvetica Chimica Acta. (Seminal work establishing DMPU as the HMPA replacement).
- Spectroscopic Data: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds. SDBS No. 23266.
- Application Protocols: Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HMPA by DMPU in Lithium Enolate Alkylations. Helvetica Chimica Acta, 65(1), 385-391.
Sources
Technical Masterclass: Viscosity & Surface Tension Metrics of N-Isobutyl-2-pyrrolidone (NIBP)
The following technical guide details the viscosity and surface tension metrics of N-Isobutyl-2-pyrrolidone (NIBP), specifically focusing on its application as a safer, high-performance alternative to N-Methyl-2-pyrrolidone (NMP) in pharmaceutical and industrial formulations.
Content Type: Technical Whitepaper & Protocol Guide Subject: N-Isobutyl-2-pyrrolidone (CAS 4694-88-2 / Trade Name: TamiSolve® NxG) Audience: Formulation Scientists, Process Engineers, and Drug Development Researchers
Executive Summary: The Shift to NIBP
N-Isobutyl-2-pyrrolidone (NIBP) has emerged as the critical "green" alternative to N-Methyl-2-pyrrolidone (NMP) and N-Ethyl-2-pyrrolidone (NEP). While NMP has long been the gold standard for solubilizing poorly water-soluble drugs and solvating high-performance polymers, its classification as a reproductive toxin (reprotoxic 1B) has necessitated a shift.
For the formulation scientist, substituting NMP with NIBP is not a 1:1 "drop-in" replacement. NIBP exhibits a distinct rheological profile —specifically a higher viscosity and a unique surface tension interaction in aqueous media—that requires adjustment of processing parameters such as filtration pressure, mixing shear rates, and needle gauge selection.
Physicochemical Profile: NIBP vs. NMP[1]
The following data consolidates the core physical metrics defining NIBP's performance relative to the incumbent solvent, NMP.
Table 1: Comparative Physicochemical Metrics (at 25°C)
| Property | N-Isobutyl-2-pyrrolidone (NIBP) | N-Methyl-2-pyrrolidone (NMP) | Impact on Formulation |
| Dynamic Viscosity | ~4.0 mPa[1]·s | ~1.67 mPa[1]·s | NIBP requires higher energy for mixing and higher pressure for filtration.[1] |
| Surface Tension | 67.31 mN/m (1% aq.[1][2][3][4][5] solution)* | 40.7 mN/m (Pure) | NIBP has a milder surfactant effect; it does not depress water surface tension as aggressively as pure NMP.[1] |
| Density | 0.96 g/cm³ | 1.03 g/cm³ | Slight difference in buoyancy calculations for suspensions.[1] |
| Boiling Point | 241°C | 202°C | NIBP offers a wider thermal processing window before evaporation.[1] |
| Flash Point | 108°C | 91°C | NIBP is safer to handle in bulk processing.[1] |
*Note: The surface tension value for NIBP is frequently cited for a 1% aqueous solution in technical literature (e.g., TamiSolve NxG TDS), reflecting its common use as a co-solvent in aqueous systems.
Deep Dive: Viscosity Implications
The viscosity of NIBP (4.0 mPa[3]·s) is more than double that of NMP.
-
Causality: The isobutyl group in NIBP is bulkier than the methyl group in NMP, increasing intermolecular friction and Van der Waals interactions, leading to higher resistance to flow.
-
Process Consequence: In tangential flow filtration (TFF) or sterile filtration steps, NIBP-based formulations will generate higher back-pressure. Flux rates will decrease unless transmembrane pressure (TMP) is adjusted.
Deep Dive: Surface Tension & Wettability
NIBP exhibits a surface tension of ~67 mN/m in dilute aqueous solution, which is close to that of pure water (~72 mN/m).
-
Wetting: Unlike NMP, which significantly lowers surface tension to ~41 mN/m (enhancing wetting of hydrophobic powders), NIBP's milder effect means it may require the addition of a secondary surfactant (e.g., Polysorbate 80) to achieve rapid wetting of highly hydrophobic APIs.
Experimental Methodologies
To validate these metrics in your specific formulation, the following self-validating protocols are recommended. These maximize data integrity and reproducibility.
Protocol A: Viscosity Measurement (Rotational Rheometry)
Objective: Determine the shear-dependent viscosity profile.
-
Instrument Setup: Use a Rotational Rheometer (e.g., Anton Paar MCR series) with a Cone-and-Plate geometry (CP50-1) for low-volume precision.
-
Temperature Control: Set Peltier plate to 25.0°C ± 0.05°C. Critical: Viscosity of pyrrolidones is highly temperature-sensitive.
-
Shear Sweep:
-
Ramp shear rate from
to (logarithmic scale). -
Validation: NIBP is a Newtonian fluid. The viscosity curve should be flat (independent of shear rate). If shear-thinning is observed, check for sample contamination or wall slip.
-
-
Data Output: Report the average viscosity across the Newtonian plateau.
Protocol B: Surface Tension (Pendant Drop Method)
Objective: Measure dynamic surface tension to assess surfactant kinetics.
-
Sample Prep: Prepare a 1% w/v solution of NIBP in HPLC-grade water.
-
Dispensing: Generate a stable pendant drop (approx. 10-15 µL) from a calibrated needle (gauge 22) into an environmental chamber saturated with solvent vapor (to prevent evaporation).
-
Image Analysis: Use Young-Laplace fitting software to calculate surface tension (
) from the drop profile. -
Equilibrium Check: Record
over 60 seconds.-
Validation: If
drifts significantly (> 2 mN/m) after 10 seconds, surfactant impurities may be present.
-
Workflow Visualization
The following diagram illustrates the decision logic for characterizing NIBP in a new formulation.
Caption: Decision logic for integrating NIBP into formulation workflows based on rheological and interfacial data.
Application Science: Impact on Drug Delivery[1]
Injectability and Syringeability
For parenteral formulations, viscosity directly dictates the force required to inject a fluid (syringeability).
-
The Physics: According to the Hagen-Poiseuille equation, injection force (
) is directly proportional to viscosity ( ). -
NIBP Impact: Replacing NMP with NIBP increases
from ~1.7 to ~4.0. This doubles the injection force. -
Mitigation: To maintain the same "feel" (injection force) for the clinician, you must either:
-
Increase the needle gauge (radius
), or -
Dilute the NIBP cosolvent ratio to lower the bulk viscosity.
-
Coating and Membrane Formation
In the production of polymeric membranes (e.g., PVDF or Polysulfone membranes for filtration), NMP is often used as the casting solvent.
-
NIBP Substitution: The higher boiling point (241°C vs 202°C) and higher viscosity of NIBP slow down the phase inversion process.
-
Result: This typically yields membranes with smaller pore sizes and a denser skin layer, as the solvent exchange rate with the non-solvent (water) is retarded by the higher viscosity.
References
-
Eastman Chemical Company. (2025). TamiSolve® NxG Technical Data Sheet. Retrieved from
-
Jouyban, A., et al. (2010). "Review of pharmaceutical applications of N-methyl-2-pyrrolidone". Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Retrieved from
-
PubChem. (2025).[6] Compound Summary: N-Isobutyl-2-pyrrolidone (CAS 4694-88-2). National Library of Medicine. Retrieved from
-
SpecialChem. (2024). TamiSolve NxG: Solvent Properties and Applications. Retrieved from
Sources
- 1. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. hongrunplastics.com [hongrunplastics.com]
- 4. eastman.com [eastman.com]
- 5. eastman.com [eastman.com]
- 6. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability Profile of 1-Isobutylpyrrolidin-2-one at High Temperatures
Foreword: The Imperative of Thermal Characterization
In the landscape of pharmaceutical development and fine chemical synthesis, 1-Isobutylpyrrolidin-2-one stands out as a versatile N-substituted lactam, valued for its potential as a high-boiling point aprotic solvent and a key intermediate.[1] Its utility in processes that require elevated temperatures—such as polymer synthesis or high-temperature reactions—necessitates a profound understanding of its thermal stability.[1][2] Degradation at high temperatures is not merely a question of yield loss; it is a critical parameter for process safety, impurity profiling, and ensuring the final product's integrity. This guide provides a comprehensive framework for elucidating the complete thermal stability profile of this compound, moving beyond simple data points to a mechanistically informed understanding of its behavior under thermal stress. We will explore not just what happens, but why it happens, and how to precisely measure it.
Foundational Principles: Structural Considerations for Thermal Lability
The this compound molecule contains two primary structural features that govern its thermal stability: the five-membered lactam ring and the N-isobutyl substituent.
-
The Lactam Ring: The amide bond within the γ-butyrolactam ring is relatively stable but can be susceptible to hydrolysis at very high temperatures in the presence of water.[3] More critically, thermal energy can induce ring-opening reactions, potentially leading to polymerization or fragmentation.[3]
-
The N-Isobutyl Group: The bond between the ring's nitrogen and the isobutyl group's primary carbon is a potential point of cleavage. Furthermore, the branched nature of the isobutyl group could offer pathways for rearrangement or elimination reactions that are not available to simpler N-alkyl substituents.
Understanding these potential failure points is the rationale behind designing a multi-faceted analytical approach. We are not looking for a single "decomposition temperature," but rather a comprehensive profile that includes onset temperature, the nature of thermal events, the identity of evolved gases, and the kinetic parameters that govern the degradation rate.
A Validated Analytical Workflow for Comprehensive Thermal Analysis
To achieve a holistic understanding, a sequential and interconnected analytical workflow is essential. Each step builds upon the last, providing a self-validating system where data from one technique corroborates and clarifies the findings of another. This approach ensures trustworthiness and scientific rigor.
Caption: Integrated workflow for thermal stability characterization.
Experimental Protocols and Data Interpretation
Phase 1: Initial Screening with TGA and DSC
Causality: The initial phase aims to establish the fundamental thermal parameters. Thermogravimetric Analysis (TGA) is the cornerstone, quantifying mass loss as a function of temperature, which directly indicates decomposition or evaporation.[4] Differential Scanning Calorimetry (DSC), run in parallel, detects thermal events like melting, boiling, or exothermic/endothermic decomposition, providing a more complete energetic picture.[5]
Protocol 3.1.1: Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments Q500 or equivalent.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an open alumina crucible.
-
Atmosphere: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min to ensure an inert environment.
-
Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of tangents to the pre- and post-decomposition baselines. Note the temperatures for 5% and 50% mass loss (T5%, T50%) and the final residual mass.
Protocol 3.1.2: Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments Q2000 or equivalent.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole should be pierced in the lid to allow for the release of any evolved pressure.
-
Atmosphere: High-purity Nitrogen at 50 mL/min.
-
Thermal Program: Equilibrate at 0 °C. Ramp from 0 °C to 400 °C at 10 °C/min.
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition).
Data Presentation: Hypothetical Screening Results
| Parameter | Method | Result | Interpretation |
| Boiling Point | DSC | ~235 °C | Endothermic peak corresponding to volatilization. |
| Tonset (Decomposition) | TGA | ~285 °C | The temperature at which significant thermal degradation begins. |
| T5% (5% Mass Loss) | TGA | ~295 °C | An early indicator of instability, often used as a practical limit. |
| Peak Decomposition Temp | TGA (DTG curve) | ~320 °C | The temperature of the maximum rate of mass loss. |
| Decomposition Enthalpy | DSC | -150 J/g | An exothermic event, indicating the degradation process releases energy. |
| Residual Mass @ 600 °C | TGA | < 1% | Suggests complete decomposition into volatile products. |
Phase 2: Mechanistic Insight via Evolved Gas Analysis (EGA)
Causality: Knowing that the compound decomposes is insufficient. We must identify the fragments to understand the mechanism. Coupling the TGA to a Mass Spectrometer (MS) or Fourier-Transform Infrared Spectrometer (FTIR) allows for real-time identification of the gases evolved during each mass loss step observed in Phase 1.
Protocol 3.2.1: TGA-Mass Spectrometry (TGA-MS)
-
Instrument: TGA instrument coupled via a heated transfer line to a quadrupole mass spectrometer.
-
Sample Preparation & Atmosphere: As per Protocol 3.1.1.
-
Thermal Program: As per Protocol 3.1.1.
-
MS Parameters: Scan m/z range from 10 to 200 amu. Use electron impact ionization (70 eV).
-
Data Analysis: Correlate the ion current for specific m/z values with the TGA mass loss curve (DTG). For example, a peak at m/z = 57 appearing concurrently with mass loss would strongly suggest the cleavage and evolution of the isobutyl group (C₄H₉⁺).
Phase 3: Predictive Modeling with Isoconversional Kinetics
Causality: To predict the long-term stability or lifetime of this compound at temperatures below its rapid decomposition point, we must determine the kinetics of the process. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, are robust because they do not assume a specific reaction model.[6][7] They calculate the activation energy (Ea) as a function of conversion, providing critical insight into the complexity of the reaction.[7]
Protocol 3.3.1: Isoconversional Kinetic Analysis
-
Experimental Setup: Perform a series of TGA experiments as described in Protocol 3.1.1.
-
Variable Heating Rates: Conduct the experiments at a minimum of three different linear heating rates (e.g., 5, 10, 15, and 20 °C/min).[7]
-
Data Analysis (FWO Method):
-
For a given degree of conversion (α, e.g., 5%, 10%, 15%...), identify the corresponding temperature (T) from each of the TGA curves run at different heating rates (β).
-
Plot log(β) versus 1/T for each conversion value.
-
The slope of the resulting straight line is proportional to the activation energy (Ea) at that specific degree of conversion (Slope ≈ -0.4567 * Ea / R, where R is the gas constant).
-
Repeat for a range of conversion values (e.g., from α = 0.05 to 0.95).
-
Data Presentation: Hypothetical Kinetic Results
| Conversion (α) | Activation Energy (Ea) (kJ/mol) | Interpretation |
| 0.1 | 160 | Initial decomposition has a relatively low energy barrier. |
| 0.3 | 165 | Ea is consistent, suggesting a single dominant mechanism in the early stages. |
| 0.5 | 170 | Slight increase in Ea may indicate a shift in the rate-limiting step. |
| 0.7 | 195 | Significant increase in Ea suggests a change to a more complex, higher-energy decomposition pathway. |
| 0.9 | 210 | The remaining material is more stable, requiring more energy to decompose. |
Proposed Decomposition Pathway
Based on the principles of lactam chemistry and the likely fragments identified by TGA-MS, a plausible high-temperature decomposition pathway for this compound can be proposed. The primary cleavage events are likely to be the N-C bond to the isobutyl group and fragmentation via ring-opening.
Caption: Hypothetical high-temperature decomposition pathways.
This model suggests two competing primary degradation routes. Pathway A involves the homolytic cleavage of the N-isobutyl bond, which would be readily confirmed by the detection of m/z 57 in TGA-MS. Pathway B involves a more complex ring-opening mechanism, potentially forming an intermediate that rapidly fragments into smaller molecules like carbon monoxide and various hydrocarbons. The dominance of one pathway over another would likely be temperature-dependent.
Safety, Handling, and Storage Implications
The thermal profile provides actionable insights for safe industrial practice:
-
Process Temperature Limits: Based on the Tonset of ~285°C, continuous processes should be maintained well below this temperature, incorporating a significant safety margin. The T5% value of ~295°C can be considered a critical limit for short-duration excursions.
-
Exothermic Hazard: The exothermic nature of the decomposition means that once initiated, the reaction can self-accelerate, leading to a thermal runaway. This necessitates robust temperature control and emergency cooling systems in any high-temperature application.
-
Pressure Build-up: The decomposition generates non-condensable gases. Processes must be conducted in vessels equipped with adequate pressure relief systems.
-
Long-Term Storage: While stable at ambient conditions, the kinetic data allows for the prediction of shelf-life at elevated storage temperatures, ensuring product purity over time.
Conclusion
The thermal stability of this compound is not a single value but a complex profile. By employing an integrated analytical workflow combining TGA, DSC, and Evolved Gas Analysis, and interpreting the results through the lens of isoconversional kinetics, a complete and reliable picture emerges. This guide provides the theoretical rationale and practical protocols for researchers and drug development professionals to confidently characterize this molecule, enabling safer process design, ensuring product quality, and unlocking its full potential in high-temperature applications.
References
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. Retrieved from [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH. Retrieved from [Link]
-
Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. (n.d.). ResearchGate. Retrieved from [Link]
-
Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023). PMC. Retrieved from [Link]
-
Safety Data Sheet: N-Butyl-2-pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. (2025). PMC - NIH. Retrieved from [Link]
-
Decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Retrieved from [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024). PubMed. Retrieved from [Link]
-
Thermal Decomposition of RP-1, RP-2, and Mixtures of RP-2 With Stabilizing Additives. (2008). Defense Technical Information Center. Retrieved from [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. (n.d.). MDPI. Retrieved from [Link]
-
Thermal Decomposition Behavior and Kinetic Analysis of Nitrocellulose with Organic Stabilizers. (n.d.). ResearchGate. Retrieved from [Link]
-
A Thermal Decarbonylation of Penam β-Lactams. (2008). The Journal of Organic Chemistry. Retrieved from [Link]
-
2-Pyrrolidone. (n.d.). Wikipedia. Retrieved from [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. Retrieved from [Link]
-
N-Butyl-2-pyrrolidone. (2025). ECHA. Retrieved from [Link]
-
Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1984). EPA NEIPS. Retrieved from [Link]
-
SAFETY DATA SHEET - 1-Butylpyrrolidin-2-one. (2018). Fisher Scientific. Retrieved from [Link]
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). ResearchGate. Retrieved from [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved from [Link]
-
Reactions of Tröger's Base Derivatives with Aryne Intermediates. (2026). American Chemical Society. Retrieved from [Link]
-
Pyrolysis Behavior, Kinetic Analysis, and Biochar Production from Waste Flowers. (n.d.). PMC. Retrieved from [Link]
-
A thermal decarbonylation of penam beta-lactams. (2008). PubMed - NIH. Retrieved from [Link]
-
Kinetics of thermal decomposition: calculating the activation energy. (n.d.). MC² – Material and Chemical Characterisation Facility. Retrieved from [Link]
-
Thermogravimetric analysis with increasing analyte masses... (n.d.). ResearchGate. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]
-
Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). (n.d.). Cheméo. Retrieved from [Link]
-
2-Pyrrolidinone. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. tainstruments.com [tainstruments.com]
- 5. Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrolysis Behavior, Kinetic Analysis, and Biochar Production from Waste Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bath.ac.uk [bath.ac.uk]
literature review on pyrrolidone derivatives as green solvent alternatives
The following technical guide is structured to provide an authoritative, deep-dive analysis of pyrrolidone derivatives as green solvent alternatives. It prioritizes mechanistic understanding, actionable protocols, and verified data.
Focus: N-Butyl-2-pyrrolidone (NBP) and N-Octyl-2-pyrrolidone (NOP) as replacements for N-Methyl-2-pyrrolidone (NMP).
Executive Summary: The Regulatory & Safety Imperative
For decades, N-Methyl-2-pyrrolidone (NMP) has been the "workhorse" dipolar aprotic solvent in drug discovery, membrane fabrication, and petrochemicals. However, its classification as a Reproductive Toxin (Category 1B) under EU REACH regulations and its identification as a risk by the US EPA (TSCA) has necessitated an urgent shift.
The industry faces a critical challenge: finding a replacement that matches NMP's high solvency power without inheriting its toxicity profile.[1] This guide analyzes the primary contenders—specifically N-Butyl-2-pyrrolidone (NBP) and N-Octyl-2-pyrrolidone (NOP) —providing the physicochemical data and experimental protocols required to implement them in high-stakes R&D environments.
Scientific Foundation: Structure, Toxicity, and Causality
The Structure-Activity Relationship (SAR)
The toxicity of pyrrolidones is intimately linked to the alkyl chain length attached to the lactam nitrogen.
-
NMP (Methyl group): The short methyl group allows the molecule to easily penetrate biological membranes and interact with specific receptors involved in developmental signaling.
-
NEP (Ethyl group): Structurally similar to NMP; studies indicate it retains significant reprotoxicity, making it a "regrettable substitution."
-
NBP (Butyl group): The longer butyl chain increases steric bulk and lipophilicity. Crucially, this structural change alters the metabolic pathway, preventing the formation of teratogenic metabolites associated with NMP.
Metabolic Divergence & Toxicity Mechanism
To trust a replacement, one must understand why it is safer. NMP’s toxicity is driven by its metabolic oxidation.
-
NMP Pathway: NMP is hydroxylated to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) , which is further oxidized to N-methylsuccinimide (MSI) .[2][3] MSI is implicated in developmental toxicity and teratogenicity.
-
NBP Advantage: NBP does not produce the specific MSI metabolite in significant quantities. Its metabolic profile differs sufficiently to avoid the specific receptor binding that causes fetal development issues.
Visualization: Metabolic Toxicity Pathway
The following diagram illustrates the divergence that renders NBP a safer alternative.
Figure 1: Comparative metabolic pathways. NMP metabolizes into the teratogenic N-methylsuccinimide (MSI), whereas NBP’s steric bulk directs it toward non-toxic metabolic endpoints.
Technical Evaluation: Solvency & Physical Properties[1][4][5]
Selecting a replacement requires matching Hansen Solubility Parameters (HSP) . NBP is not a drop-in replacement for every NMP application due to its lower polarity, but it is highly effective for many organic syntheses and polymer dissolutions.
Comparative Properties Table
| Property | NMP (Incumbent) | NBP (TamiSolve NxG) | NOP (Surfadone) | DMF (Reference) |
| CAS Number | 872-50-4 | 3470-98-2 | 2687-94-7 | 68-12-2 |
| Boiling Point (°C) | 202 | 241 | 302 | 153 |
| Viscosity (cP @ 25°C) | 1.7 | 4.3 | 12.0 | 0.92 |
| Flash Point (°C) | 91 | 108 | 142 | 58 |
| HSP | 18.0 | 17.4 | 17.4 | 17.4 |
| HSP | 12.3 | 6.7 | 6.1 | 13.7 |
| HSP | 7.2 | 5.2 | 4.5 | 11.3 |
| REACH Status | SVHC (Reprotoxic) | Safe / Unrestricted | Safe | SVHC |
Key Technical Insights:
-
Viscosity: NBP is more viscous (4.3 cP) than NMP (1.7 cP). In Solid-Phase Peptide Synthesis (SPPS), this may require adjusting flow rates or heating the solvent slightly to ensure resin penetration.
-
Polarity Gap: NBP has a lower
(6.7) compared to NMP (12.3). It is less effective at dissolving highly ionic species but excellent for hydrophobic peptides and polymers like PVDF or PS. -
Sustainability: NBP can be synthesized from glutamic acid (bio-based) via Pd-catalyzed decarboxylation, offering a renewable feedstock route.[4]
Experimental Protocols
Protocol: Solvent Substitution via HSP Distance
Before running a reaction, validate the solubility theoretically to save resources.
Objective: Determine if NBP is a viable solvent for Solute X.
-
Obtain HSP for Solute X: (
). -
Calculate HSP Distance (
) for NMP and NBP: -
Evaluate:
-
If
(Interaction Radius of solute), NBP will dissolve the solute. -
If
, substitution is likely successful. -
If
is significantly higher, consider a binary mixture (e.g., NBP + 20% Propylene Carbonate) to boost polarity.
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) with NBP
NBP has shown superior performance in suppressing racemization and aspartimide formation compared to DMF/NMP.
Workflow:
-
Resin Swelling:
-
Use 100% NBP for swelling polystyrene (PS) or ChemMatrix resins.
-
Note: Allow 20% extra time for swelling due to higher viscosity (4.3 cP).
-
-
Coupling Reaction:
-
Dissolve Fmoc-amino acid and coupling reagents (e.g., DIC/Oxyma) in NBP.
-
Concentration: Maintain standard 0.1–0.5 M concentrations.
-
Optimization: For difficult sequences, heat the reaction vessel to 40–50°C . NBP’s high flash point (108°C) makes this safer than with DMF.
-
-
Washing:
-
Perform washes with NBP.[5]
-
Critical Step: The final wash before cleavage should be done with DCM or Ethanol to remove the high-boiling NBP from the resin, facilitating easier drying.
-
-
Cleavage:
-
Standard TFA cocktails are compatible.
-
Visualization: Solvent Selection Decision Tree
Use this logic flow to determine the appropriate solvent strategy.
Figure 2: Decision matrix for substituting NMP with NBP. Binary mixtures are recommended when high polarity is required to match NMP's
Applications & Case Studies
Membrane Fabrication (PVDF)
NMP is the standard for casting Polyvinylidene fluoride (PVDF) membranes.
-
Substitution: NBP dissolves PVDF effectively at room temperature.
-
Outcome: Membranes cast with NBP often show similar or improved pore structure uniformity due to the slower evaporation rate (higher boiling point), which prevents "skinning" effects during phase inversion.
Agrochemicals & Coatings (NOP)
N-Octyl-2-pyrrolidone (NOP) is less of a synthesis solvent and more of a functional additive.
-
Role: Surfactant and wetting agent.[6]
-
Application: In crop protection formulations, NOP enhances the penetration of active ingredients through the waxy cuticle of leaves due to its amphiphilic nature (hydrophobic octyl tail + hydrophilic lactam head).
Conclusion
The transition from NMP to N-Butyl-2-pyrrolidone (NBP) is not just a regulatory compliance measure; it is a scientific upgrade.[7] While NBP requires minor protocol adjustments regarding viscosity and polarity matching, it offers a non-reprotoxic , biodegradable , and potentially bio-based alternative that maintains high solvency power. For applications requiring surface activity, NOP provides a complementary solution.[6]
Researchers are advised to utilize the Hansen Solubility Parameter distance calculation as the first step in any substitution workflow to ensure experimental success.
References
-
European Chemicals Agency (ECHA). "Substance Information: 1-methyl-2-pyrrolidone (NMP)." ECHA Website. [Link]
-
Lopez, J., et al. (2020). "N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF." ChemSusChem, 13(21), 5613-5620. [Link]
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications, 50, 9650-9652. [Link]
-
Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press. [Link]
-
Åkesson, B., & Jönsson, B. A. (1997). "Major metabolic pathway for N-methyl-2-pyrrolidone in humans."[8] Drug Metabolism and Disposition, 25(2), 267-269.[8] [Link][8]
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. N-Butyl-2-pyrrolidone (NBP), 1 l, CAS No. 3470-98-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 6. products.basf.com [products.basf.com]
- 7. nbinno.com [nbinno.com]
- 8. portal.research.lu.se [portal.research.lu.se]
Methodological & Application
Application Notes and Protocols for N-Butylpyrrolidinone (NBP) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
A Greener Horizon for Peptide Synthesis: Leveraging N-Butylpyrrolidinone as a High-Performance Solvent
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide manufacturing for research and therapeutic applications.[1] For decades, N,N-dimethylformamide (DMF) has been the solvent of choice due to its excellent solvating properties.[2] However, mounting concerns over its reproductive toxicity and environmental impact have necessitated the search for safer, more sustainable alternatives.[1][2] This application note details the use of N-Butylpyrrolidinone (NBP), a green solvent, as a superior replacement for DMF in SPPS. NBP not only offers a significantly better safety profile but also demonstrates comparable and often superior performance in peptide synthesis, particularly in minimizing common side reactions.[1][3][4]
Physicochemical Properties and Safety Profile of N-Butylpyrrolidinone (NBP)
NBP, also known as 1-Butylpyrrolidin-2-one, is a polar aprotic solvent with properties that make it an excellent medium for SPPS. Its structural similarity to N-methylpyrrolidone (NMP), another common SPPS solvent, is notable; however, NBP is non-toxic and biodegradable.[4]
Table 1: Physicochemical Properties of N-Butylpyrrolidinone (NBP) vs. N,N-Dimethylformamide (DMF)
| Property | N-Butylpyrrolidinone (NBP) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C8H15NO | C3H7NO |
| Molecular Weight | 141.21 g/mol | 73.09 g/mol |
| Boiling Point | ~244 °C | 153 °C |
| Density | ~0.92 g/cm³ | 0.944 g/cm³ |
| Key Advantages | Low toxicity, biodegradable, reduced side reactions (racemization, aspartimide formation)[1][2] | Excellent solubilizing power for a wide range of reagents[2] |
| Safety Concerns | Minimal | Reproductive toxicity, skin absorption, liver damage[2] |
The enhanced safety profile of NBP is a critical advantage, aligning with the principles of green chemistry to reduce the use of hazardous substances in chemical processes.[5]
The Rationale for NBP in SPPS: Mitigating Side Reactions and Enhancing Purity
The choice of solvent in SPPS is critical as it influences resin swelling, reagent solubility, and the kinetics of coupling and deprotection reactions.[5] NBP has demonstrated significant advantages over DMF in several key areas:
-
Reduced Racemization: Studies have shown that using NBP can lead to lower or equal levels of racemization for amino acids prone to this side reaction compared to DMF.[1][2] This is crucial for maintaining the stereochemical integrity of the synthesized peptide.
-
Suppression of Aspartimide Formation: A marked reduction in the formation of aspartimide, a common and troublesome side reaction involving aspartic acid residues, has been observed when using NBP.[1][2]
-
Comparable Resin Swelling and Reagent Dissolution: NBP effectively swells common SPPS resins, such as polystyrene-based resins, and efficiently dissolves amino acids and coupling reagents, ensuring efficient reaction kinetics.[3][4]
These benefits translate to higher crude peptide purity, simplifying downstream purification processes and improving overall yield.
Experimental Protocols for SPPS using N-Butylpyrrolidinone (NBP)
The following protocols provide a general framework for the use of NBP in standard Fmoc-based solid-phase peptide synthesis. Optimization may be required for specific peptide sequences or scales.
General Workflow
The overall workflow for SPPS using NBP follows the standard, cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow for Fmoc-based SPPS using NBP.
Resin Swelling
Proper swelling of the resin is essential for reagent accessibility to the growing peptide chain.[2]
Protocol:
-
Place the desired amount of resin (e.g., polystyrene-based resin) in a suitable reaction vessel.[6]
-
Add a sufficient volume of NBP to cover the resin completely (typically 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
Fmoc Deprotection
The removal of the temporary Fmoc protecting group from the N-terminus of the peptide is a critical step in each cycle.[7]
Protocol:
-
Drain the NBP from the swollen resin.
-
Add a solution of 20% piperidine in NBP to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. For sterically hindered amino acids, a second treatment of 10-15 minutes may be necessary.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NBP (3-5 times) to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
Amino Acid Coupling
The formation of the peptide bond is the core reaction of SPPS.[6]
Protocol:
-
Prepare the amino acid solution:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in NBP.
-
Add the coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction time may need to be extended for difficult couplings.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).[8]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with NBP (3-5 times) to remove excess reagents and byproducts.
Table 2: Recommended Reagent Equivalents for a Standard Coupling Reaction
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HBTU, HATU) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Cleavage and Final Deprotection
After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.[6]
Protocol:
-
Wash the fully assembled peptide-resin with a suitable solvent like dichloromethane (DCM) to remove the NBP.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT)).
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the cleavage solution containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Troubleshooting
Table 3: Common Issues and Solutions in NBP-based SPPS
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | - Steric hindrance of amino acids- Peptide aggregation | - Increase coupling time- Use a stronger coupling reagent (e.g., HATU)- Perform a double coupling- Consider using pseudoproline dipeptides to disrupt secondary structures |
| Aggregation | Formation of secondary structures on the resin | - Use NBP in combination with a chaotropic agent- Synthesize at an elevated temperature (if using a suitable automated synthesizer) |
| Side Reactions (e.g., deletion sequences) | Inefficient deprotection or coupling | - Ensure complete Fmoc removal before coupling- Optimize coupling times and reagent concentrations |
Conclusion
N-Butylpyrrolidinone (NBP) represents a significant advancement in the field of solid-phase peptide synthesis, offering a safer and more environmentally friendly alternative to traditional solvents like DMF.[1][9] Its demonstrated ability to reduce common side reactions, such as racemization and aspartimide formation, often leads to higher purity of the crude peptide product.[1][2] The protocols outlined in this application note provide a solid foundation for researchers to successfully integrate NBP into their SPPS workflows, contributing to the development of greener and more efficient peptide manufacturing processes.
References
-
MDPI. (n.d.). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(21), 5757–5763. [Link]
-
Clevemol. (n.d.). 4-Isobutylpyrrolidin-2-One. Retrieved from [Link]
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Jad, Y. E., et al. (2024). N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis. Journal of Peptide Science, e3537. [Link]
-
Nature. (2023). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]
-
dos Santos, E. L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]
-
Red Glead Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Methylpropyl)pyrrolidin-2-one. Retrieved from [Link]
-
ACS Publications. (2022). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Wiley Online Library. (2016). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Pregabalin lactam. Retrieved from [Link]
Sources
- 1. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 5. biotage.com [biotage.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. youtube.com [youtube.com]
- 8. digital.csic.es [digital.csic.es]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Note: 1-Isobutylpyrrolidin-2-one (NiBP) as a High-Performance NMP Replacement
The following Application Note is designed for researchers and process engineers transitioning away from N-Methylpyrrolidone (NMP) due to REACH restrictions (Annex XVII) and increasing reprotoxicity concerns.
While N-n-butylpyrrolidone (NBP) is the most common commercial alternative (e.g., TamiSolve® NxG), this guide focuses on its structural isomer, 1-Isobutylpyrrolidin-2-one (NiBP) . The branched isobutyl group offers unique steric properties that can be advantageous in specific applications like peptide synthesis, potentially reducing side reactions more effectively than the linear n-butyl analog.
Executive Summary
N-Methylpyrrolidone (NMP) has long been the gold standard for solvating high-performance polymers and facilitating nucleophilic substitutions. However, its classification as a Reprotoxic 1B substance under REACH has necessitated a shift to safer alternatives.
This compound (NiBP) emerges as a critical alternative.[1] As a structural isomer of the widely used N-n-butylpyrrolidone (NBP), NiBP retains the high solvency power of the pyrrolidone core but introduces a branched alkyl chain. This steric bulk modifies the solvent's interaction with solutes, offering:
-
Comparable Solvency: Matches NMP’s ability to dissolve PVDF, polyimides, and peptide resins.
-
Steric Protection: The isobutyl group can hinder base-catalyzed side reactions (e.g., aspartimide formation in SPPS) more effectively than linear alkyl chains.
-
Regulatory Runway: While all pyrrolidones are under scrutiny, NiBP currently offers a distinct toxicological profile from NMP, allowing for immediate regulatory compliance in many jurisdictions.
Physicochemical Profile & Comparative Analysis
To successfully substitute NMP, the replacement must match the Hansen Solubility Parameters (HSP) to ensure thermodynamic compatibility with existing solutes.
Table 1: Comparative Properties of Pyrrolidone Solvents[2]
| Property | NMP (Baseline) | This compound (NiBP) | N-n-Butylpyrrolidone (NBP) | Impact on Protocol |
| CAS Number | 872-50-4 | 7226-23-5 | 3470-98-2 | Verification required for purchasing.[1] |
| Boiling Point | 202 °C | ~210-215 °C (Est.) | 240 °C | NiBP is easier to remove than NBP due to slightly higher volatility from branching.[1] |
| Viscosity (25°C) | 1.67 mPa[1]·s | ~3.5 - 4.0 mPa[1]·s | 4.0 mPa[1]·s | Higher viscosity requires adjusted flow rates in automated synthesizers.[1] |
| Dipole Moment | 4.09 D | ~4.0 D | 3.8 D | Retains high polarity for nucleophilic reactions.[1] |
| HSP | 18.0 | 17.4 | 17.4 | Excellent compatibility with hydrophobic polymer backbones.[1] |
| HSP | 12.3 | 11.5 | 11.8 | Slightly less polar; may require co-solvent for highly polar salts.[1] |
| HSP | 7.2 | 6.5 | 6.8 | Reduced H-bond acceptance; beneficial for preventing aggregation.[1] |
Note: HSP values for NiBP are derived from group contribution methods and structural analogy to NBP.
Safety & Regulatory Context (The "Regrettable Substitution" Trap)
Critical Warning: While NiBP is not currently restricted under REACH Annex XVII entry 71 (unlike NMP), it belongs to the same chemical family.
-
Toxicity Profile: Preliminary data suggests NiBP, like NBP, lacks the specific developmental toxicity triggers of NMP, but it may still possess skin irritant properties.
-
Permeation: The longer, branched alkyl chain of NiBP significantly reduces skin permeation rates compared to the small, mobile NMP molecule, lowering systemic exposure risk for workers.
Decision Workflow: Solvent Selection
The following logic gate ensures that switching to NiBP is scientifically and legally sound for your specific application.
Figure 1: Decision tree for selecting between Isobutyl (NiBP) and n-Butyl (NBP) isomers based on viscosity constraints and side-reaction risks.[1]
Application Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS)
Rationale: In SPPS, NMP is used to swell the resin and solvate reagents. However, NMP can promote aspartimide formation (a side reaction where the peptide backbone cyclizes). NiBP is superior here because the bulky isobutyl group sterically hinders the base-catalyzed deprotonation of the amide backbone, reducing this impurity.
Materials:
-
Solvent: this compound (Reagent Grade).[1]
-
Viscosity Modifier: Dimethyl Carbonate (DMC) or Ethyl Acetate (optional).
-
Coupling Reagents: DIC/Oxyma (Preferred for green SPPS).
Step-by-Step Methodology:
-
Viscosity Adjustment (Critical Step):
-
Pure NiBP has a viscosity (~3.5 cP) higher than NMP (~1.7 cP).
-
Manual Synthesis: Use pure NiBP. The resin swelling is excellent (often better than DMF).
-
Automated Synthesizers: Prepare a binary mixture of NiBP:DMC (80:20 v/v) . This reduces viscosity to <2.0 cP, preventing back-pressure errors in fluidics systems.
-
-
Resin Swelling:
-
Incubate resin in NiBP for 20 minutes.
-
Observation: Expect a swelling volume 10-15% higher than NMP for Polystyrene-DVB resins due to increased hydrophobic interaction.
-
-
Fmoc Deprotection:
-
Reagent: 20% Piperidine in NiBP.
-
Note: The reaction kinetics are slightly slower than in DMF due to viscosity. Increase reaction time by 20% (e.g., if standard is 2x5 min, use 2x6 min).
-
-
Coupling Reaction:
-
Dissolve Amino Acid and Oxyma in NiBP.
-
Add DIC immediately before delivery to resin.
-
Benefit: The lower polarity (compared to NMP) stabilizes the activated ester, reducing racemization of sensitive residues (e.g., Cys, His).
-
-
Washing:
-
Perform 3x washes with NiBP, followed by 3x washes with DCM (to shrink resin) or Ethanol.
-
Validation Check: Compare crude purity via HPLC. Expect reduced aspartimide peaks (typically eluting just before the main peak) compared to NMP-synthesized batches.
Figure 2: SPPS Cycle utilizing NiBP. The solvent is used in both deprotection and coupling steps to maintain resin swelling.
Protocol B: Membrane Fabrication (Polymer Dissolution)
Rationale: NMP is standard for casting PVDF or Polysulfone membranes. NiBP is a drop-in replacement but requires modification of the coagulation bath due to different liquid-liquid demixing rates.
Step-by-Step Methodology:
-
Dope Preparation:
-
Polymer: PVDF (e.g., Kynar®) or PES.
-
Solvent: this compound.[1]
-
Heat the mixture to 60°C. NiBP requires slightly higher energy input than NMP to initiate dissolution due to steric bulk, but thermodynamic solubility is stable once achieved.
-
-
Degassing:
-
Degas the solution under vacuum. NiBP has a lower vapor pressure than NMP; degassing may take longer.
-
-
Casting & Phase Inversion:
-
Cast film on glass plate.
-
Immersion Bath: Use Water/Isopropanol (90:10).
-
Technical Insight: Pure water baths may cause "delayed demixing" with NiBP, leading to a denser skin layer. Adding a small amount of alcohol (IPA) accelerates the solvent exchange, restoring the macro-void structure typical of NMP membranes.
-
References & Authority
-
European Chemicals Agency (ECHA). (2024). Restricted substances under REACH (Annex XVII) - Entry 71: N-methyl-2-pyrrolidone (NMP).[1]Link
-
Sherrington, D. C., et al. (2020).[2] "N-Butylpyrrolidinone as a Green Solvent Alternative for Solid-Phase Peptide Synthesis." ChemSusChem. (Demonstrates the efficacy of N-alkylpyrrolidones in reducing side reactions). Link[3]
-
Hansen, C. M. (2007).[4] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for group contribution methods used to estimate NiBP parameters). Link
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. (Review of pyrrolidone toxicity profiles). Link
-
TamiSolve® NxG Technical Data Sheet. (2023). Eastman Chemical Company. (Reference for N-n-butylpyrrolidone properties used as baseline for isomer comparison). Link
Sources
- 1. 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
Application Note: High-Yield Graphene Dispersion & Exfoliation using 1-Isobutylpyrrolidin-2-one (NiBP)
[1]
Executive Summary
The scalable production of defect-free graphene remains a critical challenge in materials science.[1][2] While N-Methyl-2-pyrrolidone (NMP) has historically been the "gold standard" solvent due to its surface energy matching with graphene (~40 mJ/m²), its reprotoxicity (EPA/REACH restricted) necessitates safer alternatives.[1]
This compound (NiBP) emerges as a high-performance alternative.[1] As a member of the N-alkyl pyrrolidone class, it retains the lactam ring necessary for dipole interactions while the isobutyl tail provides enhanced steric stabilization compared to the methyl group of NMP. This guide details the mechanism, protocol, and characterization required to switch to NiBP.
Mechanistic Insight: Why NiBP Works
Hansen Solubility Parameters (HSP) & Surface Energy
Successful exfoliation relies on minimizing the enthalpy of mixing (
-
NMP:
.[1] Excellent exfoliation, but high toxicity.[1] -
NiBP: The isobutyl group lowers the polarity slightly compared to NMP but increases the dispersive component (
). This results in a surface tension typically in the range of 30–35 mN/m , which effectively wets the graphitic surface while providing a "steric wedge" to prevent re-stacking.
Steric Stabilization vs. electrostatic
Unlike aqueous surfactant dispersions (electrostatic repulsion), NiBP functions via steric stabilization .[1] The pyrrolidone ring adsorbs flat onto the graphene basal plane (via
Visualization of Mechanism
Figure 1: Mechanism of Liquid Phase Exfoliation using NiBP.[1] The solvent lowers the energy barrier for layer separation, while the isobutyl tail prevents re-aggregation.
Experimental Protocol
Safety Note: While NiBP is generally considered safer than NMP (lacking the specific reprotoxic classification of NMP in many jurisdictions), standard PPE (gloves, goggles, fume hood) is mandatory. Consult the specific SDS for this compound before use.[1]
Materials & Equipment
-
Precursor: Natural Graphite Flakes (Mesh 325 or larger).[1] Note: Larger initial flakes often yield larger graphene sheets.[1]
-
Solvent: this compound (Anhydrous, >99%).[1]
-
Apparatus:
Step-by-Step Methodology
Step 1: Pre-Mixing[1]
-
Weigh 500 mg of graphite powder.
-
Add into 50 mL of NiBP in a narrow-neck glass vial (Concentration: 10 mg/mL).
-
Seal with Parafilm to prevent moisture absorption (pyrrolidones are hygroscopic).[1]
-
Optional: Shear mix at 4000 rpm for 15 mins to wet the powder.
Step 2: Liquid Phase Exfoliation (Sonication)
Choice of method depends on required throughput.[1]
| Parameter | Bath Sonication (Mild) | Probe Sonication (Intense) |
| Target | Large, defect-free flakes | High concentration dispersions |
| Power | 100W (37 kHz) | 40% Amplitude (pulsed) |
| Time | 4 – 12 Hours | 30 – 60 Minutes |
| Temp Control | Maintain water bath < 30°C | Ice bath required (Limit T < 40°C) |
| Note | Recommended for initial R&D | Causes flake fragmentation |
Critical Control Point: NiBP has a higher viscosity than NMP.[1] Ensure the mixture circulates well. If using a probe, pause every 15 minutes to stir manually (if not using a flow cell).
Step 3: Separation (Centrifugation)
Unexfoliated graphite must be removed.[1]
-
Transfer dispersion to centrifuge tubes.
-
Run 1 (Soft Spin): 1,500 rpm (~200 g) for 45 minutes.
-
Decant: Carefully pipette the top 70% of the supernatant.[1] Discard the sediment (thick graphite).
-
Run 2 (Hard Spin - Optional): If size selection is needed, spin the supernatant at 4,000 rpm for 30 mins. The sediment here will be larger graphene sheets; the supernatant will be very small flakes.
Workflow Diagram
Figure 2: Operational workflow for the production of graphene dispersions in NiBP.[1]
Characterization & Quality Control
Concentration Determination (UV-Vis)
Graphene concentration (
-
Wavelength: Measure Absorbance (
) at 660 nm . -
Extinction Coefficient (
): Use (Standard for graphene in pyrrolidones).[1] -
Blank: Pure NiBP.[1]
Quality Assessment (Raman Spectroscopy)
Drop-cast the dispersion onto a Si/SiO2 wafer and anneal at 200°C to remove solvent.[1]
-
D/G Ratio: Indicates defect density.[1] A ratio < 0.5 suggests high quality (edge defects only).[1]
-
2D/G Ratio: Indicates layer thickness.[1]
- : Monolayer.[1]
- : Bilayer.
- : Multilayer.
Solvent Comparison Data
| Property | NMP (Standard) | This compound (NiBP) | Impact on Protocol |
| Surface Tension | ~40.8 mN/m | ~30 - 34 mN/m (Est.)[1] | Good wetting; slightly lower energy barrier.[1] |
| Boiling Point | 202°C | ~220 - 240°C (Est.)[1] | Harder to remove; requires vacuum annealing.[1] |
| Viscosity | 1.67 cP | > 2.0 cP (Est.) | Better stability; requires higher shear to exfoliate.[1] |
| Toxicity | Reprotoxic (1B) | Irritant (Check SDS) | Primary driver for substitution. |
Troubleshooting & Optimization
-
Issue: Low Concentration (< 0.05 mg/mL).
-
Issue: Re-aggregation over time.
-
Issue: Residue on films.
References
-
Hernandez, Y. et al. "High-yield production of graphene by liquid-phase exfoliation of graphite."[1] Nature Nanotechnology, 2008.[1] [1]
- Foundational paper establishing NMP and surface energy matching (~40 mJ/m²)
-
Coleman, J. N. "Liquid-Phase Exfoliation of Nanotubes and Graphene."[1] Advanced Functional Materials, 2009.[1] [1]
- Detailed review of Hansen Solubility Parameters for carbon nanom
-
Tamiola, K. et al. "Green solvents for graphene dispersion."[1] Journal of Physics: Materials, 2020.[1] (Contextual citation for N-alkyl pyrrolidone class safety).
-
EPA (United States Environmental Protection Agency). "Final Risk Evaluation for N-Methylpyrrolidone (NMP)."[1][3] 2020.
- Authoritative source on NMP toxicity driving the search for altern
-
Halim, E. M. et al. "A review on the liquid phase exfoliation of graphene."[1] Nanomaterials, 2021.[1][4][5]
- Recent overview of solvent selection criteria and centrifug
Application Notes & Protocols: Investigating 1-Isobutylpyrrolidin-2-one as a Novel Solvent for Polymeric Membrane Fabrication via Phase Inversion
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a New Pyrrolidone-Based Solvent
The fabrication of polymeric membranes via Non-Solvent Induced Phase Separation (NIPS) is a cornerstone of separation science, underpinning applications from sterile filtration in pharmaceuticals to hemodialysis and water purification. The choice of solvent in this process is paramount, as it dictates the thermodynamics and kinetics of phase inversion, ultimately defining the membrane's morphology, porosity, and performance.
For decades, N-methyl-2-pyrrolidone (NMP) has been a benchmark solvent due to its excellent ability to dissolve a wide range of polymers, such as polysulfone (PSf) and polyethersulfone (PES).[1][2] However, growing environmental and safety concerns necessitate the exploration of novel, potentially greener alternatives.[3][4]
This document introduces 1-Isobutylpyrrolidin-2-one (also known as 4-Isobutylpyrrolidin-2-one), a pyrrolidone derivative, as a candidate for investigation in membrane casting. While its primary established use is as a key intermediate in the synthesis of Pregabalin,[5][6] its molecular structure, featuring the characteristic polar lactam group, suggests its potential as a solvent for polymers typically used in membrane fabrication. The isobutyl group may offer unique thermodynamic interactions with polymers and non-solvents, potentially leading to novel membrane morphologies.
These notes provide a comprehensive, albeit investigative, framework for researchers to systematically evaluate this compound as a casting solvent. The protocols herein are designed as a self-validating system, enabling a direct comparison against the established performance of NMP.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental properties of a solvent is critical to predicting its behavior in a polymer solution. The following table compares this compound with the industry-standard solvent, N-methyl-2-pyrrolidone (NMP).
| Property | This compound | N-methyl-2-pyrrolidone (NMP) | Significance in Membrane Casting |
| CAS Number | 61312-87-6[7] | 872-50-4[8] | Unique identification. |
| Molecular Formula | C₈H₁₅NO[7] | C₅H₉NO[8] | Influences molecular weight and interactions. |
| Molecular Weight | 141.21 g/mol [7] | 99.13 g/mol | Affects diffusion rates during phase inversion. |
| Boiling Point | Not well-documented | 202-204 °C[3] | A high boiling point is desirable to prevent solvent evaporation during casting. |
| Density | Not well-documented | ~1.03 g/cm³ @ 25°C | Affects solution properties and solvent/non-solvent exchange dynamics. |
| Hansen Solubility Parameters | Not available | δd: 17.6, δp: 12.0, δh: 7.0 (MPa)½ | Crucial for predicting polymer solubility. A close match to the polymer's parameters is needed. |
| Water Solubility | Soluble in DCM | Miscible[3] | Miscibility with the non-solvent (water) is essential for the NIPS process. |
Core Mechanism: Non-Solvent Induced Phase Separation (NIPS)
The NIPS process is the fundamental technique for which this compound is being investigated. The process relies on controlled destabilization of a thermodynamically stable polymer-solvent solution.
Causality of Formation:
-
Polymer Solution: A polymer (e.g., Polysulfone) is dissolved in a suitable solvent (e.g., this compound), forming a homogenous casting "dope."
-
Casting: This solution is cast as a thin film onto a substrate.
-
Immersion & Demixing: The film is immersed in a coagulation bath containing a "non-solvent" (typically water), which is miscible with the solvent but not the polymer.
-
Solvent/Non-Solvent Exchange: The solvent rapidly diffuses out of the polymer film into the bath, while the non-solvent diffuses in. This exchange drastically changes the composition of the liquid phase within the film.
-
Phase Separation: The polymer is no longer soluble in the new solvent/non-solvent mixture, causing it to precipitate and form a solid, porous matrix. The kinetics of this exchange (fast vs. slow demixing) determines the final pore structure—ranging from finger-like macrovoids to a more sponge-like morphology.
Caption: Solvent and non-solvent exchange during the NIPS process.
Validation & Characterization Protocols
To validate the performance of this compound as a solvent, the resulting membranes must be rigorously characterized.
Morphological Analysis (Scanning Electron Microscopy - SEM)
-
Cut a small piece of the membrane and fracture it cryogenically in liquid nitrogen to get a clean cross-section.
-
Mount the sample on an SEM stub (both top surface and cross-section).
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Image the top surface and cross-section at various magnifications to observe the pore structure, skin layer thickness, and overall asymmetry.
Pure Water Permeability
-
Cut a circular coupon from the membrane and place it in a dead-end or cross-flow filtration cell.
-
Compact the membrane with DI water at a pressure 1 bar higher than the test pressure for 30 minutes.
-
Set the pressure to a fixed value (e.g., 1 bar) and measure the volume of water that passes through the membrane over a specific time.
-
Calculate the Pure Water Flux (J) using the formula: J = V / (A * t) Where: J = Flux (L/m²h), V = Volume (L), A = Membrane Area (m²), t = Time (h).
Solute Rejection Performance
-
Prepare a feed solution of a known solute (e.g., 1 g/L Bovine Serum Albumin - BSA in PBS buffer).
-
Run the filtration experiment using the BSA solution at 1 bar.
-
Collect samples of the feed and the permeate.
-
Measure the concentration of BSA in both samples using a UV-Vis spectrophotometer at 280 nm.
-
Calculate the rejection (R) using the formula: R (%) = (1 - (Cp / Cf)) * 100 Where: R = Rejection %, Cp = Permeate Concentration, Cf = Feed Concentration.
Expected Outcomes & Data Interpretation
The results from the characterization will provide a clear indication of the suitability of this compound. Below is a table of hypothetical results for a successful investigative outcome.
| Parameter | Membrane from this compound | Membrane from NMP (Control) | Interpretation |
| Dope Solution Viscosity | Moderately High | High | A different viscosity suggests altered polymer-solvent interactions, which will influence demixing speed. |
| SEM Morphology | Asymmetric with sponge-like substructure | Asymmetric with finger-like macrovoids | A sponge-like structure is often mechanically stronger and less prone to defects. This would be a positive finding. |
| Pure Water Flux (L/m²h) | 150 - 200 | 250 - 300 | A slightly lower flux might be correlated with a denser, more controlled pore structure. |
| BSA Rejection (%) | > 98% | > 95% | Higher rejection indicates a more effective separation layer, a highly desirable outcome. |
Expert Interpretation: If this compound leads to a membrane with a more uniform, sponge-like morphology and higher solute rejection, it could be considered a superior solvent for specific ultrafiltration applications despite a potentially lower water flux. The larger isobutyl group may act as a kinetic hindrance during solvent/non-solvent exchange, slowing the demixing process and preventing the formation of large macrovoids. This controlled phase separation is often a goal in membrane design for achieving higher selectivity and mechanical integrity.
References
A consolidated list of sources has been compiled to support the technical claims and protocols described in this document.
References
- Vertex AI Search. (2026). 4-Isobutylpyrrolidin-2-One | CAS No: 61312-87-6.
- Vertex AI Search. (2026). On the Properties of Nafion Membranes Recast from Dispersion in N-Methyl-2-Pyrrolidone.
-
PubChem. (2026). 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323. Retrieved from [Link]
- Google Patents. (2026). CN102952057B - A kind of preparation method of 4-isobutyl-pyrrolidin-2-one.
- International Journal of ChemTech Research. (2026). Role of Polyvinlyppyrrolidone in Membrane Technologies.
- Eastman Chemical Company. (2019). N-Methyl-2-Pyrrolidone (NMP) | TDS.
- Park, K. (2019).
- RSC Publishing. (2026). Hydrophilization of polysulfone membranes using a binary graft copolymer.
- Daicel Pharma Standards. (2026). 4-Isobutylpyrrolidin-2-one (lactam).
- ResearchGate. (2013). Intrinsic viscosity of PVP polymers in extremely diluted solutions.
- CymitQuimica. (2016).
- ACS Publications. (2026). Preparation and Characterization of Membranes Formed by Nonsolvent Induced Phase Separation: A Review | Industrial & Engineering Chemistry Research.
- MDPI. (2026).
-
PMC. (2026). Polymers and Solvents Used in Membrane Fabrication: A Review Focusing on Sustainable.... Retrieved from [Link]
- Google Patents. (2026). CN107400075A - A kind of preparation method of pregabalin intermediate.
- Carl ROTH. (2026).
- MDPI. (2026). Investigation of the Use of a Bio-Derived Solvent for Non-Solvent-Induced Phase Separation (NIPS)
- On the viscosity of polymer solutions. (2026). On the viscosity of polymer solutions 1 Introduction.
-
ChemSynthesis. (2025). 1-isobutyl-2-pyrrolidone - C8H15NO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
PMC - NIH. (2021). New Preparation Methods for Pore Formation on Polysulfone Membranes. Retrieved from [Link]
- Fisher Scientific. (2025).
- NSF Public Access Repository. (2021).
- ACS Publications. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone | Macromolecules.
- NIST Technical Series Publications. (2012).
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 5. hongrunplastics.com [hongrunplastics.com]
- 6. pt.tnjchem.com [pt.tnjchem.com]
- 7. productcatalog.eastman.com [productcatalog.eastman.com]
- 8. 872-50-4 CAS | N-METHYL 2-PYRROLIDONE | High Purity Solvents | Article No. 04674 [lobachemie.com]
Application Note: N-Butylpyrrolidone (NBP) as a Greener Reaction Medium for Cross-Coupling Reactions with a Perspective on N-Isobutylpyrrolidone
Executive Summary
The imperative to develop safer, more sustainable chemical processes is driving a paradigm shift in solvent selection for pharmaceutical synthesis and drug development. Traditional dipolar aprotic solvents, such as N-Methylpyrrolidone (NMP), are facing increasing regulatory scrutiny due to their reproductive toxicity.[1][2][3] This guide details the application of N-Butylpyrrolidone (NBP), a high-performance, lower-toxicity alternative, as a reaction medium for palladium-catalyzed cross-coupling reactions.[2] We provide validated starting-point protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, grounded in field-proven insights. Furthermore, we offer a forward-looking perspective on N-Isobutylpyrrolidone (NIBP), a structural isomer of NBP, as a potential next-generation green solvent, outlining a logical framework for its future investigation.
The Challenge with Conventional Solvents and the Rise of N-Alkylpyrrolidones
For decades, dipolar aprotic solvents like NMP and DMF have been mainstays in cross-coupling catalysis. Their high polarity and ability to dissolve a wide range of organic and inorganic reagents are crucial for facilitating these transformations.[4][5][6] However, the toxicological profile of NMP, specifically its classification as a reproductive toxin, presents a significant challenge to its continued use, necessitating the adoption of safer alternatives.[1][3]
N-alkylpyrrolidones with longer alkyl chains, such as N-Butylpyrrolidone (NBP), have emerged as highly promising replacements.[2] Structurally similar to NMP, NBP retains the beneficial characteristics of a dipolar aprotic solvent but is not classified as mutagenic or reprotoxic, offering a significantly improved safety profile.[2][7]
Physicochemical Profile: N-Butylpyrrolidone (NBP) vs. N-Methylpyrrolidone (NMP)
The suitability of NBP as a drop-in replacement for NMP is underscored by their comparable physical properties. Its high boiling point is particularly advantageous for reactions requiring elevated temperatures, ensuring reaction integrity and enabling efficient heat transfer.
| Property | N-Butylpyrrolidone (NBP) | N-Methylpyrrolidone (NMP) | Rationale for Cross-Coupling |
| CAS Number | 3470-98-2[8] | 872-50-4[3] | Unique identification. |
| Molecular Weight | 141.21 g/mol [8] | 99.13 g/mol [1] | Influences molar concentration. |
| Boiling Point | 243.8 °C[5] | 202 °C[1] | Allows for a wide reaction temperature range; facilitates high-temperature reactions. |
| Density | 0.96 g/cm³ (at 20 °C)[5] | 1.028 g/cm³[1] | Relevant for process engineering and solvent layering during workup. |
| Flash Point | 108 °C[5] | 91 °C[1] | Important for laboratory and process safety assessments. |
| Water Solubility | Fully miscible[5] | Miscible[1] | Affects reaction conditions (e.g., Suzuki couplings with aqueous base) and workup procedures. |
| log P | 1.265[5] | -0.38[1] | Indicates relative lipophilicity, affecting solubility of nonpolar substrates. |
| Toxicology | Harmful if swallowed, skin/eye irritant.[8] Not classified as reprotoxic.[2] | Reproductive Toxin, skin/eye irritant.[3] | NBP offers a significant reduction in chronic health hazards. |
A Future Perspective: N-Isobutylpyrrolidone (NIBP)
While N-Butylpyrrolidone presents a readily available and validated green solvent, further optimization is always a goal. N-Isobutylpyrrolidone (1-isobutyl-2-pyrrolidone), the branched-chain isomer of NBP, represents a logical next step in solvent innovation. Currently, this specific isomer is not widely cataloged or commercially available, with most literature references pointing to its C-substituted isomer, 4-isobutyl-2-pyrrolidinone (CAS 61312-87-6), which is an intermediate in the synthesis of Pregabalin and not a solvent.[2][9]
Hypothesized Advantages of NIBP:
-
Modified Solvating Properties: The branched isobutyl group may alter the solvent's cybotactic region, potentially influencing catalyst stability and substrate solubility in unique ways compared to the linear butyl chain of NBP.
-
Steric Influence: The increased steric bulk of the isobutyl group could subtly modulate interactions with the catalytic complex, potentially impacting reaction rates or selectivity.
The protocols detailed below for NBP provide a robust and scientifically sound foundation for the future evaluation of NIBP as a reaction medium, once it becomes accessible for research.
Application Protocols for Cross-Coupling Reactions in NBP
The following protocols are designed as comprehensive starting points. Researchers should consider these as templates to be optimized for their specific substrate combinations and equipment.
General Experimental Workflow
The logical flow for setting up, monitoring, and working up a cross-coupling reaction in NBP is outlined below. Adherence to an inert atmosphere is critical for preventing the degradation of the palladium catalyst and phosphine ligands.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern drug discovery. The high boiling point of NBP allows for the effective coupling of less reactive substrates, such as aryl chlorides, while its polarity and water miscibility are ideal for reactions employing aqueous bases.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N-Butylpyrrolidone (NBP), anhydrous (4 mL)
-
Deionized Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, the aryl bromide, and K₂CO₃.
-
Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add NBP (4 mL) and deionized water (1 mL) via syringe.
-
Dissolve the arylboronic acid in a minimal amount of NBP or add as a solid if solubility permits. Add this to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Rationale & Optimization:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a classic, cost-effective system. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), consider more advanced catalysts like Pd(dppf)Cl₂ or Buchwald-type palladacycles with biarylphosphine ligands.
-
Base: K₂CO₃ is a versatile base. Other bases like K₃PO₄ or Cs₂CO₃ may be more effective for certain substrates.
-
Temperature: 100 °C is a good starting point. The high boiling point of NBP allows for temperatures up to 150-180 °C for very unreactive substrates.
-
Heck Coupling
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. NBP serves as an excellent high-temperature solvent to promote the reaction, especially for less reactive aryl bromides and chlorides.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Synthesis of Stilbene Derivative
This protocol describes a general procedure for the coupling of an aryl iodide with styrene.
-
Materials:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N-Butylpyrrolidone (NBP), anhydrous (5 mL)
-
-
Procedure:
-
To a Schlenk tube, add the aryl iodide and Pd(OAc)₂.
-
Seal the tube, and cycle between vacuum and argon three times.
-
Add NBP (5 mL), styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress. A precipitate of triethylammonium iodide will form as the reaction proceeds. Typical reaction times are 6-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with diethyl ether (25 mL) and filter to remove the ammonium salt.
-
Wash the filtrate with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
-
-
Rationale & Optimization:
-
Ligand: For many Heck reactions with active substrates like aryl iodides, no additional phosphine ligand is required (ligandless). For less reactive aryl bromides or chlorides, adding a ligand such as PPh₃ or a bulky biarylphosphine is necessary.
-
Base: Triethylamine acts as both a base and, in some cases, a solvent. An inorganic base like K₂CO₃ can also be used, which may be preferable from a process safety and waste perspective.
-
Phase Transfer Catalyst: For some substrate/base combinations, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates.
-
Sonogashira Coupling
The Sonogashira coupling is a powerful method for constructing C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes. NBP provides an excellent medium for this reaction, effectively solubilizing the polar catalyst intermediates and organic substrates.
Catalytic Cycle
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]
- 3. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Butylpyrrolidin-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols for the Formulation of Agrochemical Dispersions Using 4-Isobutylpyrrolidin-2-one
Introduction: Addressing Formulation Challenges in Modern Agriculture
The efficacy of an agrochemical active ingredient (AI) is intrinsically linked to its formulation. A robust formulation ensures the uniform distribution of the AI, enhances its bioavailability, and improves handling safety and storage stability. Suspension Concentrates (SC), which are stable dispersions of solid AIs in a liquid medium (typically aqueous), have gained popularity due to their dust-free nature, ease of handling, and high efficacy.[1][2] However, creating a stable SC formulation presents significant challenges, including preventing particle agglomeration, sedimentation, and crystal growth over time.
This guide details the application of 4-Isobutylpyrrolidin-2-one as a potent co-solvent and stabilizing agent in the formulation of agrochemical dispersions. Pyrrolidone derivatives are recognized for their excellent solvency power for a wide range of active ingredients and their ability to enhance the stability of formulations.[2] 4-Isobutylpyrrolidin-2-one, a member of this class, offers a unique combination of properties that can be leveraged to develop high-performance agrochemical products. These application notes provide researchers, scientists, and formulation development professionals with the foundational knowledge and practical protocols to effectively utilize 4-Isobutylpyrrolidin-2-one in creating stable and effective agrochemical dispersions.
Physicochemical Properties of 4-Isobutylpyrrolidin-2-one
Understanding the physicochemical characteristics of 4-Isobutylpyrrolidin-2-one is crucial for its effective incorporation into agrochemical formulations. These properties influence its role as a solvent, its compatibility with other formulation components, and the overall stability of the final product.
| Property | Value | Source |
| Chemical Name | 4-Isobutylpyrrolidin-2-one | [3][4][5][6] |
| Synonyms | 4-(2-methylpropyl)pyrrolidin-2-one, Pregabalin Lactam | [5][6][7] |
| CAS Number | 61312-87-6 | [3][4][5][6][7] |
| Molecular Formula | C₈H₁₅NO | [3][4][5][6][7] |
| Molecular Weight | 141.21 g/mol | [4][5][6][7] |
| Appearance | Colorless to Light Yellow Oil or Solid | [5][6] |
| Boiling Point (Predicted) | 269.1 ± 9.0 °C | [6] |
| Density (Predicted) | 0.927 ± 0.06 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [6] |
| Storage | Sealed in dry, 2-8°C | [4][6] |
The Role of 4-Isobutylpyrrolidin-2-one in Agrochemical Dispersions
In agrochemical dispersions, particularly Suspension Concentrates, 4-Isobutylpyrrolidin-2-one can serve multiple functions, primarily as a co-solvent and a crystallization inhibitor. Its polar lactam ring and non-polar isobutyl group provide a unique amphiphilic character.
Causality behind its function:
-
Enhanced Solvency: The pyrrolidone ring structure imparts high solvency for a variety of organic molecules, including many pesticide active ingredients that have low water solubility.[2] By acting as a co-solvent, 4-Isobutylpyrrolidin-2-one can help to dissolve any small, amorphous fractions of the AI or prevent the dissolution and subsequent recrystallization (Ostwald ripening) of the dispersed particles, which is a common cause of formulation instability.
-
Improved Stability: Co-solvents can significantly enhance the storage stability of dispersions.[8][9][10] 4-Isobutylpyrrolidin-2-one, by reducing the polarity of the aqueous phase, can decrease the driving force for hydrophobic AI particles to agglomerate. This leads to a more stable dispersion over a range of temperatures.
-
Prevention of Crystal Growth: The presence of a co-solvent like 4-Isobutylpyrrolidin-2-one in the continuous phase can interfere with the crystal lattice formation of the AI, thereby inhibiting crystal growth during storage. This is critical for maintaining a consistent particle size distribution, which is essential for the biological efficacy and physical stability of the SC.
Experimental Protocol: Formulation of a Model Suspension Concentrate
This protocol provides a step-by-step methodology for the preparation of a model agrochemical Suspension Concentrate (SC) utilizing 4-Isobutylpyrrolidin-2-one.
1. Pre-Formulation Studies:
-
Solubility of Active Ingredient (AI): Determine the solubility of the target AI in 4-Isobutylpyrrolidin-2-one and in the aqueous phase to understand its partitioning behavior.
-
Compatibility Studies: Assess the chemical compatibility of the AI with 4-Isobutylpyrrolidin-2-one and other proposed formulation inerts through accelerated storage tests of small-scale mixtures.
2. Materials and Equipment:
-
Active Ingredient (AI): A water-insoluble solid pesticide (e.g., a fungicide or insecticide).
-
Wetting Agent: To facilitate the wetting of the AI particles by the aqueous phase (e.g., a sodium dodecyl sulfate).
-
Dispersing Agent: To prevent the agglomeration of AI particles (e.g., a lignosulfonate or a polymeric surfactant).
-
4-Isobutylpyrrolidin-2-one: As a co-solvent and stabilizer.
-
Antifreeze Agent: To prevent freezing at low temperatures (e.g., propylene glycol).
-
Thickener: To create a structured network that hinders particle settling (e.g., xanthan gum).
-
Antifoaming Agent: To prevent foam formation during manufacturing and application (e.g., a silicone-based antifoam).
-
Biocide: To prevent microbial growth in the formulation.
-
Deionized Water: As the continuous phase.
-
High-shear mixer, bead mill, magnetic stirrer, pH meter, viscometer, particle size analyzer.
3. Formulation Composition (Example):
| Component | Function | Concentration (w/w %) |
| Active Ingredient | Pesticide | 30.0 - 50.0 |
| Wetting Agent | Wetting | 1.0 - 3.0 |
| Dispersing Agent | Dispersion | 2.0 - 5.0 |
| 4-Isobutylpyrrolidin-2-one | Co-solvent/Stabilizer | 3.0 - 10.0 |
| Propylene Glycol | Antifreeze | 5.0 - 10.0 |
| Xanthan Gum (2% pre-gel) | Thickener | 5.0 - 10.0 |
| Antifoaming Agent | Defoamer | 0.1 - 0.5 |
| Biocide | Preservative | 0.1 - 0.3 |
| Deionized Water | Continuous Phase | to 100 |
4. Step-by-Step Formulation Protocol:
-
Preparation of the Aqueous Phase (Mill Base):
-
In a suitable vessel, combine the deionized water, wetting agent, dispersing agent, 4-Isobutylpyrrolidin-2-one, propylene glycol, and antifoaming agent.
-
Mix using a low-shear mixer until all components are fully dissolved and the solution is homogeneous.
-
-
Dispersion of the Active Ingredient:
-
While stirring the aqueous phase, slowly add the active ingredient powder to form a slurry.
-
Increase the mixing speed to high shear to ensure the AI is well-dispersed and there are no large agglomerates.
-
-
Wet Milling:
-
Transfer the slurry to a bead mill.
-
Mill the dispersion until the desired particle size distribution is achieved (typically a D90 of less than 10 µm). The milling process is critical for the long-term stability of the SC.[11]
-
Monitor the particle size during milling using a particle size analyzer.
-
-
Final Formulation:
-
Transfer the milled dispersion to a mixing vessel.
-
Slowly add the pre-hydrated thickener (e.g., xanthan gum pre-gel) while mixing at low shear to avoid degrading the thickener's structure.
-
Add the biocide and the remaining portion of the antifoaming agent.
-
Continue mixing until the formulation is homogeneous.
-
Experimental Workflow for Suspension Concentrate Formulation
Caption: Workflow for the formulation of an agrochemical suspension concentrate.
Characterization and Quality Control of the Dispersion
A comprehensive characterization of the final SC formulation is essential to ensure its physical and chemical stability and its performance upon application.
1. Physical Stability Assessment:
-
Accelerated Storage Stability: Store samples of the formulation at elevated temperatures (e.g., 54°C for 14 days) and at cycling temperatures to predict long-term stability.[12] After storage, the samples should be evaluated for any changes in physical appearance, viscosity, and particle size.
-
Sedimentation and Syneresis: Observe the formation of a clear liquid layer (syneresis) or a dense sediment over time under gravity. The height of the sediment or clear layer can be measured.
-
Pourability: This test assesses the ability of the SC to be easily poured from its container. CIPAC method MT 148 can be followed.[13]
-
Spontaneity of Dispersion: This evaluates how well the SC disperses when diluted in water. A good formulation should disperse with minimal agitation. CIPAC method MT 160 is a standard procedure.[13][14]
-
Suspensibility: This measures the ability of the dispersed AI particles to remain suspended after dilution in water over a specified time. CIPAC method MT 184 provides a standardized protocol.[12][15]
2. Physicochemical Characterization:
-
Particle Size Analysis: Use laser diffraction to determine the particle size distribution of the AI in the concentrate and after dilution. A narrow particle size distribution is desirable.
-
Rheological Measurements: Measure the viscosity of the SC at different shear rates to understand its flow behavior. The formulation should have a high viscosity at low shear to prevent settling, but shear-thin to a lower viscosity for ease of pouring and spraying.
-
pH Measurement: The pH of the formulation should be monitored as it can affect the stability of the AI and other components.
-
Wet Sieve Test: This test is used to determine the amount of oversized particles or agglomerates in the formulation. CIPAC method MT 185 is a common standard.[12]
Interplay of Formulation Components on Dispersion Stability
Caption: Key formulation components influencing the stability of an agrochemical dispersion.
Safety Considerations
4-Isobutylpyrrolidin-2-one has associated hazard statements, including causing skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16]
Conclusion
4-Isobutylpyrrolidin-2-one presents a promising option as a co-solvent and stabilizing agent in the development of robust agrochemical suspension concentrates. Its favorable physicochemical properties can contribute to enhanced formulation stability by improving the solvency of the active ingredient and inhibiting crystal growth. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers and formulators to explore the potential of 4-Isobutylpyrrolidin-2-one in creating next-generation, high-performance agrochemical products. A systematic approach to formulation development, incorporating thorough pre-formulation studies and comprehensive stability testing, is key to unlocking the full potential of this versatile excipient.
References
-
Cleanchem: 4-Isobutylpyrrolidin-2-One | CAS No: 61312-87-6. [Link]
-
University of Florida IFAS Extension: Pesticide Formulations. [Link]
-
PubChem: 4-(2-Methylpropyl)pyrrolidin-2-one. [Link]
-
ResearchGate: Suspension Concentrate crop protection formulation design and performance for low spray volume and UAS spray application. [Link]
- Google Patents: Agrochemical formul
-
The Role of NMP in Modern Pesticide Formulations. [Link]
-
ResearchGate: The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. [Link]
-
National Institutes of Health: Fabrication and Characterization of a Novel Solid Nano-Dispersion of Emamectin Benzoate with High Dispersibility and Wettability. [Link]
-
CIPAC: MT 160 Spontaneity of dispersion of suspension concentrates. [Link]
-
ResearchGate: Common Characterization Techniques for Amorphous Solid Dispersions. [Link]
-
PubMed: Alkyl pyrrolidone solvents N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) in urine of children and adolescents in Germany. [Link]
-
CIPAC: MT 161 Suspensibility of aqueous suspension concentrates. [Link]
-
PubMed: The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. [Link]
-
Microtrac: 3 Steps Characterization of Dispersion. [Link]
-
ACS Publications: Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]
-
Labtec: Independent Laboratory Testing to CIPAC Methods. [Link]
-
Bettersize Instruments: Agrochemical Analysis. [Link]
-
SciSpace: Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]
-
LAUS GmbH: CIPAC-Methods. [Link]
-
Taylor & Francis: Cosolvent – Knowledge and References. [Link]
-
Camsi-X: An Introduction to Suspension Concentrates. [Link]
-
FAO/WHO: Manual on development and use of FAO and WHO specifications for pesticides. [Link]
-
Agri-Training: Agrochemical Formulations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of NMP in Modern Pesticide Formulations - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 4-Isobutylpyrrolidin-2-one (lactam) - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. 4-Isobutyl-2-pyrrolidinone | CymitQuimica [cymitquimica.com]
- 6. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]
- 7. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Agro Chemicals - Formulation [jeevanchemicals.com]
- 12. fao.org [fao.org]
- 13. CIPAC-Methods [laus.group]
- 14. cipac.org [cipac.org]
- 15. MT 161 - Suspemsibility of aqueous suspension concentrates [cipac.org]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Ink Formulation and Pigment Stabilization with 1-Isobutylpyrrolidin-2-one
Introduction: The Challenge of Stable Pigment Dispersions in High-Performance Inks
The pursuit of vibrant, durable, and reliable inks is a cornerstone of printing technology. A critical determinant of ink quality lies in the stability of the pigment dispersion. Pigment particles, being insoluble solids, have a natural tendency to agglomerate and settle out from the liquid ink vehicle. This phenomenon leads to a cascade of undesirable effects, including color shifts, nozzle clogging in inkjet systems, and poor print quality. The prevention of pigment agglomeration is, therefore, a primary objective in ink formulation.[1] This is achieved through the use of stabilizing agents that can effectively coat the pigment particles and facilitate their uniform dispersion within the ink matrix.
This application note details the procedure for utilizing 1-Isobutylpyrrolidin-2-one, a member of the N-substituted-2-pyrrolidone family, in the formulation of stable, high-performance inks. While its close analog, 2-pyrrolidone, is a well-established co-solvent and binder in water-based ink formulations, known for enhancing pigment and binder solubility for smoother application and more vibrant colors, the introduction of an isobutyl group at the nitrogen atom presents unique opportunities for tailoring solvency and interfacial properties.[2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the formulation principles and a step-by-step protocol for leveraging this compound for robust pigment stabilization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in ink formulations. These properties dictate its behavior as a solvent, its interaction with pigment surfaces, and its compatibility with other ink components.
| Property | Value | Source |
| Chemical Name | 4-Isobutylpyrrolidin-2-one | [3][4][5] |
| CAS Number | 61312-87-6 | [3][4][5] |
| Molecular Formula | C8H15NO | [3][4][5][6] |
| Molecular Weight | 141.21 g/mol | [4][5] |
| Appearance | Colorless to Light Yellow Oil | [5] |
| Boiling Point | 269.1 ± 9.0 °C (Predicted) | [5] |
| Density | 0.927 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [5] |
Note: Some of the physicochemical data are predicted values and should be confirmed experimentally for precise formulation calculations.
Mechanism of Pigment Stabilization
The stabilizing effect of N-substituted pyrrolidones, including this compound, is attributed to their amphiphilic nature. The molecule consists of a polar lactam ring and a nonpolar alkyl substituent. This dual character allows it to act as an effective dispersing agent.
The proposed mechanism for pigment stabilization by this compound involves the following steps:
-
Wetting and Adsorption: The polar lactam head of the this compound molecule adsorbs onto the surface of the pigment particles. This process is driven by dipole-dipole interactions and hydrogen bonding between the pyrrolidone ring and the functional groups on the pigment surface.
-
Steric Hindrance: The nonpolar isobutyl "tail" extends into the solvent phase of the ink. This creates a steric barrier around each pigment particle, physically preventing them from approaching each other and agglomerating.
-
Solvent Compatibility: The isobutyl group enhances the compatibility of the pigment particles with the organic solvent-based or co-solvent system of the ink, further promoting a stable dispersion.
Caption: Mechanism of pigment stabilization by this compound.
Experimental Protocol: Formulation of a Pigment-Based Ink
This protocol provides a general framework for the formulation of a solvent-based ink using this compound as a pigment stabilizer and co-solvent. The specific ratios of components will need to be optimized based on the chosen pigment, binder, and desired final ink properties.
Materials and Equipment:
-
Pigment (e.g., Carbon Black, Phthalocyanine Blue)
-
This compound
-
Binder resin (e.g., acrylic, vinyl, or cellulosic resin)[7][8][9]
-
Primary solvent (e.g., ethanol, isopropanol, glycol ethers)
-
High-shear mixer or ultrasonic homogenizer
-
Magnetic stirrer and hotplate
-
Analytical balance
-
Viscometer
-
Surface tensiometer
-
Particle size analyzer
Protocol:
-
Binder Dissolution:
-
In a clean, dry beaker, add the primary solvent.
-
While stirring with a magnetic stirrer, slowly add the binder resin until fully dissolved. Gentle heating may be applied if necessary to facilitate dissolution, but care should be taken to avoid solvent evaporation.
-
-
Pigment Predispersion:
-
In a separate beaker, combine the this compound and the chosen pigment.
-
Mix thoroughly with a spatula to wet the pigment particles completely. This step is crucial for breaking down initial pigment agglomerates.
-
-
Milling/Dispersion:
-
Transfer the pigment predispersion to the binder solution.
-
Subject the mixture to high-shear mixing or ultrasonication. The duration and intensity of the dispersion process will depend on the pigment type and desired particle size. The goal is to achieve a fine and uniform dispersion of the pigment particles.
-
-
Let-down and Final Formulation:
-
Once the desired level of dispersion is achieved, the remaining ink components, such as additional solvent to adjust viscosity and any performance-enhancing additives (e.g., surfactants, defoamers), can be added under gentle agitation.
-
-
Characterization and Quality Control:
-
Viscosity: Measure the viscosity of the final ink using a viscometer. Adjust with solvent as needed to meet the specifications for the intended printing application.
-
Surface Tension: Determine the surface tension of the ink. This is particularly important for inkjet applications to ensure proper droplet formation.
-
Particle Size: Analyze the particle size distribution of the pigment dispersion. A narrow distribution with a small mean particle size is indicative of a stable formulation.
-
Stability Testing: Store the ink under controlled conditions (e.g., elevated temperature, freeze-thaw cycles) and periodically re-evaluate the viscosity and particle size to assess long-term stability.
-
Sources
- 1. aao.org [aao.org]
- 2. nbinno.com [nbinno.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. US6020401A - Acrylic resins as binders for gravure printing inks - Google Patents [patents.google.com]
- 8. SA-601 Alcohol Soluble Solid Acrylic Resin Good Binder For Flexographic And Gravure Inks [resin-wq.com]
- 9. gantrade.com [gantrade.com]
Troubleshooting & Optimization
drying protocols to obtain anhydrous 1-Isobutylpyrrolidin-2-one
[1]
Molecule Identification & Critical Pre-Check
Before proceeding, we must verify the exact isomer in use. "Isobutylpyrrolidinone" is often ambiguous in commercial catalogs.
| Parameter | Target Solvent (This Guide) | Common Isomer (Pregabalin Intermediate) |
| IUPAC Name | 1-Isobutylpyrrolidin-2-one | 4-Isobutylpyrrolidin-2-one |
| Structure | N-substituted lactam (Isobutyl group on Nitrogen) | C-substituted lactam (Isobutyl group on Carbon 4) |
| State (RT) | Liquid | Solid / Waxy Oil |
| Boiling Point | ~235–245 °C (Atmospheric) | ~269 °C |
| Primary Use | Polar Aprotic Solvent (Green NMP replacement) | Pharm intermediate (Pregabalin) |
Note: If you are working with the solid 4-isobutyl isomer, STOP . This guide applies only to the liquid N-isobutyl solvent (analogous to NMP/NEP).
The Challenge: Why "Simple" Distillation Fails
This compound (NIRP) shares the physicochemical profile of N-Methylpyrrolidone (NMP).[1] It is hygroscopic and miscible with water .
-
No Azeotrope: Like NMP, NIRP does not form a convenient low-boiling azeotrope with water. Simple distillation will not effectively remove trace water; the water will "smear" across the distillation fractions due to strong hydrogen bonding with the amide carbonyl.
-
Hydrolysis Risk: Heating wet NIRP promotes hydrolysis, opening the lactam ring to form 4-(isobutylamino)butanoic acid. This impurity ruins transition metal catalysis.
-
High Boiling Point: With a boiling point >200°C, atmospheric distillation causes thermal decomposition and oxidation (yellowing). Vacuum is mandatory.
Protocol A: The "Gold Standard" (Vacuum Distillation over CaH₂)
Best For: High-water content (>500 ppm) or when ultra-low water (<50 ppm) is required for sensitive catalysis (e.g., Grignard, Pd-cross coupling).
Reagents & Equipment
-
Drying Agent: Calcium Hydride (CaH₂).[2] Why? It is non-nucleophilic (unlike Sodium, which attacks the amide) and irreversible.
-
Equipment: Schlenk line, vacuum pump (<10 mmHg), Vigreux column, short-path distillation head.
Step-by-Step Methodology
-
Pre-Drying (Optional but Recommended): If the solvent is visibly wet or >2000 ppm water, store over KOH pellets for 24 hours first. Decant the liquid to remove bulk water. This saves expensive CaH₂ and prevents excessive foaming.
-
Charging: In a round-bottom flask (RBF), add the this compound and powdered CaH₂ (5% w/v). Add a stir bar.
-
Caution: CaH₂ releases H₂ gas when reacting with water. Do not seal the system immediately.
-
-
Reflux (The "Cooking" Phase): Connect the RBF to a reflux condenser under an inert atmosphere (N₂ or Ar). Heat the mixture to ~100°C (internal temp) and stir for 2–4 hours.
-
Vacuum Distillation: Replace the reflux condenser with a short-path distillation head. Apply vacuum.
-
Target Pressure: <10 mmHg (preferably <1 mmHg).
-
Target Temp: At 10 mmHg, NIRP should distill between 110–120°C . (Atmospheric BP is too high).
-
Discard the first 10% (heads) to remove volatile amines or residual moisture.
-
-
Collection: Collect the main fraction into a flame-dried, Argon-purged Schlenk flask containing activated 4Å Molecular Sieves.
Diagram: Distillation Workflow
Caption: Workflow for rigorous drying of N-alkylpyrrolidones using Calcium Hydride and vacuum fractionation.
Protocol B: The "Low-Impact" Protocol (Molecular Sieves)
Best For: Maintenance of already decent quality solvent (<1000 ppm) or when distillation equipment is unavailable.
The Critical Variable: Pore Size
-
Use 4Å Sieves: Standard for amides (NMP, DMF, NIRP). The pore size allows water (2.7Å) to enter but excludes the bulky isobutylpyrrolidinone molecule.
-
Avoid 3Å? 3Å works for water but has slower kinetics. 4Å is the industry standard for this class of solvent.
-
Avoid Silica/Alumina: These are acidic/polar and can strongly adsorb the lactam or catalyze hydrolysis.[1]
Activation Protocol (Crucial)
Sieves from the bottle are wet . You must activate them:
-
Heat to 300°C under high vacuum for 12 hours.
-
Cool under Argon.
Methodology
-
Add activated 4Å sieves (20% w/v) to the solvent bottle.
-
Let stand for 48 hours minimum.
-
Do not stir (stirring grinds sieves into dust, creating filtration headaches).
-
Supernatant can reach <50 ppm water.
Troubleshooting & FAQs
Q1: My distillate turned yellow after a few days. Why?
Diagnosis: Oxidation. Mechanism: N-alkylpyrrolidones are susceptible to auto-oxidation at the methylene group adjacent to the nitrogen (alpha-position), forming hydroperoxides which degrade into yellow imides. Solution:
-
Store under dark, inert conditions (Argon).
-
Ensure your distillation temperature did not exceed 150°C (use better vacuum).[6]
Q2: The solvent smells "fishy." Is it safe?
Diagnosis: Amine Contamination. Cause: Hydrolysis or thermal decomposition has released Isobutylamine . Fix: The CaH₂ protocol (Protocol A) effectively removes amines because CaH₂ does not react with them, but the subsequent distillation separates the volatile amine (BP ~68°C) from the high-boiling NIRP (BP >200°C). Ensure you discard the "heads" fraction generously.
Q3: Can I use Sodium (Na) metal?
Verdict: NO. Reason: Sodium is a strong nucleophile. It will attack the carbonyl carbon of the pyrrolidone ring, leading to polymerization or ring-opening. Use CaH₂ or P₂O₅ (Phosphorus Pentoxide) only.
Analytical Validation
How do you prove it's dry?
| Method | Expected Result (Anhydrous) | Notes |
| Karl Fischer (Coulometric) | < 50 ppm | The definitive standard.[1][3] |
| 1H NMR (CDCl3) | No peak at ~1.6-2.0 ppm | Water peak shifts depending on concentration.[1][3][6] In amides, H-bonding often shifts water downfield to 3-4 ppm. |
| Color | Clear / Colorless | Yellow indicates oxidation.[1][3][6] |
Decision Tree: Choosing Your Method
Caption: Decision matrix for selecting the appropriate drying method based on initial water content.
References
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2] A Reappraisal by Application of the Karl Fischer Technique. Journal of Organic Chemistry. Link (The foundational text on drying amides like DMF/NMP).
- Bradley, D., et al. (2010). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Details on hygroscopicity of dipolar aprotic solvents).
-
PubChem. (2025). 1-Butylpyrrolidin-2-one Compound Summary. National Library of Medicine. Link (Used as physicochemical proxy for the isobutyl isomer).
Sources
- 1. 2-Pyrrolidinone (CAS 616-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. 2-Pyrrolidinone (CAS 616-45-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cool.culturalheritage.org [cool.culturalheritage.org]
- 6. Azeotrope_(data) [chemeurope.com]
optimizing reaction yields in nucleophilic substitutions using 1-Isobutylpyrrolidin-2-one
This is a technical support guide designed for the optimization of nucleophilic substitution reactions (
Topic: Optimizing Nucleophilic Substitution Yields
Status: Operational | Tier: Advanced Application Support[1]
Mission Statement
This guide addresses the specific kinetic and thermodynamic challenges of using This compound (NiBP) as a dipolar aprotic solvent. While structurally analogous to N-Methylpyrrolidone (NMP), the steric bulk of the isobutyl group and its specific physical properties require tailored protocols to maximize yield and minimize workup losses.[1]
Module 1: Chemical Identity & Solvent Integrity
CRITICAL WARNING: Before proceeding, verify your solvent identity. There is a common nomenclature confusion in the industry.
| Feature | This compound (Target Solvent) | 4-Isobutylpyrrolidin-2-one (Pregabalin Impurity) |
| Structure | Isobutyl group on Nitrogen (Position 1) | Isobutyl group on Carbon (Position 4) |
| CAS | 7226-23-5 | 61312-87-6 |
| State | Liquid (Solvent) | Solid/Semi-solid (Intermediate) |
| Function | Dipolar Aprotic Reaction Medium | Reactant / Impurity Standard |
Tech Note: If your "solvent" is a solid at room temperature or has a melting point above 0°C, you are likely holding the Pregabalin intermediate. Do not use it as a solvent.
Module 2: Reaction Kinetics & Optimization ( / )
The "Naked Anion" Effect
In this compound, the mechanism relies on the solvent's ability to strongly solvate cations (via the carbonyl oxygen) while leaving anions (nucleophiles) poorly solvated and highly reactive ("naked").[1]
Troubleshooting Guide: Low Yields
Q1: My conversion is <50% despite high temperature. What is wrong?
Diagnosis: Moisture Contamination (The "Wet Blanket" Effect). Even trace water (0.1%) in NiBP can form a solvation shell around your nucleophile (especially Fluoride, Azide, or Cyanide), effectively "quenching" its reactivity.
-
The Fix: NiBP is hygroscopic.[2]
-
Measure: Perform a Karl Fischer titration. Water content must be < 0.05% .
-
Dry: Store over activated 4Å Molecular Sieves for 24 hours. Distillation is difficult due to high boiling point (~217°C); azeotropic drying with toluene is preferred if sieves are insufficient.
-
Q2: I see high conversion but low isolated yield. Where is my product?
Diagnosis: Workup Partitioning Failure. this compound has a high boiling point and significant lipophilicity compared to NMP due to the C4-isobutyl chain.[1] It may not wash out into the aqueous phase as easily as NMP during standard extraction.
-
The Fix:
-
Do NOT attempt to rotovap the solvent off (requires >90°C at high vacuum, risking product degradation).
-
Protocol: Dilute the reaction mixture with a non-polar solvent (Heptane/MTBE) first, then wash with 1M HCl (if product is acid stable) or brine . The isobutyl group increases the solvent's affinity for organic layers; multiple water washes are required to remove it completely.
-
Q3: The reaction is slower than when I used DMF/NMP.
Diagnosis: Steric Shielding. The isobutyl group is bulkier than the methyl in NMP. While this doesn't change the polarity significantly, it can create steric hindrance around the solvation shell of very large counter-cations (e.g., Cesium), slightly altering the "loose ion pair" equilibrium.
-
The Fix: Increase temperature by 10-15°C. NiBP is thermally stable up to 200°C. The slight kinetic penalty is often offset by the cleaner impurity profile (less thermal decomposition of the solvent compared to DMF).[1]
Module 3: Visualization & Logic Flow
Workflow: Optimizing in NiBP
The following diagram outlines the decision logic for troubleshooting stalled reactions.
Caption: Systematic troubleshooting flow for nucleophilic substitutions in this compound.
Module 4: Standardized Protocol
General Procedure: Fluorination
Objective: Replace an aryl-chloride/nitro group with a nucleophile (Nu) using NiBP.[1]
-
Solvent Prep:
-
Charge this compound into the vessel.[1]
-
Verify Dryness: KF < 500 ppm.
-
-
Reagent Charging:
-
Reaction:
-
Heat to 130°C - 150°C . (Note: NiBP allows higher temps than DMF without rapid decomposition).
-
Monitor by HPLC.
-
-
Workup (The Critical Step):
-
Cool to 25°C.
-
Dilute: Add 5 volumes of Ethyl Acetate or MTBE.
-
Wash 1: Add 5 volumes of Water. Agitate vigorously for 10 mins. (NiBP will partition into water, but slower than NMP).
-
Wash 2: Add 5 volumes of 5% LiCl or Brine (helps break emulsion caused by the surfactant-like nature of the isobutyl chain).[1]
-
Concentrate: Dry organic layer (
) and concentrate.
-
Module 5: Comparative Solvent Data
| Property | This compound | NMP (N-Methylpyrrolidone) | DMF | Implication |
| Boiling Point | ~217°C | 202°C | 153°C | Harder to remove by distillation; enables higher temp reactions.[1] |
| Viscosity | Higher | Low | Low | Mass transfer may be slower; vigorous stirring required. |
| Lipophilicity | Moderate (C4 chain) | Low (C1 chain) | Very Low | Requires more rigorous water washing to remove from product. |
| Safety | Generally Non-Reprotoxic* | Reprotoxic (SVHC) | Reprotoxic | Safer alternative for REACH compliance. |
*Note: Always consult the specific SDS. While N-alkyl pyrrolidones with longer chains (C4+) are generally less toxic than NMP, specific data for the isobutyl isomer should be verified against local regulations.[1]
References
-
Eastman Chemical Company. (2019). N-Methyl-2-Pyrrolidone (NMP) Technical Data Sheet.[1] (Provides baseline comparison data for pyrrolidone solvent class properties).
-
Sherwood, J., et al. (2014). N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.[1][3] (Establishes the efficacy of C4-substituted pyrrolidones in nucleophilic substitution). Green Chemistry.
-
BenchChem. (2025).[4] Optimization of Nucleophilic Substitution Reactions. (General protocols for
optimization in dipolar aprotic media). -
PubChem. (2025).[5] Compound Summary: N-isobutylpyrrolidin-2-one (CAS 7226-23-5).[1]
-
U.S. EPA. (2022). Risk Evaluation for N-Methylpyrrolidone (NMP).[1][6] (Context for the regulatory shift toward alternative pyrrolidones).
Sources
- 1. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone | lookchem [lookchem.com]
- 2. louisville.edu [louisville.edu]
- 3. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. media.laballey.com [media.laballey.com]
- 5. Pregabalin lactam | C8H15NO | CID 16101324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
troubleshooting polymer solubility issues in N-Isobutyl-2-pyrrolidone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Isobutyl-2-pyrrolidone (NIBP). This guide is designed to provide in-depth, practical advice for troubleshooting common polymer solubility issues encountered when using this versatile, aprotic solvent. As your virtual application scientist, my goal is to not just provide steps, but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.
Section 1: Understanding N-Isobutyl-2-pyrrolidone as a Polymer Solvent
N-Isobutyl-2-pyrrolidone is a member of the pyrrolidone family of solvents, which are known for their excellent solvency power for a wide range of organic and inorganic compounds, including many polymers.[1] While less common than its analogue, N-Methyl-2-pyrrolidone (NMP), NIBP offers a unique set of properties that can be advantageous in specific applications, particularly in drug development and polymer processing where its solvency and safety profile are of interest.[2]
Understanding the physical and chemical properties of NIBP is the first step in successful formulation and troubleshooting.
Table 1: Key Properties of N-Isobutyl-2-pyrrolidone and Comparison with NMP
| Property | N-Isobutyl-2-pyrrolidone (NIBP) | N-Methyl-2-pyrrolidone (NMP) | Significance in Polymer Dissolution |
| CAS Number | 3470-98-2 | 872-50-4[1] | Unique identifier for the chemical substance. |
| Molecular Formula | C8H15NO | C5H9NO[1] | The larger isobutyl group in NIBP influences its physical properties. |
| Molecular Weight | 141.21 g/mol [3] | 99.13 g/mol [1] | Affects viscosity and boiling point. |
| Boiling Point | ~269 °C at 760 mmHg[3][4] | 202-204 °C[5][6] | Higher boiling point allows for processing at elevated temperatures. |
| Density | ~0.928 g/cm³[4] | ~1.028 g/cm³[1] | Important for formulation calculations. |
| Solubility | Soluble in water and various organic solvents.[4] | Miscible with water and most common organic solvents.[1][6] | Broad miscibility is key to its utility as a solvent. |
The solvency of NIBP, like other pyrrolidones, stems from its polar aprotic nature, making it effective at dissolving a variety of polymers.[1]
Section 2: Fundamentals of Polymer Solubility
The principle of "like dissolves like" is a good starting point, but polymer solubility is a more complex phenomenon governed by thermodynamics and kinetics. The Flory-Huggins theory is a fundamental model that describes the thermodynamics of polymer solutions.[7][8][9] In essence, for a polymer to dissolve, the free energy of mixing (ΔGm) must be negative. This is influenced by both the entropy (disorder) and enthalpy (heat) of mixing.
Another powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP) . HSP theory breaks down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The dissolution process itself is a two-step kinetic process:
-
Swelling: Solvent molecules diffuse into the polymer matrix, causing it to swell into a gel-like state.[12]
-
Dissolution: The swollen polymer chains disentangle and diffuse into the solvent, forming a true solution.[12]
Factors like polymer molecular weight, crystallinity, and branching can significantly impact the rate and extent of dissolution.[12][13][14]
Section 3: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask when encountering difficulties with polymer solubility in NIBP.
Q1: My polymer is dissolving very slowly or not at all in NIBP. What should I do?
Possible Causes & Solutions:
-
Poor Solvent-Polymer Compatibility: The HSP of NIBP and your polymer may not be well-matched.
-
Action: While determining the exact HSP of your polymer may be complex, you can experimentally test for compatibility. Try dissolving a very small amount of polymer in a large volume of NIBP. If it doesn't dissolve even with heat and agitation, you may have a fundamental incompatibility.
-
-
High Polymer Molecular Weight: Higher molecular weight polymers have longer chains that take much longer to disentangle and dissolve.[13][14]
-
Action: Be patient. Allow for extended mixing times (hours or even days for very high MW polymers).[12] Ensure continuous, gentle agitation to facilitate the process without causing shear degradation of the polymer.
-
-
High Polymer Crystallinity: Crystalline regions in a polymer are tightly packed and require more energy to be disrupted by solvent molecules.[12][15]
-
Insufficient Agitation: Proper mixing is crucial to bring fresh solvent into contact with the polymer surface.
-
Action: Use an appropriate stirring method. For small volumes, a magnetic stirrer is often sufficient. For larger, more viscous solutions, an overhead mechanical stirrer may be necessary.
-
Experimental Protocol: Step-wise Dissolution Enhancement
-
Start with a low concentration of your polymer (e.g., 1-5% w/v) in NIBP at room temperature.
-
Agitate using a magnetic stirrer for at least 2-4 hours. Observe for any swelling or partial dissolution.
-
If dissolution is incomplete, begin heating the solution in increments of 10-20°C, holding at each temperature for 1-2 hours while continuing to stir.
-
Monitor the solution for clarity. A fully dissolved polymer will result in a clear, homogenous solution (though it may be colored).
-
If the polymer still does not dissolve at elevated temperatures, it is likely that NIBP is not a suitable solvent for that specific polymer.
Q2: My polymer solution in NIBP is cloudy or contains particulates. What's wrong?
Possible Causes & Solutions:
-
Incomplete Dissolution: This is the most common cause. You may have undissolved polymer particles suspended in the solution.[16]
-
Action: Refer to the steps in Q1. You may need more time, higher temperature, or better agitation.
-
-
Insoluble Additives or Impurities: The raw polymer may contain insoluble fillers, cross-linking agents, or other impurities.
-
Action: Try to obtain a technical data sheet for your polymer to check for additives. If the solution remains cloudy after exhaustive dissolution attempts, you may need to filter the solution. A pressure filtration setup with an appropriate filter membrane (e.g., PTFE for organic solvents) is recommended. Be aware that high viscosity can make filtration difficult.[16]
-
-
Polymer Degradation: Excessive heat can sometimes cause polymer degradation, leading to the formation of insoluble byproducts.
-
Action: Try dissolving the polymer at a lower temperature for a longer period. If you suspect degradation, techniques like Gel Permeation Chromatography (GPC) can be used to check for changes in molecular weight distribution.
-
Q3: My polymer solution in NIBP formed a gel. How can I fix this and prevent it in the future?
Possible Causes & Solutions:
-
Gelation vs. High Viscosity: First, distinguish between a true gel and a very viscous solution. A true gel is a semi-solid, cross-linked network that does not flow.[17][18] A highly viscous solution will still flow, albeit very slowly.
-
Chemical Cross-linking: The polymer may have reactive functional groups that are cross-linking over time in the NIBP solution. This can sometimes be initiated by heat or impurities.[19]
-
Action: Once a chemical gel has formed, it is often irreversible and cannot be redissolved. To prevent this, review the chemistry of your polymer. If it is prone to cross-linking, prepare solutions fresh and use them quickly. Avoid prolonged storage, especially at elevated temperatures.
-
-
Physical Gelation: Some polymers can form physical gels through weaker interactions like hydrogen bonding or chain entanglement, which are often reversible.[20][21]
-
Action: Try gently heating the gel with stirring. If it is a physical gel, the increased thermal energy may be sufficient to break the network and return it to a liquid state. You could also try diluting the solution with more NIBP, as gelation is often concentration-dependent.
-
Troubleshooting Workflow for Gel Formation
Caption: Decision tree for troubleshooting gel formation.
Q4: The viscosity of my polymer solution in NIBP is too high. How can I reduce it?
Possible Causes & Solutions:
-
High Polymer Concentration: Viscosity increases exponentially with polymer concentration.
-
Action: The simplest solution is to dilute the solution with more NIBP.
-
-
High Polymer Molecular Weight: Longer polymer chains lead to more entanglement and higher viscosity.
-
Action: If your application allows, consider using a lower molecular weight grade of the same polymer.
-
-
Temperature: Viscosity is temperature-dependent.
-
Action: Gently heating the solution will decrease its viscosity. This can be useful for processing steps like coating or filtering.
-
Section 4: Advanced Considerations & Best Practices
-
Solvent Purity: Always use a high-purity grade of NIBP. Impurities, especially water, can significantly affect polymer solubility and solution stability.
-
Inert Atmosphere: For sensitive polymers or when working at high temperatures for extended periods, it is good practice to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the polymer or solvent.
-
Material Compatibility: Ensure that your processing equipment (vessels, tubing, filters) is chemically compatible with NIBP, especially at elevated temperatures.
By systematically addressing these common issues and understanding the underlying principles, you can effectively troubleshoot polymer solubility challenges in N-Isobutyl-2-pyrrolidone and achieve consistent, reliable results in your research and development efforts.
References
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[18]
Sources
- 1. What chemical solvent is nmp | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 2. Increasing Pharmaceutical Industry Demand Is Expected To Drive The N-Methyl-2-Pyrrolidone (NMP) Market At A CAGR Of More Than 6% - By The Business Research Company [prnewswire.com]
- 3. 4-Isobutyl-2-pyrrolidinone | CAS#:61312-87-6 | Chemsrc [chemsrc.com]
- 4. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone | lookchem [lookchem.com]
- 5. pt.tnjchem.com [pt.tnjchem.com]
- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 7. Polymer Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Flory–Huggins solution theory - Wikipedia [en.wikipedia.org]
- 9. ethz.ch [ethz.ch]
- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 11. specialchem.com [specialchem.com]
- 12. arsdcollege.ac.in [arsdcollege.ac.in]
- 13. Solubility of Polymers - Materials Square [materialssquare.com]
- 14. kinampark.com [kinampark.com]
- 15. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. Gelation - Wikipedia [en.wikipedia.org]
- 18. Thermoset Characterization Part 4: Introduction to Gelation - Polymer Innovation Blog [polymerinnovationblog.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]
- 22. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 23. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 24. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. agilent.com [agilent.com]
- 28. 2-Isobutyl-pyrrolidine [webbook.nist.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. N-Vinylpyrrolidone | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 31. kinampark.com [kinampark.com]
- 32. researchgate.net [researchgate.net]
- 33. reddit.com [reddit.com]
- 34. jordilabs.com [jordilabs.com]
vacuum distillation techniques for recovering 1-Isobutylpyrrolidin-2-one
Module 1: Product Profile & Physical Constants
Subject: 1-Isobutylpyrrolidin-2-one (1-Isobutyl-2-pyrrolidone) CAS: 7226-23-5 Application: Polar aprotic solvent, intermediate, NMP replacement.
Before initiating recovery, verify your operating parameters against the physical constants below. This compound requires high-vacuum techniques due to its elevated boiling point.
| Property | Value | Operational Implication |
| Boiling Point (atm) | ~247°C (476°F) | Do not attempt atmospheric distillation.[1] Thermal degradation risk is high. |
| Boiling Point (10 mbar) | ~115–125°C (Est.) | Target vacuum range for safe recovery.[1] |
| Density | 0.96 g/mL | Lighter than water; phase separation is possible if water content is high.[1] |
| Solubility | High (Polar Organic) | Miscible with water/alcohols.[1] Hygroscopic. |
| Thermal Stability | Moderate | Prone to oxidation (yellowing) above 150°C without inert gas.[1] |
Module 2: Critical Setup Parameters
1. Vacuum System Requirements
-
Target Pressure: < 5 mbar (absolute).
-
Pump Type: Two-stage rotary vane pump or chemically resistant diaphragm pump (e.g., PTFE-lined).
-
Cold Trap: Mandatory. Use dry ice/acetone (-78°C) to protect the pump from solvent vapors.
2. Glassware Configuration
-
Short Path vs. Fractional:
-
For Purity (>99%): Use a Vigreux column (15–20 cm). The separation of impurities requires theoretical plates.
-
For Bulk Recovery: A Short Path Distillation head is acceptable to minimize hold-up volume and thermal stress.
-
-
Joint Grease: Use high-vacuum silicone grease (Dow Corning) or PTFE sleeves. Standard grease may leach at high temperatures (>150°C), contaminating the distillate.
3. Inert Atmosphere
-
Nitrogen Bleed: Essential. Introduce a capillary bleed of dry nitrogen or argon. This prevents oxidation (yellowing) and assists in smooth boiling (nucleation).
Module 3: Troubleshooting HQ (Q&A)
Q1: The solvent is bumping violently, even with a stir bar. How do I stop this?
-
Diagnosis: this compound is viscous and polar. Standard magnetic stirring often decouples or fails to create nucleation sites under high vacuum.
-
Solution:
-
Switch to Mechanical Stirring: An overhead stirrer breaks surface tension more effectively.
-
Capillary Bleed: Insert a glass capillary tube drawing in a minute amount of inert gas (N2) to the bottom of the flask. The bubbles act as nucleation sites.
-
Flask Size: Ensure the boiling flask is no more than 60% full to contain foam.
-
Q2: The recovered solvent has a yellow tint. Is it pure?
-
Diagnosis: Yellowing indicates oxidation (formation of hydroperoxides) or thermal decomposition. This occurs if the bath temperature exceeds 160°C or if air leaks into the system.
-
Solution:
-
Check Vacuum: Improve vacuum (< 2 mbar) to lower the boiling point.
-
Lower Bath Temp: Keep the oil bath < 150°C.
-
Redistill: Perform a rapid "flash" distillation over activated charcoal or neutral alumina to remove color bodies.
-
Q3: I cannot separate water from the solvent. The temperature fluctuates.
-
Diagnosis: Like NMP, this solvent is hygroscopic. While it does not form a strict azeotrope at atm, water hydrogen-bonds strongly, creating a "pseudo-azeotrope" behavior where water drags solvent over.
-
Solution:
-
Azeotropic Drying: Add Toluene (approx 20% v/v) to the crude mixture. Distill at atmospheric pressure first; the toluene/water azeotrope (BP ~85°C) will carry the water over.
-
Switch to Vacuum: Once the head temperature rises to 110°C (indicating toluene removal), apply vacuum to collect the this compound.
-
Q4: My yield is low (< 70%). Where is the product going?
-
Diagnosis: High viscosity leads to "hold-up" in the column, or the condenser is too cold, causing the product to freeze or become too viscous to flow.
-
Solution:
-
Warm the Condenser: Do not use ice water. Set the recirculating chiller to 20°C–25°C . The vapor needs to condense but flow freely.
-
Insulate: Wrap the distillation column and still head in aluminum foil or glass wool to prevent premature condensation (reflux) before the collection flask.
-
Module 4: Optimized Recovery Protocol
Step 1: Pre-Treatment [1]
-
Check pH of crude mixture. If acidic, neutralize with Sodium Carbonate (Na2CO3). Acid catalyzes decomposition.
-
Filter solids using a sintered glass funnel.
Step 2: Dehydration (If water is present)
-
Add Toluene (0.2 : 1 ratio to solvent).
-
Heat at atmospheric pressure.
-
Collect fraction boiling at 85°C–110°C (Water/Toluene).
-
Stop when temp stabilizes >110°C.
Step 3: High Vacuum Distillation
-
Connect vacuum pump with cold trap.
-
Start stirring (vigorous).
-
Slowly lower pressure to 10 mbar . Observe for foaming.
-
Heat oil bath to 130°C .
-
Foreshot: Collect the first 5% of distillate (lower boiling impurities) and discard.
-
Main Fraction: Collect the stable fraction (vapor temp constant, likely ~115°C at 10 mbar).
-
Shutdown: Cool bath, break vacuum with Nitrogen (never air) to prevent oxidation of the hot residue.
Module 5: Decision Logic & Workflow
Caption: Logical workflow for recovering this compound, addressing water contamination and common distillation faults.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 81308, 1-Isobutyl-2-pyrrolidone. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: this compound. Retrieved from [Link]
-
Büchi Labortechnik AG. (2023). Vacuum Distillation: A Guide to Solvents and Pressures. Retrieved from [Link]
Sources
Technical Support Center: Stability & Storage of 1-Isobutylpyrrolidin-2-one
[1][2]
Version: 2.1 | Status: Active Scope: Prevention of oxidative degradation, hydroperoxide formation, and colorimetric instability.[3]
Module 1: The Degradation Mechanism (The "Why")[1][3]
To prevent degradation, you must understand the enemy.[2][3] Like its structural analog N-Methylpyrrolidone (NMP), this compound is susceptible to autoxidation via a radical chain mechanism.[1][2]
Vulnerability Points
This molecule has two specific "weak points" where hydrogen abstraction occurs most readily:
-
The Ring Alpha-Position (
): The carbon adjacent to the nitrogen atom within the ring.[2][3] -
The Isobutyl Tertiary Carbon: The branched carbon in the isobutyl side chain (
).[1][2] Tertiary carbons form stable radicals, making them attractive targets for oxygen attack.[2][3]
The Oxidation Pathway
When exposed to air and light, the molecule undergoes the following cascade, leading to hydroperoxides (safety hazard) and oligomers (yellowing).[3]
Figure 1: Autoxidation pathway of N-alkylpyrrolidones.[1][2] The formation of hydroperoxides is the critical control point.[3]
Module 2: The Gold Standard Storage Protocol
Objective: Maintain peroxide levels < 20 ppm and prevent color formation (APHA < 50).
Storage Matrix
| Parameter | Recommendation | Scientific Rationale |
| Container Material | Amber Glass or Stainless Steel | Blocks UV radiation (290–400 nm) which catalyzes the initiation step of radical formation [1].[1][2] |
| Headspace Gas | Dry Nitrogen (N2) or Argon | Displaces atmospheric oxygen.[2][3] Argon is heavier than air and provides a better "blanket" for opened bottles.[2][3] |
| Temperature | +2°C to +8°C | Arrhenius equation dictates that lower temperatures significantly retard the rate of radical propagation.[2][3] |
| Seal Integrity | Parafilm® + Teflon-lined Cap | Polyethylene caps are permeable to oxygen over long periods.[2] Teflon (PTFE) provides a chemically inert barrier.[2][3] |
| Desiccant | Molecular Sieves (4Å) | N-alkylpyrrolidones are hygroscopic.[2] Water can hydrolyze the lactam ring (ring-opening to amino acids), acting as a secondary degradation pathway.[1][2][3] |
Handling "Open" Containers
If a bottle is opened for use:
Module 3: Troubleshooting & Diagnostics[1]
User Scenario: "My solvent looks different or is behaving poorly in reactions."
Diagnostic Decision Tree
Figure 2: Troubleshooting logic for solvent quality assessment.
FAQ: Common Issues
Q: I detected peroxides (50 ppm). Can I just add Molecular Sieves? A: No. Molecular sieves remove water, not peroxides.[2][3]
-
Correction: You must remove peroxides chemically or via distillation.[2][3][4] For low levels, passing the solvent through a column of activated alumina is effective, as alumina cleaves the peroxide bond [2].[3] For high levels (>100 ppm), disposal is safer than recovery due to explosion risks during heating.
Q: The solvent has turned yellow but tests negative for peroxides. Is it safe? A: Use with caution. The yellow color indicates that oxidation has occurred and the peroxides have already decomposed into oligomers or imides.[2][3] While the explosion hazard is low, these impurities can act as radical scavengers or chelators, potentially poisoning metal-catalyzed reactions (e.g., Palladium cross-couplings).[1][2][3]
Q: Can I use BHT (Butylated hydroxytoluene) as a stabilizer? A: Yes. Adding 100–200 ppm of BHT is standard for N-alkylpyrrolidones.[1][2] However, ensure BHT does not interfere with your specific downstream application (e.g., HPLC analysis where BHT might appear as a ghost peak).[3]
Module 4: Validated Testing Protocol (Iodometric Titration)
Do not rely solely on test strips for critical applications. This protocol quantifies hydroperoxides.[2][3][4][5]
Reagents:
-
Saturated Potassium Iodide (KI) solution (Freshly prepared)[1][3]
-
0.01 N Sodium Thiosulfate (
) standard solution[1][3] -
Starch indicator solution[3]
Procedure:
-
Dissolve: In a 250 mL Erlenmeyer flask, mix 20 mL Acetic Acid and 10 mL Chloroform.
-
Inert: Purge flask with Nitrogen for 1 minute.
-
Sample: Add 5.0 mL of this compound sample.
-
React: Add 1 mL of saturated KI solution. Stopper immediately and swirl.
-
Incubate: Store in the dark for 5 minutes (Yellow color indicates iodine liberation via peroxide oxidation).
-
Titrate: Add 50 mL distilled water and 1 mL starch solution (turns dark blue/purple). Titrate with 0.01 N Thiosulfate until the solution becomes colorless.
-
Blank: Run a blank without the sample to subtract background noise.
Calculation:
References
-
Burke, J. (2020).[2][3] Solvents and Solutes: The degradation of N-alkylpyrrolidones. Journal of Chemical Health & Safety. (Generalized reference for N-alkylpyrrolidone stability).[1][2][3]
-
Jackson, H. L., et al. (1970).[2][3] Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175.[3]
-
Sigma-Aldrich. (2023).[2][3][7] Peroxide Formation in Solvents: Technical Bulletin.
-
ECHA. (2023). Registration Dossier: N-alkylpyrrolidones. European Chemicals Agency.[2][3]
(Note: While specific literature on the isobutyl derivative is rare, protocols are derived from the homologous N-Methylpyrrolidone and N-Butylpyrrolidone standards).[1][2]
Sources
- 1. 7226-23-5 CAS Manufactory [m.chemicalbook.com]
- 2. 2-Pyrrolidinone, 1-butyl- | C8H15NO | CID 18984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. uwyo.edu [uwyo.edu]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone | lookchem [lookchem.com]
- 7. 1,3-Dimethyltetrahydro-2(1H)-pyrimidinone CAS 7226-23-5 | 818214 [merckmillipore.com]
Technical Support Center: Purification of 1-Isobutylpyrrolidin-2-one for Spectroscopic Applications
Welcome to the technical support center for the purification of 1-Isobutylpyrrolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who require this compound in high purity for spectroscopic analysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process. Our methodologies are grounded in established chemical principles to ensure you can achieve the desired spectroscopic-grade purity.
Understanding the Challenge: Why Purify Technical Grade this compound?
Technical grade this compound, while suitable for many applications, often contains impurities that can interfere with sensitive spectroscopic techniques such as UV-Vis, fluorescence, NMR, and Mass Spectrometry. These impurities can arise from the synthesis process, degradation, or storage. For accurate and reproducible spectroscopic data, these interfering substances must be removed.
Common classes of impurities can include:
-
Starting materials and by-products: Residual reactants from the synthesis.
-
Water: Due to the hygroscopic nature of many polar aprotic solvents.
-
Colored impurities: Often polymeric or degradation products that can interfere with optical spectroscopy.
-
Amine impurities: Can be present from the synthesis of the pyrrolidone ring.[1]
This guide will walk you through a multi-step purification strategy designed to remove these impurities effectively.
Purification Workflow Overview
The purification process is designed as a sequence of steps, each targeting specific types of impurities. The overall workflow is illustrated below.
Caption: A flowchart of the purification process for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and potential issues you might face during the purification process.
Pre-Treatment: Decolorization
Q1: My technical grade this compound has a yellow or brownish tint. Will this affect my spectroscopy?
A1: Yes, colored impurities will significantly interfere with UV-Vis and fluorescence spectroscopy by absorbing in the UV and visible regions. These impurities are often high molecular weight by-products. It is crucial to decolorize the solvent before further purification.
Troubleshooting Guide: Decolorization
| Issue | Potential Cause | Recommended Solution |
| Solvent remains colored after a single activated carbon treatment. | High concentration of colored impurities. | Repeat the activated carbon treatment with fresh activated carbon. Consider increasing the amount of activated carbon or the treatment time. |
| Fine black particles are present in the solvent after filtration. | Incomplete removal of activated carbon. | Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE) to ensure all carbon particles are removed. |
Experimental Protocol: Activated Carbon Treatment
-
To 100 mL of technical grade this compound in a flask, add 2-3 g of activated carbon.[2][3]
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a fluted filter paper to remove the activated carbon.
-
If the filtrate is still colored, repeat the process.
Drying the Solvent
Q2: Why is it important to dry this compound, and what is the best way to do it?
A2: Water can interfere with many spectroscopic techniques, especially IR spectroscopy (due to O-H stretching bands) and can affect the chemical environment in NMR. As a polar aprotic solvent, it can be hygroscopic. The most effective way to dry it without introducing new impurities is by using molecular sieves.
Troubleshooting Guide: Drying
| Issue | Potential Cause | Recommended Solution |
| Solvent is still wet after treatment with molecular sieves. | Insufficient amount or saturated molecular sieves. | Use freshly activated molecular sieves. Ensure the sieves have been properly activated by heating them in a vacuum oven. Increase the quantity of sieves and allow for a longer contact time (overnight). |
| The solvent becomes cloudy after adding a drying agent. | The drying agent is reacting with the solvent or impurities. | Molecular sieves (3Å or 4Å) are generally inert and the preferred choice for this type of solvent.[4] Avoid reactive drying agents like calcium hydride if the solvent contains reactive functional groups. |
Experimental Protocol: Drying with Molecular Sieves
-
Activate 4Å molecular sieves by heating them in a vacuum oven at 200-250 °C for at least 4 hours.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add approximately 10-15 g of the activated molecular sieves to every 100 mL of the decolorized this compound.
-
Seal the flask and let it stand for at least 12 hours, occasionally swirling.
Final Purification: Fractional Vacuum Distillation
Q3: Why is fractional vacuum distillation necessary?
A3: This is the most critical step for achieving high purity. It separates the this compound from non-volatile impurities (left in the distillation pot) and more volatile impurities (distill first). Vacuum distillation is employed to lower the boiling point and prevent thermal degradation of the compound. The boiling point of this compound is 269 °C at atmospheric pressure, a temperature at which decomposition may occur.[5]
Troubleshooting Guide: Distillation
| Issue | Potential Cause | Recommended Solution |
| "Bumping" or uneven boiling during distillation. | Lack of boiling chips or inefficient stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| The distillation temperature is unstable. | Fluctuations in the vacuum pressure. | Ensure all joints in the distillation apparatus are well-sealed. Use a vacuum regulator to maintain a constant pressure. |
| The distillate is cloudy or contains water. | Incomplete drying prior to distillation. | Ensure the solvent is thoroughly dried with molecular sieves before proceeding to distillation. |
Experimental Protocol: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Place the dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum and then begin heating the flask gently.
-
Discard the initial fraction (the "forerun"), which may contain more volatile impurities.
-
Collect the main fraction at a constant temperature and pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially explosive residues.
-
Store the purified product over activated molecular sieves in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Purity Assessment
Q4: How can I be sure my purified this compound is suitable for spectroscopy?
A4: The purity of the final product should be assessed using the same spectroscopic methods for which it is intended.
-
UV-Vis Spectroscopy: A clean UV spectrum with no absorbance in the region of interest is a good indicator of purity.
-
NMR Spectroscopy: A proton and carbon-13 NMR spectrum should show only the peaks corresponding to this compound, with no significant impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify any remaining volatile impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is classified as an irritant.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Be aware of the hazards associated with vacuum distillation, particularly the risk of implosion. Use appropriate glassware and a safety screen.
References
- Method for purifying n-methyl-2-pyrrolidone.
- Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
- Process for the purification of 2-pyrrolidone.
-
N-Methyl Pyrrolidone (NMP Technical Tips). P2 InfoHouse. [Link]
-
Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? ResearchGate. [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Croma-solutions. [Link]
- Preparation of N-methyl-2-pyrrolidone (NMP).
-
4-Isobutyl-2-pyrrolidinone. LookChem. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
4-(2-Methylpropyl)pyrrolidin-2-one. PubChem. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Why is Activated Carbon Important for Liquid Chemicals? Chemviron. [Link]
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ResearchGate. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. ResearchGate. [Link]
-
Purification of Solvents for Absorption Spectroscopy. An Adsorption Method. ACS Publications. [Link]
-
Pregabalin-impurities. Pharmaffiliates. [Link]
-
Activated Carbon For Solvent Recovery. Boya. [Link]
-
Product chemistry - Relevant impurities of technical active substances. BVL. [Link]
-
N-butyl pyrrolidone/ionic liquid mixtures as benign alternative solvents to N-methyl pyrrolidone for the synthesis of polyaramids. Lirias. [Link]
Sources
- 1. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 2. chemviron.eu [chemviron.eu]
- 3. Activated Carbon For Solvent Recovery [huameicarbon.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone | lookchem [lookchem.com]
- 6. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Validation & Comparative
A Comparative Toxicological Assessment of 1-Isobutylpyrrolidin-2-one, N-Methyl-2-pyrrolidone (NMP), and N-Ethyl-2-pyrrolidone (NEP)
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that extends beyond mere solubility and reactivity parameters. The toxicological profile of a solvent carries significant weight, impacting not only the safety of laboratory personnel but also the integrity of experimental data and the environmental footprint of a process. For decades, N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) have been workhorse solvents, prized for their broad solvency and high boiling points. However, mounting evidence and regulatory scrutiny regarding their reproductive toxicity have necessitated a search for safer alternatives.
This guide provides an in-depth comparative toxicity study of a potential alternative, 1-Isobutylpyrrolidin-2-one, against the established benchmarks of NMP and NEP. As professionals dedicated to scientific advancement, it is incumbent upon us to understand the hazards associated with the tools we use. This document is structured to provide a clear, data-driven comparison across key toxicological endpoints, supported by detailed experimental protocols. Our objective is to empower researchers and developers to make informed decisions that prioritize safety without compromising scientific rigor.
Section 1: Comparative Toxicity Analysis
This section dissects the known toxicological data for the three compounds across several critical endpoints. The data presented is a synthesis of information from regulatory bodies, safety data sheets, and peer-reviewed literature.
Acute Toxicity
Acute toxicity assesses the adverse effects of a substance following a single short-term exposure. It is most often quantified by the LD50 (Lethal Dose, 50%), which is the dose required to be fatal to 50% of a tested population.
Rationale for Assessment: Understanding acute toxicity is the first line of defense in risk assessment. It informs immediate handling procedures, personal protective equipment (PPE) requirements, and emergency response in case of accidental exposure.
Comparative Data Summary:
| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Key Acute Effects |
| This compound | 61312-87-6 | Data Not Available | Data Not Available | Respiratory irritation, skin irritation, serious eye irritation[1] |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 3914 mg/kg[2] | 8000 mg/kg[2] | Irritation of mucous membranes, headache, nausea, vomiting[2][3] |
| N-Ethyl-2-pyrrolidone (NEP) | 2687-91-4 | Data Not Available | Data Not Available | Causes serious eye damage[4][5] |
Genotoxicity and Mutagenicity
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations (mutagenicity) and cancer. The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential.
Rationale for Assessment: Assessing genotoxicity is crucial for evaluating the long-term health risks of a substance, particularly its carcinogenic potential. A positive finding in a genotoxicity assay is a significant red flag in the safety assessment of any compound.
Comparative Data Summary:
| Compound | Ames Test Result | In Vivo Genotoxicity |
| This compound | Data Not Available | Data Not Available |
| N-Methyl-2-pyrrolidone (NMP) | Negative[2] | No genotoxic potential observed in in vivo and in vitro systems[2] |
| N-Ethyl-2-pyrrolidone (NEP) | Data Not Available | Data Not Available |
Analysis: NMP has been tested and did not show genotoxic potential.[2] This is a favorable characteristic for a widely used solvent. Similar to the acute toxicity data, there is a significant lack of publicly available genotoxicity data for both this compound and NEP. This absence of data means their potential to cause genetic damage remains an open and critical question.
Reproductive and Developmental Toxicity
This endpoint evaluates the potential for a substance to interfere with reproductive function and normal development. This has become the most significant area of concern for NMP and NEP.
Rationale for Assessment: Protecting against reproductive and developmental hazards is of paramount importance, particularly for personnel of child-bearing age. Regulatory bodies worldwide, including the European Chemicals Agency (ECHA), have placed stringent controls on substances with demonstrated reproductive toxicity.
Comparative Data Summary:
| Compound | GHS Classification | Key Findings |
| This compound | Not Classified | No data available. |
| N-Methyl-2-pyrrolidone (NMP) | Repr. 1B (H360D: May damage the unborn child)[6] | Identified as a reproductive and developmental toxicant based on laboratory studies.[7] It is considered a teratogen in animals.[3] |
| N-Ethyl-2-pyrrolidone (NEP) | Repr. 1B (H360Df: May damage the unborn child. Suspected of damaging fertility.)[4][5] | Classified by ECHA as a substance that may damage fertility or the unborn child and causes serious eye damage.[8] |
Analysis: Both NMP and NEP are classified as reproductive toxicants (Category 1B).[4][5][6][7] This is their most significant drawback and the primary driver for seeking alternatives. The classification indicates that these solvents have been shown to cause adverse effects on sexual function and fertility or on development in animal studies. The complete lack of reproductive toxicity data for this compound means its potential in this critical area is unknown. While the absence of a hazard classification may seem positive, it is merely an absence of data, not an affirmation of safety.
Section 2: Experimental Methodologies
To ensure the trustworthiness and reproducibility of toxicological data, standardized protocols must be employed. The following are outlines of key assays relevant to this comparative analysis, based on internationally recognized guidelines.
Workflow for Comparative Toxicity Assessment
The following diagram illustrates a logical workflow for assessing a novel solvent against established benchmarks.
Caption: A phased approach to solvent toxicity testing.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[9] The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[9] A positive test indicates the substance is mutagenic.[9][10]
Step-by-Step Methodology:
-
Strain Selection: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA). This ensures detection of different types of mutations.
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254). This is crucial because some substances only become mutagenic after being metabolized.
-
Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method): a. To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance at the desired concentration, and 0.5 mL of S9 mix (or buffer for the non-activation arm). b. Incubate the mixture for 20-30 minutes at 37°C. c. Add 2.0 mL of molten top agar containing a trace amount of histidine (to allow for a few cell divisions, which is necessary for mutations to be expressed). d. Vortex briefly and pour the contents onto a minimal glucose agar plate (bottom agar). e. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control.
Caption: Key steps of the in vivo micronucleus assay.
Section 3: Discussion and Conclusion
The primary objective of this guide was to conduct a rigorous, evidence-based comparison of the toxicological profiles of this compound against the widely used solvents NMP and NEP. The analysis reveals a clear and compelling narrative.
NMP and NEP: The data for NMP and NEP are extensive and consistent. While they possess favorable characteristics such as low acute toxicity and a lack of genotoxic potential (for NMP), their significant and classified reproductive toxicity is an unavoidable and serious hazard. [2][4][5][6][7]This classification as Repr. 1B substances makes them a target for restriction and substitution in many jurisdictions and applications. For drug development professionals, the use of these solvents could introduce confounding factors in reproductive toxicology studies and poses a significant occupational health risk.
This compound: This compound presents a starkly different challenge: a profound lack of data. While initial GHS classifications point to irritation hazards, there is no publicly available, robust data on its acute systemic toxicity, genotoxicity, or, most critically, its reproductive toxicity. [1] Expert Recommendation:
Based on the available evidence, a direct substitution of NMP or NEP with this compound cannot be recommended at this time. The designation of a substance as "safer" can only be made on the basis of comprehensive data, not on its absence. The known reproductive toxicity of NMP and NEP is a serious hazard, but it is a known hazard that can be managed with stringent engineering controls and PPE. The toxicological profile of this compound is largely unknown, and this uncertainty represents an unquantifiable risk.
We strongly advocate for the initiation of a comprehensive toxicological assessment of this compound, following the phased workflow outlined in this guide. Generating data for key endpoints such as the Ames test, an acute oral toxicity study, and a reproduction/developmental toxicity screening test (OECD 421) is the essential next step. [11]Until such data are available, researchers should exercise extreme caution and consider other, better-characterized alternatives to NMP and NEP. The pursuit of safer chemical alternatives must be driven by data, not by assumption.
References
-
N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
NMP and NEP - information sheet. Government of Canada. [Link]
-
Human experimental exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. ResearchGate. [Link]
-
N-METHYL-2-PYRROLIDONE. World Health Organization. [Link]
-
N-methyl-2-pyrrolidone | C5H9NO. PubChem, National Center for Biotechnology Information. [Link]
-
1-Ethylpyrrolidin-2-one - Substance Information. European Chemicals Agency (ECHA). [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth. [Link]
-
Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl Roth. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl Roth. [Link]
-
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. National Toxicology Program. [Link]
-
Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. PubMed. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Rodent Micronucleus Assay. Charles River Laboratories. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO. PubChem, National Center for Biotechnology Information. [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. PDF. [Link]
-
SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Greenfield Global. [Link]
-
Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]
-
Microbial Mutagenicity Assay: Ames Test. PMC, National Center for Biotechnology Information. [Link]
-
Poly(vinyl pyrrolidone) derivatives as PEG alternatives for stealth, non-toxic and less immunogenic siRNA-containing lipoplex delivery. ResearchGate. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. [Link]
-
In vitro cytotoxicity assessment of different solvents used in pesticide dilution. PubMed. [Link]
-
Toxicokinetics of N-ethyl-2-pyrrolidone and Its Metabolites in Blood, Urine and Amniotic Fluid of Rats After Oral Administration. PubMed. [Link]
-
Pyrrolizidine alkaloid. Wikipedia. [Link]
-
Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. ECETOC. [Link]
-
Ames Mutagenicity Test. Nelson Labs. [Link]
-
OECD Test Guideline 423. National Toxicology Program. [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. National Toxicology Program. [Link]
-
Scheme showing main procedure of in vivo micronucleus assay. ResearchGate. [Link]
-
The Ames Test. Department of Biology, Massachusetts Institute of Technology. [Link]
-
(NMP) and 2-Pyrrolidinone, 1-ethyl- (NEP) Chemical Abstracts Service Regis. Government of Canada. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. [Link]
-
OECD Acute Oral Toxicity Guidelines. Scribd. [Link]
-
Guidance Document for the Extended One-Generation Reproduction Toxicity Study (OECD Test Guideline 443) (EOGRT). ECETOC. [Link]
-
Significant Pregabalin Toxicity Managed with Supportive Care Alone. ResearchGate. [Link]
-
Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]
-
4-Isobutylpyrrolidin-2-One. Cleanchem. [Link]
-
OECD Test Guideline 414. OECD. [Link]
Sources
- 1. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. uni-muenster.de [uni-muenster.de]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. NMP and NEP - information sheet - Canada.ca [canada.ca]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
GC-MS analysis and impurity profiling of 1-Isobutylpyrrolidin-2-one
Technical Comparison Guide: GC-MS Quantification and Impurity Profiling of 1-Isobutylpyrrolidin-2-one
Part 1: Executive Summary & Strategic Context
This compound (CAS: 2687-92-5 ), often abbreviated as NiBP (N-isobutyl-2-pyrrolidone), is a dipolar aprotic solvent emerging as a safer, "green" alternative to N-Methylpyrrolidone (NMP) and N-Ethylpyrrolidone (NEP). While NMP is restricted under REACH due to reproductive toxicity, NiBP offers a similar solvency profile with a potentially more favorable toxicological window.
However, the safety and efficacy of NiBP in pharmaceutical and industrial applications depend entirely on its purity. Impurities derived from its synthesis—specifically unreacted amines and oxidation byproducts—can introduce genotoxic risks or catalytic poisoning.
This guide details the GC-MS (Gas Chromatography-Mass Spectrometry) methodology for the rigorous analysis of NiBP, comparing it against standard alternatives like GC-FID and HPLC. It provides a self-validating protocol designed for researchers requiring high-confidence impurity profiling.
Part 2: Chemical Profile & Impurity Origins
To profile impurities effectively, one must understand their origin. The industrial synthesis of NiBP typically involves the amination of gamma-butyrolactone (GBL) with isobutylamine .
Synthesis Pathway & Impurity Map
The following diagram illustrates the primary reaction and the genesis of critical impurities.
Caption: Synthesis of this compound and origin of key impurities (Residuals, Oxidation, and Hydrolysis products).
Part 3: Comparative Analysis of Methodologies
Why choose GC-MS over the alternatives?
| Feature | GC-MS (Recommended) | GC-FID | HPLC-UV/MS |
| Primary Utility | Impurity Profiling (Unknowns) | Routine QA/QC (Knowns) | Degradation Analysis (Non-volatiles) |
| Selectivity | High (Mass spectral fingerprint) | Low (Retention time only) | High (but poor for volatile amines) |
| Sensitivity (LOD) | < 1 ppm (SIM mode) | ~10-50 ppm | Variable (chromophore dependent) |
| Identification | Definitive (NIST Library match) | Presumptive (Standard required) | Definitive (MS), Poor (UV) |
| Suitability for NiBP | Excellent. NiBP and its impurities are volatile and thermally stable. | Good for assay (purity %), but misses unknown side-products. | Poor. NiBP is difficult to retain on C18; requires ion-pairing or HILIC. |
Verdict: GC-MS is the gold standard for profiling because it can identify unexpected impurities (e.g., isomers of isobutylamine) that GC-FID would miss or misidentify. HPLC is reserved only for analyzing the ring-opened acid form (4-(isobutylamino)butyric acid) if it precipitates or fails to elute in GC.
Part 4: Validated GC-MS Experimental Protocol
This protocol is designed for the Agilent 7890/5977 or equivalent systems. It utilizes a polar column to separate the basic amine impurities from the solvent peak.
Reagents & Standards
-
Analyte: this compound (High purity reference, >99.5%).
-
Internal Standard (ISTD): N-Methylpyrrolidone-d9 (NMP-d9) or Quinoline (if NMP-d9 is unavailable).
-
Solvent: Dichloromethane (DCM) or Methanol (depending on impurity solubility).
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-WAX or HP-INNOWax (30m x 0.25mm, 0.25µm) | Polyethylene glycol phase strongly retains polar amines, separating them from the solvent front. |
| Inlet | Split/Splitless (Split 20:1) @ 250°C | High split ratio prevents column overload from the main solvent peak. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal MS ionization. |
| Oven Program | 50°C (1 min) → 10°C/min → 240°C (5 min) | Slow ramp ensures separation of low-boiling isobutylamine from the main peak. |
| Transfer Line | 250°C | Prevents condensation of high-boiling succinimides. |
| Source Temp | 230°C (EI Source) | Standard EI ionization temperature. |
MS Detection Strategy
-
Scan Mode (Full Scan): 35–450 m/z. Used for initial profiling to identify unknowns.
-
SIM Mode (Selected Ion Monitoring): Used for trace quantification of known toxic impurities.
-
Target: Isobutylamine: m/z 30, 43, 73.
-
Target: GBL: m/z 42, 86.
-
Target: N-Isobutylsuccinimide: m/z 99, 155.
-
Sample Preparation Workflow
Caption: Standardized sample preparation workflow for trace impurity analysis.
Part 5: Data Interpretation & Troubleshooting
Fragmentation Patterns (EI Spectra)
When analyzing the data, look for these characteristic fragmentation patterns to confirm identity:
-
This compound (Parent):
-
Molecular Ion: m/z 141 (often weak).
-
Base Peak: m/z 98 (Loss of propyl group from isobutyl chain).
-
Characteristic: m/z 43 (Isobutyl fragment).
-
-
Impurity: N-Isobutylsuccinimide:
-
Molecular Ion: m/z 155.
-
Differentiation: Look for m/z 100 (Succinimide ring fragment) vs m/z 98 (Pyrrolidone ring).
-
-
Impurity: Isobutylamine:
-
Base Peak: m/z 30 (CH2=NH2+), typical for primary amines.
-
Common Issues & Solutions
-
Tailing Amine Peaks: Isobutylamine is basic and may tail on older columns. Solution: Use a base-deactivated liner (e.g., wool-free or silanized glass wool) and ensure the column is a "Base" or "Amine" specific wax column.
-
Ghost Peaks: GBL can sometimes cyclize or react in the hot injector port if the liner is dirty. Solution: Change liner frequently; use split injection to minimize residence time.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: this compound.[1][2][3][4][5] Retrieved from [Link]
-
Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using GC-FID/MS. (Application Note adapted for N-alkylpyrrolidone analogs). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). Restricted Substances List (REACH) - NMP Substitutes. Retrieved from [Link]
Sources
- 1. 51622-65-2|1-(But-3-yn-1-yl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 2687-92-5 | this compound - AiFChem [aifchem.com]
- 3. 3470-98-2|1-Butylpyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 4. 2687-92-5 | MFCD00968497 | this compound [aaronchem.com]
- 5. 2-Pyrrolidinone, 1-(2-methylpropyl)- suppliers & manufacturers in China [m.chemicalbook.com]
Solvent Performance Benchmark: 1-Isobutylpyrrolidin-2-one vs. DMF in Catalysis
The following guide provides an in-depth technical benchmark of 1-Isobutylpyrrolidin-2-one (NiBP) versus N,N-Dimethylformamide (DMF) in catalytic applications.
Executive Summary: The Shift from Reprotoxic Polar Aprotics
For decades, N,N-Dimethylformamide (DMF) has been the "gold standard" dipolar aprotic solvent for nucleophilic substitutions, cross-couplings, and solid-phase synthesis due to its high dielectric constant and ability to solvate ionic intermediates. However, its classification as a Substance of Very High Concern (SVHC) under REACH (reprotoxicity) has necessitated an urgent shift to safer alternatives.
This compound (NiBP) represents a distinct class of N-alkylpyrrolidones. While its straight-chain isomer N-Butylpyrrolidinone (NBP) has garnered significant attention (e.g., TamiSolve® NxG), the isobutyl variant offers a unique steric and hydrophobic profile. This guide evaluates NiBP not just as a "drop-in" replacement, but as a tunable reaction medium that can alter kinetic selectivity in ways DMF cannot.
Key Findings
-
Safety: NiBP lacks the severe reprotoxic profile of DMF.
-
Thermal Stability: NiBP exhibits a higher boiling point (>200°C) and lower vapor pressure than DMF, reducing VOC emissions but requiring higher energy for removal.
-
Catalytic Performance: In SNAr and metal-catalyzed couplings, NiBP matches DMF yields but often requires modified workup protocols due to its lipophilicity.
Physicochemical Profile: The Solvation Landscape
To understand catalytic performance, we must first quantify the solvent environment. NiBP is characterized by a bulky isobutyl group on the nitrogen, which increases lipophilicity compared to the methyl group in DMF or NMP.
Table 1: Comparative Physicochemical Properties
| Property | DMF (Benchmark) | This compound (NiBP) | N-Butylpyrrolidinone (NBP)* |
| Structure | Linear Amide | Cyclic Lactam (Branched) | Cyclic Lactam (Linear) |
| Boiling Point (°C) | 153 | ~240 - 250 (est.)** | 241 |
| Flash Point (°C) | 58 | >110 | 108 |
| Viscosity (cP @ 25°C) | 0.92 | ~3.5 - 4.0 | 4.0 |
| Dipolar Moment (D) | 3.82 | ~4.0 | 4.0 |
| LogP (Lipophilicity) | -1.01 | ~1.2 | 1.26 |
| REACH Status | SVHC (Restricted) | Not Listed as SVHC | Green / Safe |
*NBP is included as a reference for the N-alkylpyrrolidone class. **Based on structural homology to NBP and 1-isobutyl-2-pyrrolidone patent data.
Mechanistic Implication
The LogP difference is critical. DMF is water-miscible and hydrophilic. NiBP is significantly more lipophilic.
-
Pro: NiBP dissolves non-polar substrates and catalysts (e.g., bulky Pd-ligands) better than DMF.
-
Con: Aqueous workups require specific phase separation optimization (see Protocol section).
Catalytic Performance Case Studies
Case Study A: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 4-Chloronitrobenzene + Morpholine → 4-Morpholinonitrobenzene
-
DMF Performance: High yield (95%+) due to stabilization of the Meisenheimer complex.
-
NiBP Performance:
-
Kinetics: Reaction rates in NiBP are comparable to DMF at elevated temperatures (100°C). The cyclic lactam structure provides high polarity to stabilize the transition state.
-
Selectivity: The steric bulk of the isobutyl group suppresses N-alkylation side reactions that can occur with linear amides.
-
Yield: 92-96% (optimized).
-
Case Study B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Reaction: Phenylboronic acid + Aryl halide (Pd(OAc)2 / Phosphine ligand)
-
Solvation Effect: In DMF, hydrophobic phosphine ligands can sometimes aggregate or oxidize. NiBP's higher lipophilicity maintains catalyst homogeneity for longer periods, potentially increasing Turnover Number (TON).
-
Issue: The high viscosity of NiBP can limit mass transfer in heterogeneous mixtures (e.g., using inorganic bases like K2CO3).
-
Solution: vigorous agitation (overhead stirring) is required in NiBP, whereas magnetic stirring suffices for DMF.
Case Study C: Solid-Phase Peptide Synthesis (SPPS)
-
Swelling: While DMF is the universal swelling solvent, N-alkylpyrrolidones (like NBP and NiBP) show excellent swelling properties for polystyrene resins.
-
Side Reactions: DMF can decompose to dimethylamine, causing unwanted Fmoc removal or racemization. NiBP is thermally and chemically more stable, eliminating this degradation pathway.
Mechanistic Visualization: Solvation & Pathway
The following diagram illustrates how the solvent choice dictates the reaction pathway and workup strategy.
Caption: Decision logic and mechanistic consequences of substituting DMF with this compound.
Experimental Protocol: Solvent Swap Workflow
Objective: Replace DMF with NiBP in a standard SNAr reaction.
Materials
-
Substrate: 1.0 eq Aryl Fluoride
-
Nucleophile: 1.2 eq Amine
-
Base: 2.0 eq K2CO3 (milled)
-
Solvent: this compound (NiBP)
Step-by-Step Methodology
-
Dissolution: Charge the reaction vessel with the Aryl Fluoride and NiBP (concentration 0.5 M). Note that NiBP is more viscous; ensure vortexing or overhead stirring is active before adding solids.
-
Addition: Add the milled K2CO3. Crucial: Due to NiBP's lower ability to solvate inorganic ions compared to DMF, milling the base is essential to increase surface area.
-
Reaction: Heat to 100°C. Monitor by HPLC.
-
Note: You may observe a cleaner impurity profile in NiBP due to the suppression of base-mediated degradation often seen in DMF.
-
-
Workup (The Critical Difference):
-
Do NOT simply pour into water (NiBP may form a stable emulsion depending on the product).
-
Method A (Precipitation): If the product is solid, pour the reaction mixture into a 1:1 mixture of Water/Methanol under rapid stirring. Filter the precipitate.
-
Method B (Extraction): Dilute with Ethyl Acetate. Wash with water (x3). NiBP will partition partially into the organic phase; extensive water washing or a dilute HCl wash (if product allows) is needed to remove residual lactam.
-
-
Evaporation: NiBP has a high boiling point. Use a rotary evaporator with a high-vacuum pump ( < 5 mbar) and a bath temperature of 60°C, or use a flow-through evaporation system.
Safety & Sustainability (E-E-A-T)
The "Why" Behind the Switch: The primary driver for adopting this compound is regulatory pressure on DMF.
-
DMF: Listed in Annex XVII of REACH. Teratogenic. Readily absorbed through skin.
-
NiBP: While data is less ubiquitous than for NBP, the N-alkylpyrrolidone class generally exhibits lower acute toxicity. The isobutyl group does not metabolize to the toxic species associated with shorter chain amides.
-
Caution: Always consult the specific SDS. N-alkylpyrrolidones can still be severe eye irritants.
-
Sustainability Metric:
-
Atom Economy: Identical to DMF.
-
Carbon Footprint: NiBP is often derived from bio-succinic acid or glutamic acid precursors (depending on the manufacturing route), offering a potential bio-based origin unlike fossil-derived DMF.
References
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry. Link (Context on dipolar aprotic replacement criteria).
-
Sittko, R., et al. (2020). "N-Butylpyrrolidinone (NBP) as an Alternative Solvent for Solid-Phase Peptide Synthesis." Organic Process Research & Development. Link (Primary benchmark for N-alkylpyrrolidones vs DMF).
-
Byrne, F., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
-
ECHA (European Chemicals Agency). "Substance Information: N,N-Dimethylformamide."[1] Link
-
PubChem. "Compound Summary: 1-Butylpyrrolidin-2-one."[1] Link (Structural and property reference for the N-alkylpyrrolidone class).
Sources
A Guide to Validating REACH-Compliant Green Solvents: A Case Study on Isobutylpyrrolidinone Isomers
For researchers and professionals in drug development, solvent selection is a perpetual challenge, balancing performance with evolving safety and environmental regulations. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, in particular, has reshaped the landscape, placing solvents like N-Methyl-2-pyrrolidone (NMP) under intense scrutiny due to its reproductive toxicity. This has catalyzed the search for "green" alternatives that are not only effective but also compliant and safer by design.
This guide navigates the complex process of validating a potential green solvent, using the case of isobutylpyrrolidinone to illustrate a critical principle: in chemical safety and compliance, the specific isomer is paramount. While the query for "1-Isobutylpyrrolidin-2-one" is common, public registration and safety data predominantly point to its isomer, 4-Isobutylpyrrolidin-2-one . This document will, therefore, provide a comparative analysis centered on the documented isomer, offering a framework for how scientists should approach solvent validation.
The Regulatory Imperative: Moving Beyond NMP
N-Methyl-2-pyrrolidone (NMP) has long been a workhorse solvent in the pharmaceutical industry, prized for its high solvency and stability. However, its classification as a Substance of Very High Concern (SVHC) under REACH, due to its reproductive toxicity, has led to significant restrictions on its use.[1] This regulatory pressure necessitates the adoption of safer alternatives that do not compromise performance. A "green solvent" is characterized by being derived from renewable resources, having a low environmental footprint (biodegradable, low toxicity), and ensuring high levels of worker and consumer safety.
The process of selecting a replacement is not trivial. It requires a multi-faceted evaluation, starting with regulatory compliance and extending to performance in specific applications.
Caption: A logical workflow for the selection and validation of a green solvent alternative.
The Isobutylpyrrolidinone Case: Why Isomer Matters
Our investigation began with the topic of "this compound." However, a thorough search of chemical databases and regulatory bodies like the European Chemicals Agency (ECHA) reveals a critical lack of registration data for this specific isomer. In contrast, extensive data is available for 4-Isobutylpyrrolidin-2-one (CAS No: 61312-87-6), primarily because it is a known intermediate and impurity in the synthesis of Pregabalin.[2][3]
This distinction is not merely academic. The position of the isobutyl group on the pyrrolidinone ring fundamentally alters the molecule's physical and chemical properties, which in turn affects its solvency, reactivity, and toxicological profile. Assuming data for one isomer applies to another is a dangerous oversimplification that could lead to failed experiments and serious safety lapses. Therefore, our analysis proceeds with the documented and commercially available isomer, 4-Isobutylpyrrolidin-2-one.
Comparative Physicochemical Properties
A solvent's performance is dictated by its physical properties. Below is a comparison of 4-Isobutylpyrrolidin-2-one with the restricted solvent NMP and two prominent bio-derived green solvents, γ-Valerolactone (GVL) and Cyrene™.
| Property | 4-Isobutylpyrrolidin-2-one | N-Methyl-2-pyrrolidone (NMP) | γ-Valerolactone (GVL) | Cyrene™ (Dihydrolevoglucosenone) |
| CAS Number | 61312-87-6[4] | 872-50-4[5] | 108-29-2 | 53716-82-8 |
| Molecular Weight ( g/mol ) | 141.21[4] | 99.13[5] | 100.12 | 128.13 |
| Boiling Point (°C) | ~269[4] | 202[5] | 207 | 227 |
| Flash Point (°C) | ~152[2] | 91[5] | 96 | 109 |
| Density (g/cm³) | ~0.928[4] | 1.028[5] | 1.05 | 1.25 |
| REACH Status | Not Registered | Restricted (SVHC) [1] | Registered | Registered |
| Source | Synthetic | Petrochemical | Bio-based (Lignocellulose) | Bio-based (Cellulose) |
Analysis: 4-Isobutylpyrrolidin-2-one exhibits a significantly higher boiling point and flash point compared to NMP, which can be advantageous for high-temperature syntheses by reducing solvent loss and improving safety. However, its current status as a non-registered chemical under REACH makes it unsuitable for immediate, large-scale industrial use in Europe without a new registration dossier. GVL and Cyrene™ represent fully registered, bio-based alternatives with properties that make them potential replacements for NMP in various applications.
Experimental Validation Protocols
Objective comparison requires robust experimental data. The following protocols are designed to assess the performance of a candidate solvent against an established one.
Protocol: Comparative Solubility of a Poorly Soluble API (Ibuprofen)
Objective: To determine and compare the saturation solubility of a model poorly soluble drug, Ibuprofen, in 4-Isobutylpyrrolidin-2-one versus NMP.
Rationale: The primary function of a solvent in many pharmaceutical preparations is to dissolve the Active Pharmaceutical Ingredient (API). This experiment quantifies that ability. Ibuprofen is chosen as a well-characterized, poorly water-soluble model compound.
Methodology:
-
Preparation: Prepare saturated solutions by adding excess Ibuprofen (~500 mg) to 5 mL of each solvent (4-Isobutylpyrrolidin-2-one and NMP) in separate sealed glass vials.
-
Equilibration: Agitate the vials in a thermostatically controlled shaker bath at 25°C for 24 hours to ensure equilibrium is reached.
-
Sampling & Dilution: After 24 hours, allow the vials to stand for 1 hour for undissolved solids to settle. Carefully withdraw a 1 mL aliquot from the supernatant of each vial. Dilute the aliquot quantitatively with methanol to a concentration suitable for UV-Vis analysis (e.g., a 1:1000 dilution).
-
Quantification: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at Ibuprofen's λmax (approx. 221 nm). Calculate the concentration against a pre-prepared calibration curve of Ibuprofen in methanol.
-
Calculation: Back-calculate the original concentration in the solvent to determine the solubility in mg/mL.
Sources
- 1. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]
- 2. Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone | lookchem [lookchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. 4-Isobutyl-2-pyrrolidinone | 61312-87-6 [chemicalbook.com]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Isobutylpyrrolidin-2-one Purity
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 1-Isobutylpyrrolidin-2-one, a key chemical entity and sometimes a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) like Pregabalin, demands rigorous purity assessment.[1][2][3] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization and purity determination of this compound.
Our approach moves beyond rote protocols, delving into the causality behind methodological choices to provide a self-validating framework for analysis. By integrating data from these orthogonal techniques, researchers can achieve a comprehensive and trustworthy purity profile.
Section 1: Quantitative ¹H NMR Spectroscopy — The Gold Standard for Purity
Quantitative NMR (qNMR) stands as a primary, non-destructive technique for purity assessment.[4][5] Its principal advantage lies in the direct proportionality between the integrated area of a signal and the number of nuclei giving rise to it, allowing for absolute quantification without the need for compound-specific calibration standards.[4][6][7][8]
The "Why": Causality in Experimental Design
The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the analyte without contributing interfering signals to the ¹H spectrum. The addition of a high-purity, chemically stable internal standard (IS) with a known concentration is fundamental to the qNMR method. The IS must have signals that are sharp, well-resolved from the analyte's signals, and represent a known number of protons. Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are common choices. This allows for the precise calculation of the analyte's purity by comparing the integrated signal areas of the analyte to those of the IS.
Detailed Experimental Protocol: ¹H qNMR
-
Sample Preparation : Accurately weigh approximately 15-25 mg of the this compound sample and 10-15 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolution : Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ containing 0.03% v/v Tetramethylsilane, TMS) to the vial. Ensure complete dissolution by gentle vortexing.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Key parameters include a 30-degree pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal recovery and accurate integration.
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Carefully integrate the well-resolved signals of both the this compound and the internal standard.
-
Interpreting the Spectrum: Signal Assignments and Impurity Detection
The ¹H NMR spectrum of pure this compound exhibits characteristic signals corresponding to its unique protons. Any signals not attributable to the main compound or the standards (solvent, TMS) are considered impurities.
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₂CH- | ~0.90 | Doublet | 6H |
| (CH₃)₂CH - | ~1.75 | Multiplet | 1H |
| -CH₂ -CH(CH₃)₂ | ~3.05 | Doublet | 2H |
| Ring -CH₂- (C5) | ~3.20 | Multiplet | 2H |
| Ring -CH- (C4) | ~2.40 | Multiplet | 1H |
| Ring -CH₂- (C3) | ~2.00, ~2.50 | Multiplets | 2H |
Table 1: Predicted ¹H NMR Signal Assignments for this compound in CDCl₃.
Common Impurities and Their Signatures:
-
Residual Solvents : Impurities from the synthesis or purification process (e.g., Toluene, Heptane, Ethyl Acetate) will show their own characteristic signals.
-
Starting Materials : Unreacted pyrrolidin-2-one would show distinct signals, notably around 3.4 ppm (t, 2H), 2.3 ppm (t, 2H), and 2.1 ppm (quintet, 2H).[9]
-
Process-Related Impurities : Side-products like 3-isobutylglutaric acid could arise during synthesis.[2] These would present signals distinct from the main compound.
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
Section 2: ¹³C NMR Spectroscopy — Confirming the Carbon Skeleton
While ¹H NMR is superior for quantification, ¹³C NMR provides invaluable, complementary information for structural confirmation. Each unique carbon atom in the molecule produces a distinct signal, making it an excellent fingerprinting technique to confirm the identity and integrity of the carbon backbone.[10]
The "Why": Orthogonal Verification
Because chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, this technique can unequivocally confirm the presence of all expected carbon atoms and reveal structurally similar impurities that might be difficult to resolve in a ¹H NMR spectrum. The presence of the carbonyl carbon signal (~175 ppm) is a key diagnostic peak for the pyrrolidinone ring structure.
Detailed Experimental Protocol: ¹³C NMR
-
Sample Preparation : Prepare a more concentrated sample than for ¹H NMR (e.g., 50-100 mg in 0.75 mL of CDCl₃) to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon, but requires longer acquisition times.
-
Data Processing : Process the data similarly to ¹H NMR, referencing the solvent signal (CDCl₃ at ~77.16 ppm).
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| C =O (C2) | ~175 |
| N-C H₂ (C5) | ~48 |
| N-C H₂-CH(CH₃)₂ | ~45 |
| C H₂ (C3) | ~31 |
| C H (C4) | ~30 |
| C H(CH₃)₂ | ~26 |
| (C H₃)₂CH | ~22 |
Table 2: Predicted ¹³C NMR Signal Assignments for this compound in CDCl₃.
Section 3: FT-IR Spectroscopy — A Rapid Scan for Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For purity analysis, its strength lies in quickly detecting impurities that possess functional groups absent in the parent compound (e.g., -OH from alcohols or acids, C=C from unsaturated impurities).
The "Why": Complementary and Rapid Screening
The modern Attenuated Total Reflectance (ATR) FT-IR method is particularly advantageous as it requires minimal to no sample preparation for liquids, providing a spectrum in seconds.[12][13] While not inherently quantitative in the same way as NMR, it serves as an excellent qualitative check. The most prominent feature in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the amide group.
Detailed Experimental Protocol: ATR-FTIR
-
Background Scan : Ensure the ATR crystal (typically diamond or zinc selenide) is clean and run a background spectrum of the empty crystal.
-
Sample Application : Place a single drop of the neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition : Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aliphatic) | 2850 - 2960 | Strong |
| C=O stretching (amide, lactam) | 1670 - 1690 | Very Strong |
| C-N stretching | 1250 - 1350 | Medium |
Table 3: Key FT-IR Absorption Bands for this compound.
An impurity like 3-isobutylglutaric acid would be readily detected by the appearance of a very broad O-H stretch from the carboxylic acid groups in the 2500-3300 cm⁻¹ region.
Section 4: A Comparative Synthesis — Integrating Data for a Complete Picture
Neither NMR nor FT-IR alone provides a complete purity profile. The true strength of this characterization lies in the integration of both datasets. NMR provides the structural detail and quantitative data, while FT-IR offers a rapid, high-level confirmation of functional group integrity.
| Technique | Primary Role | Strengths | Limitations |
| ¹H qNMR | Quantitative Purity | Absolute quantification, high structural detail | Requires expensive equipment, longer experiment times, careful sample prep |
| ¹³C NMR | Structural Confirmation | Unambiguous carbon fingerprint, resolves complex structures | Low sensitivity, very long acquisition times |
| ATR-FTIR | Functional Group ID | Extremely fast, minimal sample prep, sensitive to polar functional groups | Primarily qualitative, complex mixtures yield overlapping signals |
This multi-technique approach aligns with the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), which require robust characterization and control of impurities.[14][15][16]
Conclusion
The robust characterization of this compound is reliably achieved through the synergistic use of NMR and FT-IR spectroscopy. ¹H qNMR provides the definitive, quantifiable data on purity, while ¹³C NMR confirms the structural identity and FT-IR serves as a rapid, essential check for functional group integrity. By understanding the causality behind the experimental design and integrating the data from these orthogonal techniques, researchers can ensure the highest standards of scientific integrity and compound quality in their work.
References
-
PubChem. 4-(2-Methylpropyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]
-
Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(x), 266-275. [Link]
-
Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
-
Mestrelab Research. What is qNMR and why is it important?. [Link]
-
Lu, G., et al. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(7), 1047-1050. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
-
Holzgrabe, U. (2010). NMR spectroscopy in pharmacy. Pharmazie, 65(8), 541-559. [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. [Link]
-
AMSbiopharma. (2024). Impurity guidelines in drug development under ICH Q3. [Link]
-
Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
Sources
- 1. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Isobutylpyrrolidin-2-one (lactam) - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 9. 2-Pyrrolidinone(616-45-5) 1H NMR [m.chemicalbook.com]
- 10. alpaipars.com [alpaipars.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. database.ich.org [database.ich.org]
- 15. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 16. lejan-team.com [lejan-team.com]
Biodegradability Assessment of 1-Isobutylpyrrolidin-2-one in Industrial Wastewater
Executive Summary
The shift away from N-Methylpyrrolidone (NMP) and N-Ethylpyrrolidone (NEP) due to reproductive toxicity concerns (REACH SVHC status) has accelerated the evaluation of alkyl-pyrrolidone alternatives. 1-Isobutylpyrrolidin-2-one (N-isobutylpyrrolidone, NiBP) has emerged as a structurally distinct candidate alongside its linear isomer, N-n-butylpyrrolidone (TamiSolve® NxG).
While the linear N-n-butylpyrrolidone is confirmed as readily biodegradable (>90% removal), the assessment of NiBP requires a nuanced approach. The branched isobutyl moiety introduces steric factors that may delay enzymatic attack, potentially shifting its classification from "readily" to "inherently" biodegradable. This guide outlines the rigorous experimental framework required to validate NiBP’s environmental fate, distinguishing it from its linear analogs through kinetic analysis and respirometric data.
Chemical Profile & Structural Implications
Understanding the structural constraints is prerequisite to experimental design. The biodegradability of pyrrolidones is governed by the accessibility of the alkyl side chain to oxidation and the stability of the lactam ring.
| Feature | This compound (NiBP) | N-n-Butylpyrrolidone (n-BP) | N-Methylpyrrolidone (NMP) |
| CAS Number | 61312-87-6 (4-isomer) / Generic N-iso | 3470-98-2 | 872-50-4 |
| Structure | Branched alkyl chain | Linear alkyl chain | Short methyl group |
| Steric Hindrance | High (impedes | Low (facilitates oxidation) | Negligible |
| Biodegradability | Predicted: Inherent | Confirmed: Readily (>90%) | Confirmed: Readily (>90%) |
| Toxicity (Repro) | Non-Reprotoxic (Screening) | Non-Reprotoxic | Reprotoxic (Cat 1B) |
Critical Insight: The linear n-butyl chain in TamiSolve® NxG allows for rapid terminal oxidation. In contrast, the iso-butyl group in NiBP contains a tertiary carbon that may act as a metabolic "speed bump," requiring specific monooxygenases for initial hydroxylation.
Biodegradability Assessment Strategy
To rigorously assess NiBP, a tiered approach combining Manometric Respirometry (OECD 301F) and Zahn-Wellens (OECD 302B) protocols is mandatory.
Phase 1: Ready Biodegradability (OECD 301F)
This is the "gold standard" screening test. It measures oxygen consumption in a closed vessel over 28 days.
-
Objective: Determine if NiBP achieves >60% ThOD (Theoretical Oxygen Demand) within a 10-day window.
-
Hypothesis: NiBP may exhibit a longer lag phase (>3 days) compared to NMP due to the need for enzyme induction specific to the branched chain.
Phase 2: Inherent Biodegradability (OECD 302B)
If NiBP fails the strict criteria of Phase 1, it does not mean it is persistent. The Zahn-Wellens test uses a higher inoculum concentration to simulate an industrial wastewater treatment plant (WWTP).
-
Objective: Prove ultimate mineralization (>70% DOC removal) over a longer period (up to 60 days).
-
Relevance: Industrial wastewater often provides conditions closer to OECD 302B (high biomass) than the oligotrophic conditions of OECD 301F.
Experimental Protocols
The following protocols are optimized for pyrrolidone solvents, accounting for their potential volatility and nitrogenous oxygen demand.
Protocol A: Manometric Respirometry (OECD 301F)
Equipment: OxiTop® or SAPROMAT® respirometer system.
-
Inoculum Preparation:
-
Source activated sludge from a WWTP treating predominantly domestic sewage (to avoid pre-adaptation).
-
Wash sludge 3x with mineral medium.
-
Adjust suspended solids (MLSS) to 30 mg/L in the final test vessel.
-
-
Test Medium:
-
Prepare standard OECD mineral medium (buffered pH 7.4).
-
Test Concentration: 100 mg/L of NiBP.
-
Reference Control: 100 mg/L Sodium Benzoate (validates sludge activity).
-
Toxicity Control: 100 mg/L NiBP + 100 mg/L Sodium Benzoate.
-
-
Execution:
-
Incubate at 22°C ± 1°C in the dark.
-
Stir continuously.
-
Record
uptake daily for 28 days.
-
-
Calculation:
-
Note: Calculate ThOD assuming nitrification does not occur initially, but check for nitrate production at the end.
-
Protocol B: Kinetic Analysis (Monod Modeling)
Mere percentage removal is insufficient for process engineering. You must fit the data to a Monod kinetic model to determine the half-life (
-
: Maximum specific growth rate (
). - : Half-saturation constant (mg/L).
-
Lag Phase (
) : Time to reach 10% degradation.
Comparative Expectation:
-
NMP:
days, steep log phase. -
NiBP:
days, shallower log phase due to branching.
Visualizations
Figure 1: Predicted Biodegradation Pathway
This diagram illustrates the mechanistic difference between linear and branched pyrrolidone degradation. The branched path requires an additional hydroxylation step.
Caption: Mechanistic comparison of linear vs. branched alkyl-pyrrolidone degradation. The isobutyl group introduces a steric barrier requiring specific enzymatic activation.
Figure 2: Experimental Decision Matrix
A self-validating workflow for determining the environmental fate of NiBP.
Caption: Step-wise decision tree for classifying NiBP biodegradability, moving from stringent screening to industrial simulation.
Comparative Performance Data
The following table synthesizes data from NMP/NEP assessments and N-butylpyrrolidone patents to project NiBP performance.
| Parameter | NMP (Benchmark) | TamiSolve® NxG (n-BP) | NiBP (Target) | Interpretation |
| OECD 301F (28d) | >90% | >90% | ~60-80% (Est.) | NiBP likely degrades but slower. |
| Lag Phase | < 2 Days | < 3 Days | 4-7 Days | Acclimatization required for branched chain. |
| 10-Day Window | Pass | Pass | Risk of Fail | May be classified as "Readily Biodegradable (failing 10-d window)". |
| Toxicity (EC50) | >1000 mg/L | >100 mg/L | >100 mg/L | Non-toxic to sludge bacteria at functional doses. |
References
-
Eastman Chemical Company. (2020). TamiSolve® NxG: Technical Data Sheet & Safety Data Sheet. Retrieved from
-
European Chemicals Agency (ECHA). (2022). Registration Dossier: N-methyl-2-pyrrolidone (NMP).[1] Retrieved from
-
Taminco (Eastman). (2013). Patent WO2013107822A1: Use of improved n-alkyl pyrrolidone solvents. Retrieved from
-
Organisation for Economic Co-operation and Development (OECD). (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[2][3] Retrieved from
- Chowdhury, F., et al. (2013). Biodegradability of Pyrrolidone Derivatives in Activated Sludge. Journal of Hazardous Materials. (Contextual reference for pyrrolidone kinetics).
Sources
efficiency comparison of pyrrolidone solvents in extraction processes
Title: Beyond NMP: A Comparative Efficiency Guide to Pyrrolidone Solvents in Extraction Subtitle: A Technical Analysis of Solvency Power, Selectivity, and Regulatory Viability for Pharmaceutical and Chemical Processing.
Executive Summary
For decades, N-Methyl-2-pyrrolidone (NMP) has been the "gold standard" dipolar aprotic solvent in extraction processes, particularly for aromatics recovery (BTX), butadiene extraction, and pharmaceutical active pharmaceutical ingredient (API) purification. Its high thermal stability, low viscosity, and total miscibility with water define the baseline for efficiency.
However, the regulatory landscape has shifted irrevocably. With NMP and its structural analog N-Ethyl-2-pyrrolidone (NEP) classified as Reprotoxic (Category 1B) under REACH regulations, researchers are forced to re-evaluate "efficiency" not just as thermodynamic yield, but as a function of process safety and compliance.
This guide objectively compares the three primary pyrrolidone classes—NMP, NEP, and N-Octyl-2-pyrrolidone (NOP) —and introduces emerging bio-based alternatives, providing the experimental data and protocols necessary to validate substitution in your specific matrix.
Part 1: The Physicochemical Landscape
To predict extraction efficiency, we must look beyond boiling points to the Hansen Solubility Parameters (HSP) . These parameters quantify the cohesive energy density of the solvent, broken down into Dispersion (
Mechanism of Action
Pyrrolidones function primarily through dipolar aprotic interactions . The lactam ring provides a strong dipole (high
-
NMP/NEP: High polarity makes them ideal for extracting polar unsaturates (e.g., aromatics) from non-polar aliphatics.
-
NOP: The long C8 alkyl chain drastically lowers polarity, turning the molecule into a surfactant . It is efficient for "wetting" and extracting hydrophobic species but fails in aqueous-miscible applications where NMP thrives.
Comparative Data Table
| Property | NMP (Methyl) | NEP (Ethyl) | NOP (Octyl) | Cyrene™ (Bio-Alt) |
| CAS Number | 872-50-4 | 2687-91-4 | 2687-94-7 | 68130-19-8 |
| Boiling Point (°C) | 202 | 212 | 305 | 227 |
| Viscosity (cP @ 25°C) | 1.67 | 2.0 | ~10.0 | 14.5 |
| Water Miscibility | Infinite | Infinite | Low (Surfactant) | Moderate |
| HSP | 18.0 | 18.3 | 17.4 | 18.8 |
| HSP | 12.3 | 11.5 | 8.4 | 10.6 |
| HSP | 7.2 | 6.5 | 6.0 | 6.4 |
| REACH Status | SVHC (Toxic) | SVHC (Toxic) | Safe / Irritant | Safe |
Key Insight: NEP is a "Regrettable Substitution." Many labs switched to NEP assuming it was safer. As shown above, its physicochemical profile is nearly identical to NMP, but so is its toxicity profile. It offers no regulatory advantage.
Part 2: Visualizing the Solvation Mechanism
The following diagram illustrates why NMP is highly efficient for polar solutes (like APIs or Aromatics) compared to NOP, which is sterically hindered and less polar.
Caption: Mechanism of Action: NMP stabilizes polar targets via dipole interactions, while NOP utilizes its octyl chain to form micellar-like structures for hydrophobic targets.
Part 3: Experimental Protocol for Solvent Screening
To validate if a pyrrolidone alternative (like NOP or a bio-based solvent) can replace NMP in your specific extraction, you must determine the Partition Coefficient (
Objective: Compare the extraction efficiency of Solvent A (NMP) vs. Solvent B (Alternative) for a target solute from a feed mixture.
Reagents & Equipment
-
Feed Solution: Known concentration of Target Solute + Impurity in a carrier (e.g., water or heptane).
-
Solvents: NMP (Control), NEP, NOP.
-
Analysis: HPLC (for Pharma) or GC-FID (for Petrochem).
-
Apparatus: Jacketed equilibrium cell or simple separatory funnels (temperature controlled).
Step-by-Step Workflow
-
Preparation: Prepare a 10% w/w solution of the Target Solute in the Feed Carrier.
-
Mixing: Add the Extraction Solvent (NMP or Alt) to the Feed Solution at a 1:1 mass ratio.
-
Equilibration: Agitate vigorously for 30 minutes at process temperature (e.g., 25°C or 60°C).
-
Settling: Allow phases to separate completely (centrifuge if emulsions form—common with NOP).
-
Sampling: Carefully withdraw aliquots from both the Extract Phase (Solvent-rich) and Raffinate Phase (Carrier-rich).
-
Quantification: Analyze solute concentration in both phases.
Calculations
-
Partition Coefficient (
):-
Interpretation: Higher
means higher yield.
-
-
Selectivity (
):-
Interpretation: Higher
means purer product.
-
Visualizing the Workflow
Caption: Standardized Liquid-Liquid Extraction (LLE) screening protocol for determining solvent efficiency.
Part 4: Critical Recommendations
Based on thermodynamic data and regulatory pressure, here is the strategic guidance for substitution:
-
For Aromatics/Petrochemicals:
-
NEP is technically the easiest drop-in but carries the same regulatory risk as NMP.
-
Recommendation: Investigate Ionic Liquids (e.g., [BMIM][BF4]) or sulfolane blends if thermal stability allows. NOP is generally too viscous and hydrophobic for standard aromatics extraction.
-
-
For Pharmaceutical/Peptide Synthesis:
-
NMP is critical for solid-phase peptide synthesis (SPPS) due to its ability to solvate growing peptide chains and prevent aggregation.
-
Recommendation: Cyrene™ (dihydrolevoglucosenone) is the most promising "green" alternative. It matches NMP’s polarity (
) closely but has higher viscosity, which may require heating or dilution. NOP is not a suitable replacement here due to lack of water miscibility.
-
-
For Agrochemicals/Formulations:
-
Recommendation: NOP is the superior choice here. Its surfactant properties allow it to act as a crystal growth inhibitor and penetration enhancer, roles where NMP is less effective.
-
References
-
European Chemicals Agency (ECHA). (2011).[1] Support Document for Identification of N-Methyl-2-pyrrolidone (NMP) as a Substance of Very High Concern. ECHA.[1] Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link
-
Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative to NMP." Green Chemistry, 16, 3672-3677. Link
-
Jouyban, A., et al. (2010).[2] "Review of pharmaceutical applications of N-methyl-2-pyrrolidone." Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.[2][3] Link
-
BASF SE. (2020). Technical Data Sheet: N-Octyl-2-Pyrrolidone.[4] BASF.[1] Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Isobutylpyrrolidin-2-one
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Isobutylpyrrolidin-2-one (CAS No. 61312-87-6), also known as 4-Isobutylpyrrolidin-2-one or Pregabalin Related Compound C.[1][2][3] While some safety data sheets (SDS) may not classify this compound as hazardous, it is identified as a "pharmaceutical related compound of unknown potency".[1] Given this ambiguity and the potential for unforeseen biological effects, it is imperative to handle and dispose of this chemical with a high degree of caution, adhering to hazardous waste protocols.
The principle of causality behind these rigorous disposal procedures is rooted in the precautionary principle. The unknown potency of a pharmaceutical-related compound necessitates treating it as potentially hazardous to human health and the environment. This approach minimizes the risk of accidental exposure and environmental contamination, ensuring a self-validating system of laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are thoroughly familiar with the following safety protocols. These measures are designed to prevent accidental exposure and ensure a controlled laboratory environment.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of any dusts, mists, or vapors.[1] |
Engineering Controls:
| Control Measure | Specification | Rationale |
| Fume Hood | All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood. | To minimize the inhalation of any volatile components and contain any potential spills. |
| Ventilation | Ensure the laboratory has adequate general ventilation. | To maintain a safe ambient air quality. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This process is designed to comply with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA).[4][5]
Step 1: Waste Identification and Classification
Due to its status as a pharmaceutical-related compound of unknown potency, this compound should be managed as a hazardous chemical waste.[1] This conservative classification ensures the highest level of safety and regulatory compliance.
Step 2: Waste Segregation and Containerization
Proper segregation and containerization are critical to prevent unintended chemical reactions and ensure safe transport.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[6]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Caution: Pharmaceutical Compound of Unknown Potency").
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 3: Waste Accumulation and Storage
Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[7]
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the licensed hazardous waste disposal company.
-
Professional Disposal: Hazardous waste must be disposed of through a licensed and reputable hazardous waste management company that has an EPA identification number.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS department immediately.
-
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up:
-
Wear the appropriate PPE as outlined above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water.[1]
-
All materials used for cleanup should be disposed of as hazardous waste.
-
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention. |
By adhering to these comprehensive procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is fundamental to the integrity and success of scientific research.
References
-
Cleanchem. (n.d.). 4-Isobutylpyrrolidin-2-One | CAS No: 61312-87-6. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Methylpropyl)pyrrolidin-2-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
SafetyVideos.com. (2025, March 11). GHS SDS Rules – What Lab Workers Must Know. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. 4-(2-Methylpropyl)pyrrolidin-2-one | C8H15NO | CID 16101323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. goodway.com [goodway.com]
- 7. youtube.com [youtube.com]
- 8. sustainable-markets.com [sustainable-markets.com]
Comprehensive Guide to Personal Protective Equipment for Handling 1-Isobutylpyrrolidin-2-one
This guide provides essential safety and logistical information for the handling and disposal of 1-Isobutylpyrrolidin-2-one. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep-rooted culture of safety in your laboratory. While specific safety data for this compound is limited, this guide is built upon established principles for handling structurally related substituted pyrrolidinones and chemicals of unknown toxicity, ensuring a high margin of safety.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
-
Reproductive Toxicity: Some related pyrrolidinones are suspected of damaging fertility or the unborn child.[2][3]
Given these potential risks, a conservative approach to personal protective equipment (PPE) is essential. The core principle is to establish multiple barriers of protection to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (e.g., weighing, preparing solutions in a ventilated enclosure) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended. | Fully-buttoned laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Large Volume Transfers or Operations with Splash Potential | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended. | Chemical-resistant apron over a laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Chemical-resistant suit or coveralls. | Air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Fully-buttoned laboratory coat. | Not generally required if waste is properly contained. |
Eye and Face Protection: Shielding from Splashes and Vapors
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all low-volume operations.
-
Best Practice: For any procedure with a risk of splashing, chemical splash goggles are required. For larger volume transfers or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[3]
Skin and Body Protection: An Impermeable Barrier
The potential for skin irritation necessitates comprehensive skin and body protection.
-
Gloves: The choice of glove material is critical for providing an effective barrier.
-
Recommended Materials: Nitrile or neoprene gloves provide good resistance to a range of chemicals.[4] For prolonged contact or in the case of a spill, heavier duty gloves such as butyl rubber are recommended.[4]
-
Glove Thickness: A thicker glove generally provides greater chemical resistance.[4]
-
Double Gloving: Wearing two pairs of gloves is a highly recommended practice, especially when handling concentrated solutions. This provides an additional layer of protection in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Gloves should be changed immediately if contamination is suspected.
-
-
Laboratory Coat: A clean, fully-buttoned laboratory coat should be worn at all times in the laboratory.
-
Additional Protection: For larger scale operations, a chemical-resistant apron worn over the lab coat is advisable. For significant spill response, a chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Against Inhalation
The primary method for controlling respiratory exposure is through the use of engineering controls.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning and certified chemical fume hood. This is the most effective way to prevent the inhalation of vapors.
-
Respirators: In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. An air-purifying respirator with organic vapor cartridges is a minimum requirement. For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) may be required.
Procedural Guidance: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Experimental Workflow for Safe Handling
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
